Product packaging for Colupulone(Cat. No.:CAS No. 468-27-9)

Colupulone

货号: B1216029
CAS 编号: 468-27-9
分子量: 400.5 g/mol
InChI 键: UNCDMWKTFLUPHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Colupulone is a beta-bitter acid in which the acyl group is specified as isobutanoyl. It is a conjugate acid of a this compound(1-).
This compound has been reported in Humulus lupulus with data available.
structure given in first source;  an antibiotic hops component;  induces hepatic cytochrome P-4503A in the mouse

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O4 B1216029 Colupulone CAS No. 468-27-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDMWKTFLUPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963664
Record name 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468-27-9
Record name Colupulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLUPULONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA8R555DNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Colupulone: A Technical Guide to its Antibacterial Properties Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colupulone, a prominent β-acid derived from the hop plant (Humulus lupulus), has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] This technical guide provides an in-depth analysis of the antibacterial properties of this compound, summarizing quantitative efficacy data, detailing its mechanism of action, and outlining the experimental protocols used for its evaluation. As multi-drug resistance continues to pose a global health threat, natural compounds like this compound are gaining attention as potential sources for novel antimicrobial agents. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of new antibacterial therapies.

Quantitative Antibacterial Efficacy

This compound exhibits potent inhibitory and bactericidal effects against a range of Gram-positive bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

Recent studies have identified this compound as a major contributor to the overall antibacterial activity of hop extracts.[3][4] The tables below summarize the reported MIC values for this compound against key Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusNot Specified39 - 78[5]
Staphylococcus aureusNot Specified37.5[6]
Bacillus subtilisNot Specified37.5[6]

Note: Data for specific strains of methicillin-resistant Staphylococcus aureus (MRSA) indicate susceptibility to β-acids, including this compound, underscoring its potential against resistant pathogens.[2][3]

Mechanism of Action

The primary antibacterial mechanism of this compound and other hop β-acids against Gram-positive bacteria is the disruption of the cell membrane's structure and function.[7] This action leads to a cascade of secondary effects that are ultimately lethal to the bacterium.

Primary Action: Membrane Disruption this compound acts as a proton ionophore, a molecule that shuttles protons across the bacterial cytoplasmic membrane. This dissipates the crucial proton motive force (PMF) across the membrane, which is essential for vital cellular processes such as ATP synthesis and active transport. The disruption of the membrane's integrity also leads to leakage of essential intracellular components.[8] Research indicates that treatment with related hop compounds results in the release of cellular contents, confirming damage to the plasma membrane.[6]

Secondary Effects The collapse of the membrane potential and subsequent leakage leads to the inhibition of several key cellular processes:

  • Inhibition of Respiration: The disruption of the proton gradient directly impacts the electron transport chain, halting cellular respiration.

  • Inhibition of Macromolecular Synthesis: The lack of ATP and essential precursors due to membrane leakage leads to the cessation of protein, DNA, and RNA synthesis.[8]

Gram-negative bacteria are generally not susceptible to this compound due to their outer membrane, which contains phospholipids that are believed to inactivate the compound and prevent it from reaching the inner cytoplasmic membrane.[8]

G This compound This compound Membrane Gram-Positive Bacterial Cell Membrane This compound->Membrane Acts as proton ionophore PMF Proton Motive Force (PMF) Dissipation Membrane->PMF Leakage Membrane Leakage (Ions, Metabolites) Membrane->Leakage Transport Inhibition of Active Transport PMF->Transport ATP Inhibition of ATP Synthesis PMF->ATP Synthesis Inhibition of Protein, DNA & RNA Synthesis Leakage->Synthesis Death Bacterial Cell Death Transport->Death Respiration Inhibition of Respiration ATP->Respiration ATP->Synthesis ATP->Death Respiration->Death Synthesis->Death

Proposed mechanism of action for this compound against Gram-positive bacteria.

Anti-Biofilm Properties

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. This compound and other hop-derived compounds have demonstrated promising activity against biofilms formed by Gram-positive pathogens.

Studies have shown that hop extracts containing this compound can:

  • Inhibit Biofilm Formation: Prevent the initial attachment and proliferation of bacteria required to establish a biofilm.[1][3]

  • Disrupt Mature Biofilms: Penetrate the extracellular polymeric substance (EPS) matrix of established biofilms and kill the embedded bacteria.[9]

  • Promote Biofilm Removal: Weaken the biofilm structure, making it more susceptible to clearance.[1]

In one study, a hop extract containing this compound was shown to penetrate mature S. aureus biofilms, leading to almost complete bacterial death within the biofilm structure.[9] This anti-biofilm activity is crucial for its potential application in treating chronic and device-associated infections.

Experimental Protocols

The evaluation of this compound's antibacterial activity relies on standardized and reproducible laboratory methods. The following protocols are commonly employed.

Broth Microdilution Method for MIC/MBC Determination

This is the most common quantitative method for determining the MIC and MBC of an antimicrobial agent.[1][5][10]

Protocol:

  • Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted.

  • Bacterial Inoculum Preparation: The test bacterium (e.g., S. aureus) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized density, typically 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[11] This suspension is then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup: The assay is performed in a 96-well microtiter plate. A two-fold serial dilution of this compound is prepared directly in the wells containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and medium, no this compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[6][12]

  • MBC Determination: To determine the MBC, an aliquot (e.g., 10 µL) from each well showing no growth is sub-cultured onto an agar plate. The plates are incubated for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.[1]

G start Start prep_col Prepare Serial Dilutions of this compound in 96-Well Plate start->prep_col prep_bac Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_bac inoculate Inoculate Wells with Bacterial Suspension prep_col->inoculate prep_bac->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates (e.g., 37°C, 24h) plate_mbc->incubate_mbc read_mbc Read MBC: Lowest Concentration with No Growth on Agar incubate_mbc->read_mbc end End read_mbc->end

Experimental workflow for MIC and MBC determination by broth microdilution.
Agar Disk Diffusion Method

This qualitative or semi-quantitative method is often used for initial screening of antimicrobial activity.[12][13]

Protocol:

  • Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile swab.

  • Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of this compound.

  • Placement and Incubation: The impregnated disks are placed onto the surface of the inoculated agar plate. The plate is then incubated under appropriate conditions.

  • Zone of Inhibition: this compound diffuses from the disk into the agar. If it is effective against the bacterium, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk.[12]

  • Measurement: The diameter of the zone of inhibition is measured in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.

Conclusion

This compound, a natural β-acid from hops, presents a compelling case as a potential antibacterial agent against Gram-positive bacteria, including clinically relevant pathogens like Staphylococcus aureus. Its primary mechanism of disrupting the bacterial cell membrane is a validated target for antimicrobial action. Furthermore, its demonstrated ability to inhibit and disrupt bacterial biofilms addresses a critical unmet need in the treatment of persistent infections. The data summarized and protocols detailed in this guide provide a solid foundation for further research and development. Future work should focus on in vivo efficacy studies, toxicological profiling, and exploring synergistic combinations with existing antibiotics to fully realize the therapeutic potential of this compound.

References

Colupulone: A Potent Pregnane X Receptor Agonist and Its Role in Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colupulone, a β-bitter acid derived from the hops plant (Humulus lupulus), has been identified as a potent agonist of the Pregnane X Receptor (PXR). As a key nuclear receptor primarily expressed in the liver and intestines, PXR functions as a xenobiotic sensor, regulating the transcription of a wide array of genes involved in drug metabolism and disposition. Activation of PXR by compounds like this compound can lead to significant induction of Phase I and Phase II drug-metabolizing enzymes, as well as drug transporters. This can have profound implications for drug-drug interactions, potentially altering the pharmacokinetics and efficacy of co-administered therapeutic agents. This technical guide provides an in-depth overview of the molecular mechanisms of this compound-mediated PXR activation and its downstream consequences on key players in drug metabolism, namely Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp/ABCB1).

The Pregnane X Receptor (PXR) Signaling Pathway

The activation of PXR by ligands such as this compound initiates a cascade of molecular events culminating in the increased expression of target genes. In its inactive state, PXR resides in the cytoplasm, complexed with chaperone proteins. Upon binding to an agonist like this compound, PXR undergoes a conformational change, leading to the dissociation of these chaperones. The activated PXR then translocates into the nucleus, where it forms a heterodimer with the Retinoid X Receptor alpha (RXRα). This PXR/RXRα heterodimer subsequently binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, which in turn facilitate the assembly of the transcriptional machinery, leading to enhanced gene transcription.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR_inactive Inactive PXR (complexed with chaperones) This compound->PXR_inactive Binds PXR_active Active PXR PXR_inactive->PXR_active Activation & Conformational Change PXR_nuc PXR PXR_active->PXR_nuc Translocation Heterodimer PXR/RXRα Heterodimer PXR_nuc->Heterodimer RXR RXRα RXR->Heterodimer Coactivators Coactivators Heterodimer->Coactivators Recruits PXRE PXRE (DNA Response Element) Heterodimer->PXRE Binds Target_Gene Target Gene (e.g., CYP3A4, ABCB1) Coactivators->Target_Gene Activate Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (Enzyme/Transporter) mRNA->Protein Translation

PXR Signaling Pathway Activation by this compound.

Quantitative Data on this compound's PXR Agonist Activity

The potency of this compound as a PXR agonist has been demonstrated in cell-based reporter gene assays. These assays typically utilize a host cell line engineered to express human PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter, such as that of CYP3A4. The binding of an agonist to PXR drives the expression of the reporter gene, and the resulting signal (e.g., luminescence) is proportional to the degree of PXR activation.

ParameterValueCell LineAssay TypeReference
PXR Activation 2.0 - 2.5 fold increaseCV-1Luciferase Reporter Gene Assay[1][2]
Concentration 3 - 10 nMCV-1Luciferase Reporter Gene Assay[1][2]

Note: Higher concentrations of this compound (e.g., 30 nM) have been observed to decrease activation, potentially due to cytotoxicity. Further studies are required to establish a definitive EC50 value for PXR activation by this compound and to quantify the dose-dependent induction of target genes in primary human hepatocytes.

Impact on Key Drug Metabolism Players

The activation of PXR by this compound leads to the coordinated upregulation of genes critical for drug metabolism and transport.

Cytochrome P450 3A4 (CYP3A4)

CYP3A4 is a major Phase I drug-metabolizing enzyme responsible for the metabolism of a vast number of clinically used drugs. Induction of CYP3A4 by a PXR agonist like this compound can accelerate the clearance of co-administered drugs that are CYP3A4 substrates, potentially leading to reduced therapeutic efficacy.

P-glycoprotein (P-gp/ABCB1)

P-glycoprotein is an ATP-dependent efflux transporter that plays a crucial role in limiting the absorption and promoting the excretion of a wide range of xenobiotics. It is highly expressed in the intestines, liver, kidneys, and the blood-brain barrier. Induction of P-gp by this compound can decrease the bioavailability and tissue penetration of drugs that are P-gp substrates.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the effects of this compound on PXR activation and target gene expression.

PXR Activation Luciferase Reporter Gene Assay

This assay is designed to quantify the ability of a test compound to activate the Pregnane X Receptor.

Reporter_Assay_Workflow start Start: Seed Reporter Cells (e.g., HepG2, CV-1) transfection Transfect with PXR Expression Vector & CYP3A4-Luciferase Reporter Vector start->transfection treatment Treat Cells with this compound (various concentrations) transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse Cells incubation->lysis reagent_add Add Luciferase Substrate lysis->reagent_add measurement Measure Luminescence reagent_add->measurement analysis Data Analysis: Calculate Fold Activation vs. Vehicle Control measurement->analysis end End analysis->end

Workflow for PXR Luciferase Reporter Gene Assay.

Protocol Steps:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2, CV-1) in appropriate growth medium.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Transfection (for transient assays):

    • Prepare a transfection mixture containing a PXR expression plasmid and a luciferase reporter plasmid under the control of a PXR-responsive promoter (e.g., CYP3A4 promoter).

    • Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and lyse the cells using a lysis buffer.

    • Add a luciferase assay reagent containing the substrate (luciferin) to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the fold activation by dividing the normalized signal from this compound-treated cells by the signal from vehicle-treated cells.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the relative changes in mRNA levels of PXR target genes, such as CYP3A4 and ABCB1, following treatment with this compound.

Protocol Steps:

  • Cell Culture and Treatment:

    • Culture primary human hepatocytes or a suitable hepatic cell line (e.g., HepG2) in appropriate medium.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified time period (e.g., 24, 48, or 72 hours).

  • RNA Isolation:

    • Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the isolated RNA using spectrophotometry or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

  • Quantitative PCR:

    • Prepare a qPCR reaction mixture containing the cDNA template, gene-specific primers for the target genes (CYP3A4, ABCB1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection chemistry.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.

Western Blot for Protein Expression Analysis

Western blotting is employed to detect and quantify the changes in the protein levels of P-glycoprotein (ABCB1) in response to this compound treatment.

Western_Blot_Workflow start Start: Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification electrophoresis SDS-PAGE Gel Electrophoresis quantification->electrophoresis transfer Protein Transfer to Membrane (e.g., PVDF) electrophoresis->transfer blocking Blocking with Non-specific Protein (e.g., BSA, Milk) transfer->blocking primary_ab Incubation with Primary Antibody (anti-P-glycoprotein) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detection with Chemiluminescent Substrate secondary_ab->detection imaging Imaging and Densitometry Analysis detection->imaging end End imaging->end

Workflow for Western Blot Analysis of P-glycoprotein.

Protocol Steps:

  • Cell Culture, Treatment, and Lysis:

    • Culture and treat cells with this compound as described for RT-qPCR.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for P-glycoprotein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a potent natural product agonist of the human Pregnane X Receptor. Its ability to activate PXR and subsequently induce the expression of key drug-metabolizing enzymes and transporters, such as CYP3A4 and P-glycoprotein, highlights its potential to cause significant drug-drug interactions. For researchers and professionals in drug development, understanding the impact of PXR activators like this compound is crucial for predicting and mitigating adverse drug events.

Further research is warranted to fully elucidate the quantitative aspects of this compound's effects. Establishing a definitive EC50 for PXR activation and generating comprehensive dose-response data for the induction of a wider range of drug metabolism genes in primary human hepatocytes will be critical for developing predictive models of drug interactions. Additionally, investigating the in vivo consequences of this compound consumption on the pharmacokinetics of various therapeutic drugs is essential for translating these in vitro findings to a clinical context.

References

Colupulone in Hop Varieties: A Technical Guide to Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colupulone, a prominent beta-acid found in the resin of hop (Humulus lupulus) cones, has garnered increasing interest within the scientific community. Beyond its traditional role in brewing, contributing to beer's flavor and stability, this compound and other beta-acids are being investigated for a range of pharmacological activities. These include antimicrobial, anti-inflammatory, and anticancer properties, making them promising candidates for natural product-based drug discovery and development. This technical guide provides an in-depth overview of the natural sources and abundance of this compound in various hop varieties, detailed experimental protocols for its quantification, and a visualization of its interaction with a key metabolic signaling pathway.

Natural Sources and Abundance of this compound

This compound is one of the three main analogues of beta-acids, alongside lupulone and adlupulone.[1] Its concentration can vary significantly depending on the hop variety, growing conditions, and post-harvest handling.[2] Generally, this compound constitutes between 20% and 55% of the total beta-acids in hops.[3] The table below summarizes the this compound content in several hop varieties as a percentage of total beta-acids or as a weight percentage.

Hop VarietyThis compound (% of Total β-Acids)This compound (% w/w)Reference(s)
Apollo52%[4]
Herkules57.2%[5]
Hallertau Magnum44.2%[5]
Styrian Eagle2.65%[6]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for research and commercial applications. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for α- and β-Acids

This protocol is adapted from a method for the quantitative analysis of the predominant α- and β-acids in hops.[5][7]

1. Sample Preparation:

  • Crush hop pellets or dried hop cones to a fine powder.

  • Accurately weigh approximately 1.25 g of the crushed hops into a 125 mL capped Erlenmeyer flask.

  • Add 25 mL of a suitable extraction solvent (e.g., a mixture of methanol and water, acidified with formic acid).

  • Stir the mixture for one hour at room temperature using a magnetic stir bar.

  • Allow the solid particles to settle for 10 minutes, then filter the solution by gravity or vacuum filtration.

  • Dilute an aliquot of the filtrate with the extraction solvent to achieve a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC System and Conditions:

  • HPLC System: An Agilent 1100 HPLC system or equivalent with a UV detector.[5]

  • Column: A reversed-phase C18 column (e.g., 4.0 × 125 mm, 5-μm particle size).[5]

  • Mobile Phase: An isocratic mobile phase of 85:15 (v/v) methanol–water, acidified with 0.025% (v/v) formic acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 326 nm.[8]

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of working standards of known concentrations using a certified reference material, such as the International Calibration Extract (ICE). The American Society of Brewing Chemists (ASBC) provides such standards (e.g., ICE-3, ICE-4).[9][10]

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

4. Quantification:

  • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) for α- and β-Acids

This protocol provides a faster analysis time compared to traditional HPLC and is based on established methods.[11][12]

1. Sample Preparation:

  • Follow the same sample preparation procedure as described in Protocol 1.

2. UPLC System and Conditions:

  • UPLC System: A Shimadzu Nexera XR UPLC system or equivalent with a photodiode array (PDA) detector.[12]

  • Column: An Acquity UPLC® BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).[11]

  • Mobile Phase: A binary solvent system can be used. For example, an isocratic elution with a mixture of methanol and water containing 0.17% v/v formic acid.[11]

  • Flow Rate: 0.2 mL/min.[11]

  • Detection: PDA detection at a wavelength range that includes the absorbance maximum of this compound (around 326 nm).

  • Injection Volume: 5 µL.

3. Calibration and Quantification:

  • Follow the same calibration and quantification procedures as described in Protocol 1, using appropriate UPLC standards.

Signaling Pathways and Logical Relationships

Recent research has elucidated a significant molecular interaction of this compound, providing insight into its potential effects on human physiology and drug metabolism.

This compound Activation of the Pregnane X Receptor (PXR) Signaling Pathway

This compound has been identified as a direct activator of the human Pregnane X Receptor (PXR), a nuclear receptor that plays a critical role in sensing foreign substances (xenobiotics) and regulating the expression of genes involved in their metabolism and excretion.[8]

The activation of PXR by this compound initiates a signaling cascade that leads to the increased transcription of various drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4).[8] This enzyme is responsible for the metabolism of a wide range of clinically important drugs. The interaction of this compound with the PXR signaling pathway is of significant interest to drug development professionals due to the potential for herb-drug interactions.

Colupulone_PXR_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis This compound This compound PXR_inactive PXR (inactive) This compound->PXR_inactive Enters cell and binds PXR_active PXR (active) PXR_inactive->PXR_active Conformational change RXR_inactive RXR (inactive) PXR_RXR_complex PXR-RXR Heterodimer RXR_inactive->PXR_RXR_complex PXR_active->PXR_RXR_complex Heterodimerizes with RXR PXR_RXR_DNA PXR-RXR binds to XRE on DNA PXR_RXR_complex->PXR_RXR_DNA Translocates to Nucleus CYP3A4_gene CYP3A4 Gene PXR_RXR_DNA->CYP3A4_gene Activates Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_gene->CYP3A4_mRNA Transcription CYP3A4_protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_protein Translation

This compound activation of the PXR signaling pathway.
Experimental Workflow for this compound Quantification

The following diagram illustrates a typical experimental workflow for the quantification of this compound in hop samples.

Colupulone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing arrow arrow Hop_Sample Hop Sample (Cones or Pellets) Grinding Grinding/Homogenization Hop_Sample->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration & Dilution Extraction->Filtration HPLC_UPLC HPLC or UPLC System Filtration->HPLC_UPLC Separation Chromatographic Separation (C18 Column) HPLC_UPLC->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Identification & Integration Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result This compound Concentration Quantification->Result

General workflow for this compound quantification.

Conclusion

This compound represents a fascinating and potentially valuable natural product with a range of biological activities. Understanding its distribution across different hop varieties and employing robust analytical methods for its quantification are essential for harnessing its full potential in research and drug development. The elucidation of its interaction with the PXR signaling pathway underscores the importance of further investigation into the pharmacological effects and potential for herb-drug interactions of this and other hop-derived compounds. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this compound.

References

Colupulone Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of colupulone, a prominent beta-acid found in hops (Humulus lupulus), in various organic solvents. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound. The guide details available solubility data, outlines experimental protocols for solubility determination, and illustrates a key signaling pathway influenced by this compound.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its extraction, purification, and formulation in various applications, including pharmaceuticals and nutraceuticals. While comprehensive quantitative data across a wide range of organic solvents is not extensively documented in publicly available literature, this section summarizes the available qualitative and estimated quantitative information.

It is widely reported that this compound is poorly soluble in water.[1][2][3] Conversely, it is readily soluble in many common organic solvents.[4] The following table provides a summary of this compound's solubility. It is important to note that some of the quantitative values are based on the closely related compound, lupulone, or derived from analyses of finished products, and therefore should be considered as estimates.

SolventChemical ClassPolarity (ET(30))Solubility (mg/mL)Notes
Non-Polar Solvents
HexaneAlkane31.0Reported as soluble in hop resin extractionsHop resins, which contain this compound, are soluble in hexane.[5]
TolueneAromatic33.9Reported as soluble in hop resin extractionsUsed in the extraction of hop beta-acids.[6]
Diethyl EtherEther34.5Reported as soluble in hop resin extractionsHop resins are reported to be soluble in diethyl ether.[5]
ChloroformHalogenated39.1Reported as soluble[3]
DichloromethaneHalogenated40.7Reported as soluble[3]
Polar Aprotic Solvents
Ethyl AcetateEster38.1Reported as soluble[3]
AcetoneKetone42.2Reported as soluble[3]
AcetonitrileNitrile45.6Reported as slightly soluble[7]
Dimethyl Sulfoxide (DMSO)Sulfoxide45.1~40 (with heating)This value is for the structurally similar compound lupulone and may serve as an estimate for this compound.[2]
Polar Protic Solvents
EthanolAlcohol51.9≥ 2.7Concentrations of up to 2.7 mg/mL have been measured in commercial hop tinctures, suggesting at least this level of solubility.[4] Hop beta-acids are generally considered soluble in ethanol.[4]
MethanolAlcohol55.4Reported as slightly soluble[7]

Experimental Protocols

Accurate determination of this compound solubility is essential for research and development. The following sections detail the methodologies for two key experiments: the shake-flask method for solubility determination and High-Performance Liquid Chromatography (HPLC) for quantification.

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4][8][9]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Organic solvent of interest (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Dissolution: Add a known volume of the organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step is crucial to avoid including any solid particles in the sample for analysis.

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

G Experimental Workflow for Shake-Flask Solubility Determination A Add excess solid this compound to vial B Add known volume of organic solvent A->B C Equilibrate on orbital shaker (24-48h) B->C D Centrifuge or filter to separate solid C->D E Collect and dilute supernatant D->E F Quantify concentration by HPLC E->F G Calculate solubility F->G

Shake-Flask Method Workflow
HPLC Method for Quantification of this compound

HPLC is a precise and accurate method for quantifying the concentration of this compound in solution.[10]

Objective: To quantify the concentration of this compound in the saturated solvent samples obtained from the shake-flask experiment.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used for the analysis of hop acids.

  • Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. A typical mobile phase could be a mixture of methanol and water with 0.1% formic acid.[10]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound can be detected by UV absorbance at approximately 280-330 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the same organic solvent used for the solubility experiment. The concentrations of these standards should bracket the expected concentration of the diluted samples.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Create a calibration curve by plotting the peak area versus the concentration of each standard. The curve should be linear with a high correlation coefficient (R² > 0.99).

  • Sample Analysis: Inject the diluted samples from the shake-flask experiment into the HPLC system and record the peak areas for this compound.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted samples based on their peak areas.

Signaling Pathway: Activation of Pregnane X Receptor (PXR)

This compound has been identified as a direct activator of the human Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in the metabolism and clearance of xenobiotics, including drugs.[1][2] The activation of PXR by this compound can lead to drug-drug interactions by inducing the expression of drug-metabolizing enzymes and transporters.

G This compound-Mediated Activation of Pregnane X Receptor (PXR) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Binds to PXR_complex Inactive PXR Complex PXR->PXR_complex PXR_active Activated PXR PXR->PXR_active Translocation HSP90 HSP90 HSP90->PXR_complex CCRP CCRP CCRP->PXR_complex PXR_complex->PXR Dissociates PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA (XRE) PXR_RXR->DNA Binds to Xenobiotic Response Element (XRE) Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Proteins Drug Metabolizing Enzymes (e.g., CYP3A4) & Transporters (e.g., MDR1) mRNA->Proteins Translation

PXR Activation Pathway by this compound

References

The Role of Colupulone in Hop Resin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Chemistry, Analysis, and Therapeutic Potential

Colupulone, a key constituent of the soft resins found in the lupulin glands of the hop plant (Humulus lupulus), plays a significant, albeit historically secondary, role to its alpha-acid counterparts in the brewing industry. However, for researchers in pharmacology and drug development, this compound and its fellow beta-acids are emerging as molecules of substantial interest due to their diverse and potent biological activities. This guide provides a detailed technical overview of this compound's role in hop resin, methods for its analysis, and its burgeoning potential as a therapeutic agent.

Chemical Profile and Position within Hop Resins

Hop resins are broadly categorized into hard and soft resins. The soft resins, which contain the alpha-acids (humulones) and beta-acids (lupulones), are of primary commercial and scientific interest.[1] this compound is one of the three principal analogues of beta-acids, alongside lupulone and adlupulone.[2][3][4]

Structurally, this compound is a prenylated phloroglucinol derivative, specifically an m-benzoquinone.[5] Its chemical formula is C₂₅H₃₆O₄, and it is distinguished from other beta-acids by the isobutyryl side chain derived from the amino acid valine during its biosynthesis.[6][7][8] Unlike alpha-acids, beta-acids lack a tertiary alcohol group, which prevents them from undergoing the thermal isomerization that creates the characteristic bitterness in beer.[2][3] This structural difference also imparts a more hydrophobic character to beta-acids, making them virtually insoluble in water and beer wort.[2][3]

// Nodes hop_resin [label="Hop Soft Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_acids [label="α-Acids (Humulones)", fillcolor="#34A853", fontcolor="#FFFFFF"]; beta_acids [label="β-Acids (Lupulones)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

humulone [label="Humulone", fillcolor="#FFFFFF", fontcolor="#202124"]; cohumulone [label="Cohumulone", fillcolor="#FFFFFF", fontcolor="#202124"]; adhumulone [label="Adhumulone", fillcolor="#FFFFFF", fontcolor="#202124"];

lupulone [label="Lupulone", fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", penwidth=2]; adlupulone [label="Adlupulone", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges hop_resin -> alpha_acids [color="#5F6368"]; hop_resin -> beta_acids [color="#5F6368"];

alpha_acids -> humulone [color="#5F6368"]; alpha_acids -> cohumulone [color="#5F6368"]; alpha_acids -> adhumulone [color="#5F6368"];

beta_acids -> lupulone [color="#5F6368"]; beta_acids -> this compound [color="#5F6368"]; beta_acids -> adlupulone [color="#5F6368"]; } caption: "Hierarchical classification of this compound within hop soft resins."

Quantitative Composition in Hop Varieties

The concentration of this compound relative to other beta-acids is highly dependent on the hop variety. This ratio is a key characteristic used for cultivar identification.[9] Generally, this compound constitutes between 20% and 55% of the total beta-acid content.[2][4][10][11] The table below summarizes the typical composition of beta-acids in hop resin.

Beta-Acid AnalogueTypical Percentage of Total β-AcidsPrecursor Amino Acid
This compound 20% - 55%Valine
Lupulone 30% - 55%Leucine
Adlupulone 10% - 15%Isoleucine
Data compiled from multiple sources.[2][4][8][10]

Analytical Methodologies: Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard and most robust method for the separation and quantification of this compound and other hop acids.[9] The following protocol is a representative isocratic method adapted from established procedures for the analysis of alpha- and beta-acids.[12][13]

Detailed Experimental Protocol: HPLC Analysis

1. Objective: To separate and quantify this compound from a hop extract.

2. Materials & Reagents:

  • Hop Sample: Pellets or whole cones, stored at -20°C in the dark.[12]

  • Extraction Solvent: 85% (v/v) HPLC-grade methanol, 15% (v/v) deionized water, acidified with 0.025% (v/v) formic acid.[12]

  • Mobile Phase: Same composition as the extraction solvent.[12]

  • HPLC System: An Agilent 1100 system or equivalent, equipped with a UV detector.[12]

  • Column: 4.0 x 125 mm Hypersil ODS (C18) column with 5-μm particle diameter.[12]

  • Standard: American Society of Brewing Chemists (ASBC) International Calibration Extract (ICE) or a certified this compound standard.[12]

3. Sample Preparation:

  • Crush hop pellets or cones to a fine powder.

  • Accurately weigh a representative sample and transfer to a flask.

  • Add extraction solvent and stir vigorously for 60 minutes at room temperature.[12]

  • Perform vacuum filtration to separate the extract from solid hop material.

  • Dilute the filtered extract with the extraction solvent to a concentration within the calibration range.

  • Filter the final diluted sample through a 0.45-μm syringe filter prior to injection.[12]

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.[14]

  • Injection Volume: 20 µL.[14]

  • UV Detection Wavelength: 326 nm.[12][13]

  • Run Time: Approximately 7-10 minutes. Under these conditions, this compound typically elutes at around 4.50 minutes.[12]

5. Quantification:

  • Prepare a multi-point calibration curve using the certified standard.

  • Integrate the peak area corresponding to this compound in the sample chromatogram.

  • Calculate the concentration based on the linear regression of the calibration curve.

G A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H

Biological Activity and Therapeutic Potential

While often considered undesirable in brewing due to its oxidation products, this compound exhibits a range of biological activities that make it a compelling candidate for drug development.

Antibacterial Activity

This compound is a potent antibacterial agent, particularly against Gram-positive bacteria.[15][16][17] Recent studies have identified this compound and lupulone as the primary contributors to the antibacterial efficacy of hop extracts.[16][18] The proposed mechanism involves the disruption of bacterial cell membrane integrity, interfering with proton gradients and leading to cell starvation.[15][19] This makes it a subject of interest for developing new antibiotics and food preservatives.

Anticancer and Anti-proliferative Effects

This compound and other beta-acids have demonstrated significant anticancer properties across various cell lines, including colon, breast, and prostate cancer.[4][20][21] One of the key mechanisms is the induction of apoptosis (programmed cell death). In colon cancer cells, for example, lupulones (a class including this compound) have been shown to up-regulate the expression of death receptors like Fas and TRAIL receptors, initiating the extrinsic apoptosis pathway.[21] Furthermore, some studies suggest that beta-acids can inhibit protein synthesis, contributing to their anti-proliferative effects.[4][22]

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptors [label="Death Receptors\n(Fas, TRAIL-R1/R2)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; caspase8 [label="Caspase-8 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; caspase3 [label="Caspase-3 Activation\n(Executioner Caspase)", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis\n(Cell Death)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> receptors [label=" Upregulates"]; receptors -> caspase8 [label=" Initiates"]; caspase8 -> caspase3; caspase3 -> apoptosis; } caption: "Simplified extrinsic apoptosis pathway induced by this compound."

Anti-inflammatory and Antioxidant Properties

This compound also possesses anti-inflammatory and antioxidant activities.[23][24] While the specific signaling pathways are still under investigation, the ability to scavenge free radicals and potentially modulate inflammatory cascades contributes to its therapeutic profile. These properties suggest potential applications in managing chronic inflammatory diseases.

Conclusion and Future Directions

This compound, a major beta-acid in hop resin, is a multifaceted molecule with significant relevance beyond the brewery. Its well-defined chemical structure and variable concentration across hop cultivars necessitate precise analytical methods like HPLC for its characterization. For researchers and drug development professionals, the potent antibacterial, anticancer, and anti-inflammatory properties of this compound present exciting opportunities. Future research should focus on elucidating the specific molecular targets and signaling pathways, optimizing extraction and purification techniques, and conducting preclinical and clinical studies to translate its therapeutic potential into tangible health benefits.

References

Colupulone: A Deep Dive into its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colupulone, a β-acid derived from the hops plant (Humulus lupulus), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on key inflammatory pathways. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Core Mechanisms of Action

This compound's anti-inflammatory activity is multi-faceted, primarily involving the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). This compound has been shown to suppress the activation of NF-κB.[1][2] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By stabilizing IκBα, this compound prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB-NF-kB IkB NF-kB IKK->IkB-NF-kB phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB-NF-kB->IkB IkB-NF-kB->NF-kB releases This compound This compound This compound->IKK inhibits DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Caption: this compound's inhibition of the NF-κB signaling pathway.
Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)

COX-2 and 5-LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (PGs) and leukotrienes (LTs), respectively.[3][4] this compound has been identified as a potent inhibitor of both COX-2 and 5-LOX.[5] By inhibiting COX-2, this compound reduces the synthesis of prostaglandin E2 (PGE2), a key mediator of pain and swelling in inflammation.[3][6] Its inhibition of 5-LOX curtails the production of leukotrienes, which are involved in attracting inflammatory cells to the site of injury.[4][7]

Arachidonic_Acid_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX-2 inhibits This compound->5-LOX inhibits

Caption: this compound's inhibition of COX-2 and 5-LOX pathways.
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)

PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[8][9] Agonists of PPARγ have been shown to exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors, including NF-κB.[10] this compound has been identified as a potent agonist of PPARγ.[10] By activating PPARγ, this compound can suppress the expression of inflammatory genes and promote the resolution of inflammation.

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg binds & activates PPARg-RXR PPARγ RXR PPARg->PPARg-RXR heterodimerizes with RXR RXR RXR RXR->PPARg-RXR PPARg-RXR_n PPARγ RXR PPARg-RXR->PPARg-RXR_n translocates PPRE PPRE PPARg-RXR_n->PPRE binds to NF-kB_n NF-kB PPARg-RXR_n->NF-kB_n inhibits Anti-inflammatory Genes Anti-inflammatory Genes PPRE->Anti-inflammatory Genes transcribes

Caption: this compound's activation of the PPARγ signaling pathway.

Quantitative Data on this compound's Bioactivity

The following table summarizes the available quantitative data on the inhibitory and activating effects of this compound on key inflammatory targets.

TargetBioactivityIC50 / EC50Cell Type / Assay SystemReference
COX-2 InhibitionPotentHuman peripheral blood mononuclear cells[5][6]
MAGL InhibitionPotentNot specified[5]
PXR Activation3-10 nM (EC50)CV-1 cells (cotransfection assay)[10]

Note: Specific IC50 values for COX-2 and 5-LOX inhibition by isolated this compound are not consistently reported in the literature; however, studies on hop extracts rich in this compound demonstrate potent inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the anti-inflammatory effects of this compound.

NF-κB Activation Assays
  • Western Blot Analysis for IκBα Degradation:

    • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.[1]

    • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[1]

    • Protein Extraction and Quantification: Whole-cell lysates are prepared, and protein concentration is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for IκBα and a loading control (e.g., β-actin).

    • Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding:

    • Nuclear Extract Preparation: Following treatment with this compound and stimulation with LPS, nuclear extracts are prepared from the cells.[1]

    • Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP.

    • Binding Reaction: Nuclear extracts are incubated with the labeled probe in a binding buffer.

    • Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

    • Autoradiography: The gel is dried and exposed to X-ray film to visualize the DNA-binding activity of NF-κB.

COX-2 and 5-LOX Inhibition Assays
  • Whole Blood Assay for PGE2 Production (COX-2 activity):

    • Blood Collection: Fresh human blood is collected in the presence of an anticoagulant.

    • Treatment: Aliquots of whole blood are pre-incubated with this compound or a vehicle control.

    • Stimulation: COX-2 is induced by adding LPS, and the blood is incubated at 37°C.[6]

    • PGE2 Measurement: Plasma is separated by centrifugation, and PGE2 levels are quantified using a specific enzyme immunoassay (EIA) kit.[3][6]

  • Cell-Based Assay for Leukotriene B4 (LTB4) Production (5-LOX activity):

    • Cell Culture: Human neutrophils or other suitable cell lines are isolated and cultured.[11]

    • Treatment and Stimulation: Cells are pre-treated with this compound followed by stimulation with a calcium ionophore (e.g., A23187) to activate 5-LOX.

    • LTB4 Measurement: The cell supernatant is collected, and LTB4 levels are measured by EIA or LC-MS/MS.[11]

PPARγ Activation Assays
  • Luciferase Reporter Gene Assay:

    • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.

    • Treatment: Transfected cells are treated with this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

    • Luciferase Activity Measurement: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates PPARγ activation.

Experimental_Workflow cluster_NFkB NF-kB Pathway Analysis cluster_COX_LOX COX/LOX Inhibition Assays cluster_PPARg PPARg Activation Assay Cell_Culture_NFkB Cell Culture (e.g., RAW 264.7) Treatment_NFkB This compound Pre-treatment + LPS Stimulation Cell_Culture_NFkB->Treatment_NFkB Western_Blot Western Blot (IkBa levels) Treatment_NFkB->Western_Blot EMSA EMSA (NF-kB DNA binding) Treatment_NFkB->EMSA Whole_Blood Human Whole Blood Treatment_COX This compound Treatment + LPS Stimulation Whole_Blood->Treatment_COX Neutrophils Isolated Neutrophils Treatment_LOX This compound Treatment + A23187 Stimulation Neutrophils->Treatment_LOX PGE2_EIA PGE2 Measurement (EIA) Treatment_COX->PGE2_EIA LTB4_EIA LTB4 Measurement (EIA) Treatment_LOX->LTB4_EIA Cell_Culture_PPARg Cell Culture (e.g., HEK293T) Transfection Transfection with PPRE-Luciferase Reporter Cell_Culture_PPARg->Transfection Treatment_PPARg This compound Treatment Transfection->Treatment_PPARg Luciferase_Assay Luciferase Activity Measurement Treatment_PPARg->Luciferase_Assay

Caption: A generalized workflow for key experiments investigating this compound.

Conclusion

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, COX-2, and 5-LOX pathways while activating the anti-inflammatory PPARγ nuclear receptor highlights its potential for the development of novel therapeutics for a range of inflammatory disorders. This guide provides a foundational understanding of its mechanisms of action and the experimental approaches to further investigate its therapeutic promise. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in vivo and to establish its clinical efficacy and safety.

References

A Technical Guide to the Antioxidant Properties of Colupulone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the initial investigations into the antioxidant properties of colupulone, a prominent β-acid found in hops (Humulus lupulus). As a constituent of a plant with a long history in traditional medicine and brewing, this compound is gaining attention for its diverse bioactive potential.[1][2] This guide summarizes the current understanding of its antioxidant capabilities, details the experimental protocols used for its evaluation, and explores the potential molecular mechanisms underpinning its effects.

Quantitative Analysis of Antioxidant Activity

Quantitative assessment of antioxidant activity is crucial for comparing the potency of different compounds. The most common methods are spectrophotometric assays that measure a compound's ability to scavenge stable free radicals. While research specifically isolating and quantifying the antioxidant power of pure this compound is still emerging, studies on hop extracts rich in β-acids, including this compound, provide valuable initial data.

Below is a summary of findings from studies on hop extracts and related compounds. It is important to note that the antioxidant activity of an extract is the result of a complex interplay between its various components.[3]

Compound / ExtractAssayMetricResultReference
Hop Extract (El Dorado cultivar)DPPHIC50124.3 µg/mL[4]
Hop Extract (El Dorado cultivar)ABTSIC5095.4 µg/mL[4]
Hop Extract (Cascade cultivar, high in this compound)-This compound Content73.0 µg/g[4]
CAP (a related β-acid derivative)DPPH% Scavenging29% at 1.0 mg/mL[5]

Data for pure this compound is limited in the reviewed literature; the values above pertain to complex hop extracts.

Potential Molecular Mechanisms of Action

The antioxidant effects of many natural phenolic compounds are mediated through the activation of endogenous defense pathways. The Keap1-Nrf2-ARE signaling pathway is a primary mechanism for cellular protection against oxidative stress.[6][7]

Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[8] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[9] This binding initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's antioxidant capacity.[8][10] While not yet demonstrated specifically for this compound, many polyphenols are known to activate this pathway, making it a highly plausible mechanism for this compound's bioactivity.[[“]][12]

Keap1_Nrf2_Pathway Figure 1: The Keap1-Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Degradation Proteasomal Degradation Nrf2->Degradation Marked for Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds & Sequesters Stress Oxidative Stress (e.g., ROS) or Activators (e.g., this compound?) Stress->Keap1 Inactivates Keap1 ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Promotes Transcription Nrf2_n->ARE Binds to

Figure 1: The Keap1-Nrf2-ARE Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies for common in vitro antioxidant assays relevant to the study of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging ability of a compound.[13][14]

  • Principle: DPPH is a stable free radical with a deep purple color, showing maximum absorbance around 517 nm.[15] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the sample.[13]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • This compound or extract solution of known concentration

    • Positive control (e.g., Ascorbic acid, Trolox)

    • UV-Vis Spectrophotometer or microplate reader

    • Pipettes, cuvettes, or 96-well microplates

  • Procedure:

    • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and kept protected from light.

    • Sample Preparation: Prepare a series of dilutions of the this compound sample and the positive control in methanol.

    • Reaction: In a test tube or microplate well, mix a fixed volume of the DPPH working solution (e.g., 200 µL) with a specific volume of the sample dilution (e.g., 20 µL).[16]

    • Control: Prepare a blank control containing only the solvent and the DPPH solution.

    • Incubation: Incubate the mixture in the dark at room temperature for a defined period (typically 30 minutes).[14]

    • Measurement: Measure the absorbance of the solution at 517 nm.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

DPPH_Workflow Figure 2: DPPH Radical Scavenging Assay Workflow A Prepare 0.1 mM DPPH Solution in Methanol C Mix Sample/Control with DPPH Solution (e.g., 1:10 v/v) A->C B Prepare Serial Dilutions of this compound & Control B->C D Incubate in Dark (30 minutes at RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition vs. Control and Determine IC50 E->F

Figure 2: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[17]

  • Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical, which is a blue-green chromophore.[18] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[4]

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Methanol or Ethanol

    • This compound or extract solution

    • UV-Vis Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes.[19]

    • Radical Generation: Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17]

    • Preparation of Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 0.70 (± 0.02) at 734 nm.[18]

    • Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

    • Incubation: Incubate for a short period (e.g., 6 minutes) at room temperature.[4]

    • Measurement: Record the absorbance at 734 nm.

    • Calculation: The scavenging percentage is calculated similarly to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

While in vitro chemical assays are useful for initial screening, cell-based assays provide more biologically relevant data by accounting for factors like cell uptake and metabolism.[20]

  • Principle: The CAA assay typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that penetrate the cells can prevent this oxidation, leading to a reduced fluorescence signal.

  • General Workflow:

    • Cell Culture: Plate adherent cells (e.g., Caco-2, HepG2) in a 96-well plate and grow to confluence.[20]

    • Loading: Wash cells and incubate them with the DCFH-DA probe.

    • Treatment: Remove the probe solution and treat the cells with various concentrations of the test compound (this compound).

    • Oxidative Stress Induction: After an incubation period, add a ROS generator (e.g., AAPH, a peroxyl radical generator).

    • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a microplate reader.

    • Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time and comparing the treated samples to the controls.

CAA_Workflow Figure 3: Cellular Antioxidant Activity (CAA) Assay Workflow A Seed Cells in 96-Well Plate B Incubate Cells with DCFH-DA Probe A->B C Treat Cells with This compound B->C D Induce Oxidative Stress (e.g., add AAPH) C->D E Measure Fluorescence Kinetics D->E F Calculate CAA Value (Area Under Curve) E->F

Figure 3: Cellular Antioxidant Activity (CAA) Assay Workflow.

Summary and Future Directions

Initial investigations suggest that this compound, a key β-acid in hops, possesses antioxidant properties. While data from complex hop extracts show promising free radical scavenging activity in DPPH and ABTS assays, further research is required to quantify the specific activity of pure this compound.[4]

The most probable mechanism of action, based on its chemical structure and the behavior of similar polyphenolic compounds, is the modulation of the Keap1-Nrf2-ARE signaling pathway.[6][[“]] This would position this compound not just as a direct radical scavenger but as an indirect antioxidant that upregulates the cell's own defense systems.

Future research should focus on:

  • Quantifying the antioxidant activity of isolated, high-purity this compound using a battery of assays (DPPH, ABTS, ORAC, FRAP).

  • Validating its bioactivity in cell-based models, such as the CAA assay, to confirm cellular uptake and efficacy.

  • Elucidating the precise molecular mechanism by investigating the activation of the Nrf2 pathway, including Nrf2 nuclear translocation and the expression of downstream antioxidant genes (HO-1, NQO1).

A thorough understanding of these areas is essential for drug development professionals considering this compound as a lead compound for therapies targeting oxidative stress-related pathologies.

References

Colupulone: A Phytochemical Deep Dive into its Discovery, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colupulone, a prominent β-acid found in the hop plant (Humulus lupulus), has a rich history intertwined with the art of brewing and has emerged as a molecule of significant interest in modern phytochemical research. Initially recognized for its contribution to the bitterness and preservative qualities of beer, this compound is now the subject of intensive investigation for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, from its historical discovery and isolation to its detailed physicochemical properties, biosynthesis, and mechanisms of action in various biological systems. Particular emphasis is placed on its anticancer, antibacterial, and anti-inflammatory activities, with quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development endeavors.

Discovery and History

The journey of this compound's discovery is intrinsically linked to the scientific exploration of hops. For centuries, hops were empirically used in brewing for their flavoring and preservative properties. It wasn't until the 19th and early 20th centuries that chemists began to systematically investigate the chemical constituents responsible for these effects.

The initial focus was on the so-called "hop resins," a complex mixture of compounds. Early researchers differentiated these resins into α-acids and β-acids based on their precipitation behavior with lead acetate. While the α-acids, such as humulone, were initially credited with providing the primary bitter taste to beer, the β-acids, including lupulone and its analogue this compound, were also identified as significant contributors to the overall chemical profile and stability of beer.

The precise isolation and structural elucidation of the individual β-acids, including this compound, occurred over several decades of research involving meticulous extraction, crystallization, and analytical techniques. The development of chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), in the mid-20th century was a pivotal advancement that allowed for the efficient separation and quantification of these closely related compounds, paving the way for detailed studies of their individual biological activities.[1][2][3]

Physicochemical Properties and Structural Elucidation

This compound (C₂₅H₃₆O₄, Molar Mass: 400.55 g/mol ) is a prenylated phloroglucinol derivative.[4] Its structure is characterized by a central cyclohexene-1,3-dione ring with an isobutyryl side chain and three isoprenyl groups.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₅H₃₆O₄[4]
Molar Mass400.55 g/mol [4]
IUPAC Name3,5-dihydroxy-2-isobutyryl-4,6,6-tris(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one[4]
CAS Number468-27-9[4]
AppearancePale yellow crystalline solid
SolubilitySoluble in organic solvents (e.g., methanol, ethanol, diethyl ether), sparingly soluble in water[5]

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[4]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present (e.g., carbonyls, hydroxyls) and the conjugated system within the molecule, respectively.

Biosynthesis

The biosynthesis of this compound and other bitter acids occurs in the lupulin glands of the hop cone. The pathway is a fascinating example of plant secondary metabolism, combining elements of fatty acid and isoprenoid biosynthesis.

The key enzyme in the initial formation of the phloroglucinol core is valerophenone synthase (VPS) .[7][8][9] This enzyme catalyzes the condensation of isobutyryl-CoA with three molecules of malonyl-CoA to form phlorisobutyrophenone.[7][10][11] Subsequently, a series of prenylation steps, catalyzed by aromatic prenyltransferases , attach the three isoprenyl groups derived from dimethylallyl pyrophosphate (DMAPP) to the phloroglucinol ring, ultimately yielding this compound.[7][10]

This compound Biosynthesis cluster_0 Mitochondria/Cytosol cluster_1 Chloroplast Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Multiple Steps Phlorisobutyrophenone Phlorisobutyrophenone Isobutyryl-CoA->Phlorisobutyrophenone VPS (Valerophenone Synthase) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Phlorisobutyrophenone This compound This compound Phlorisobutyrophenone->this compound Prenyltransferases DMAPP DMAPP (x3) DMAPP->this compound

Figure 1: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation

A common method for the extraction of β-acids from hops involves solvent extraction followed by purification.

Protocol: Solvent Extraction and Recrystallization of this compound

  • Extraction:

    • Grind dried hop cones to a fine powder.

    • Extract the hop powder with a non-polar solvent such as diethyl ether or hexane to obtain the total resin fraction.[12]

    • Evaporate the solvent under reduced pressure to yield a crude resin extract.

  • Separation of β-acids:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Induce precipitation of the less soluble β-acids by adding a non-solvent or by lowering the temperature.

  • Purification by Recrystallization:

    • Collect the precipitated β-acids.

    • Perform successive recrystallizations from a suitable solvent system (e.g., methanol-water) to obtain purified this compound crystals.[13] The purity can be monitored by HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the quantification of this compound in hop extracts and beer.

Protocol: HPLC Quantification of this compound

  • Sample Preparation:

    • Accurately weigh the hop extract or degas the beer sample.

    • Dissolve the extract in the mobile phase or a suitable solvent mixture (e.g., methanol/water).[14]

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[14]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

    • Mobile Phase: A gradient or isocratic mixture of methanol and water, often acidified with formic acid (e.g., 85:15 v/v methanol:water with 0.1% formic acid).[14][16]

    • Flow Rate: Typically 0.8-1.0 mL/min.[14][15]

    • Detection: UV detector at a wavelength of approximately 326 nm.[14][16]

    • Quantification: Use an external standard of purified this compound to create a calibration curve.

HPLC Workflow Start Start SamplePrep Sample Preparation (Extraction/Dilution, Filtration) Start->SamplePrep HPLC HPLC System (Pump, Injector, Column) SamplePrep->HPLC Separation Chromatographic Separation (C18 Column, Mobile Phase) HPLC->Separation Detection UV Detection (λ = 326 nm) Separation->Detection Data Data Acquisition and Analysis (Chromatogram, Peak Integration) Detection->Data Quantification Quantification (Calibration Curve) Data->Quantification End End Quantification->End

Figure 2: General workflow for HPLC analysis of this compound.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of interest for drug development.

Antibacterial Activity

This compound has demonstrated significant activity against Gram-positive bacteria. Its lipophilic nature is thought to facilitate its interaction with and disruption of bacterial cell membranes.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference(s)
Staphylococcus aureus37.5
Bacillus subtilis31.25 - 37.5[7]
Escherichia coli37.5
Anticancer Activity

The anticancer effects of β-acids, including this compound, have been observed in various cancer cell lines. The primary mechanisms involve the induction of apoptosis and autophagy. While many studies have investigated "lupulones" as a mixture, the data suggests potent cytotoxic effects.

Table 3: IC₅₀ Values of Lupulones (including this compound) in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)Reference(s)
SW620Colon Cancer10-60[17][18]
PC3Prostate CancerVaries by derivative[19]
DU145Prostate CancerVaries by derivative[19]
Caco-2Colon Cancer~16[17]
HTB-26Breast Cancer10-50 µM[20]
HepG2Liver Cancer10-50 µM[20]

5.2.1. Induction of Apoptosis

Lupulones have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. In colon cancer cells, they upregulate the expression of TRAIL death receptors (DR4/DR5), leading to the activation of caspase-8 and subsequent executioner caspases. This can also lead to the cleavage of Bid, which links the extrinsic to the intrinsic pathway, resulting in mitochondrial cytochrome c release and activation of caspase-9.[18]

Apoptosis Pathway This compound This compound TRAIL_R TRAIL Receptors (DR4/DR5) This compound->TRAIL_R Upregulation Caspase8 Caspase-8 activation TRAIL_R->Caspase8 Bid Bid cleavage (tBid) Caspase8->Bid Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bid->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: this compound-induced apoptosis signaling pathway.

5.2.2. Induction of Autophagy

In addition to apoptosis, lupulone derivatives have been found to induce autophagy in prostate cancer cells, as evidenced by the conversion of LC3-I to LC3-II.[19][21] Interestingly, studies suggest a complex interplay between these two cell death mechanisms, where autophagy may initially act as a survival mechanism.[21] The expression of Atg4β, a cysteine protease involved in processing LC3, has been shown to be increased following treatment with lupulone derivatives.[21]

Activation of Pregnane X Receptor (PXR)

This compound is a potent activator of the pregnane X receptor (PXR), a nuclear receptor that plays a key role in xenobiotic metabolism.[17] Upon binding to this compound, PXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to response elements on DNA. This leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), and drug transporters.[17] This mechanism underlies the potential for drug-herb interactions with hop-containing products but also suggests therapeutic potential in conditions where PXR activation is beneficial.

PXR Activation Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound PXR PXR This compound->PXR Binding PXR_Col PXR-Colupulone Complex PXR->PXR_Col Translocation PXR_RXR PXR-RXR Heterodimer PXR_Col->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA Response Element PXR_RXR->DNA Binding Transcription Gene Transcription (e.g., CYP3A4) DNA->Transcription

Figure 4: this compound-mediated activation of the PXR pathway.

Future Directions and Conclusion

This compound has transitioned from a simple bittering agent in beer to a multifaceted phytochemical with significant therapeutic potential. Its well-documented antibacterial and anticancer activities, coupled with a growing understanding of its mechanisms of action, make it a compelling candidate for further drug development.

Future research should focus on several key areas:

  • In vivo studies: While in vitro data is promising, more extensive animal studies are needed to evaluate the efficacy, pharmacokinetics, and safety of purified this compound.

  • Structure-activity relationship (SAR) studies: The synthesis and biological evaluation of this compound analogues could lead to the development of more potent and selective therapeutic agents.

  • Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the preclinical findings into tangible benefits for human health.

  • Synergistic effects: Investigating the potential synergistic effects of this compound with other phytochemicals or conventional drugs could open up new therapeutic strategies.

References

A Technical Guide to the Sedative Properties of Colupulone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the sedative properties of colupulone, a beta-acid derived from the hop plant (Humulus lupulus). Hops have a long history of use in herbal medicine as a remedy for anxiety, tension, and sleep disturbances.[1][2][3] Modern pharmacological research has begun to elucidate the mechanisms behind these effects, pointing to the interaction of hop constituents with key inhibitory neurotransmitter systems in the central nervous system (CNS). This guide summarizes the current understanding of this compound's mechanism of action, presents relevant pharmacological data, details common experimental protocols for its evaluation, and discusses future directions for research and development.

Proposed Mechanism of Action: GABA-A Receptor Modulation

The sedative effects of many compounds, including constituents of hops, are primarily mediated through the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor system.[2][3][4] GABA is the principal inhibitory neurotransmitter in the mammalian CNS.[2][3] Its binding to the GABA-A receptor, a ligand-gated ion channel, opens a chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

Compounds like this compound are hypothesized to act as positive allosteric modulators of the GABA-A receptor. They are thought to bind to a site on the receptor distinct from the GABA binding site, causing a conformational change that increases the receptor's affinity for GABA or enhances the efficacy of GABA-induced chloride channel opening.[4][5] This enhanced GABAergic transmission results in the observed sedative, anxiolytic, and hypnotic effects. Research on the related alpha-acid humulone has shown it acts as a positive allosteric modulator, particularly on the α1 subunit-containing GABA-A receptors, which are known to play a key role in sedation.[4]

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (Ligand-Gated Cl⁻ Channel) Hyperpolarization Membrane Hyperpolarization GABA_Receptor->Hyperpolarization Cl⁻ Influx Sedation CNS Depression (Sedation) Hyperpolarization->Sedation GABA GABA GABA->GABA_Receptor Binds This compound This compound This compound->GABA_Receptor Allosterically Modulates (+)

Proposed mechanism of this compound action on the GABA-A receptor.

Pharmacological Data

While direct quantitative data on the sedative effects of isolated this compound is limited in publicly available literature, studies on related hop constituents and extracts provide valuable insights. The following table summarizes key findings from preclinical studies that are relevant to understanding the potential sedative profile of beta-acids like this compound.

Compound/ExtractAnimal ModelDosePrimary Outcome(s)Reference(s)
Humulone (Alpha-acid)Mouse20 mg/kg (i.p.)↓ Sleep Latency (p < 0.01)↑ Sleep Duration (p < 0.001)in pentobarbital-induced sleep test.[4]
Humulone (Alpha-acid)Mouse10 & 20 mg/kg (i.p.)↑ Sleep Duration (p < 0.05 & p < 0.001, respectively)in ethanol-induced sleep test.[4]
Hop ExtractQuail2 mg↓ Nocturnal Activity (p < 0.05)Preserved circadian rhythm.[3]
Hop ExtractsMouse100 & 200 mg/kg↓ Sleep Latency ↑ Sleep Duration in pentobarbital-induced sleep test.[6]

Note: i.p. = intraperitoneal administration. Data represent statistically significant findings compared to control groups.

Key Experimental Protocols

The evaluation of sedative and hypnotic properties of novel compounds like this compound relies on standardized and validated preclinical models. The pentobarbital-induced sleep test is a cornerstone assay for this purpose.

This protocol assesses the ability of a test compound to potentiate the hypnotic effect of a sub-hypnotic or hypnotic dose of pentobarbital.

  • Animals and Acclimation:

    • Species: Male ICR mice (or similar strain), typically 20-25g.

    • Housing: Animals are housed in a controlled environment (22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water.[3]

    • Acclimation: A minimum 3-day acclimation period is required before experimentation to reduce stress.[7]

  • Drug Administration:

    • Groups: Animals are randomly assigned to groups (n=6-10 per group): Vehicle Control, Positive Control (e.g., Diazepam), and Test Compound (this compound) at various doses.

    • Administration: The test compound or vehicle is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[8][9]

    • Pre-treatment Time: A waiting period (e.g., 30-60 minutes) is observed to allow for drug absorption and distribution.

  • Induction of Sleep:

    • Pentobarbital sodium (e.g., 35-42 mg/kg) is administered via the i.p. route to all animals.[6][10] The dose is chosen to induce sleep in control animals but be sensitive to potentiation by test compounds.

  • Data Collection:

    • Sleep Latency: The time from pentobarbital injection until the loss of the righting reflex is recorded. The righting reflex is lost when the animal fails to right itself within 30 seconds of being placed on its back.[10][11]

    • Sleep Duration: The time from the loss of the righting reflex to its spontaneous recovery is measured.[10][12]

  • Statistical Analysis:

    • Data are typically expressed as mean ± SEM.

    • Statistical significance between groups is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test, such as Dunnett's or Tukey's test, for comparison against the control group.[10]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Acclimation Animal Acclimation (≥ 3 days) Grouping Randomization into Treatment Groups Acclimation->Grouping Admin_Test Administer Vehicle, Positive Control, or this compound Grouping->Admin_Test Wait Wait for Absorption (30-60 min) Admin_Test->Wait Admin_Pento Administer Pentobarbital (i.p.) Wait->Admin_Pento Measure_Latency Measure Sleep Latency (Loss of Righting Reflex) Admin_Pento->Measure_Latency Measure_Duration Measure Sleep Duration (Recovery of Righting Reflex) Measure_Latency->Measure_Duration Analysis Statistical Analysis (ANOVA) Measure_Duration->Analysis

Workflow for the pentobarbital-induced sleep test.

Discussion and Future Directions

The available evidence strongly suggests that constituents of the hop plant possess sedative properties, primarily through the modulation of the GABA-A receptor. While alpha-acids like humulone have been more extensively studied, beta-acids including this compound are also recognized for their biological activity and likely contribute to the overall sedative effect of hop extracts.[13]

For the advancement of this compound as a potential therapeutic agent, the following areas require focused investigation:

  • Receptor Pharmacology: In vitro studies using electrophysiology (e.g., patch-clamp) and radioligand binding assays are essential to definitively characterize the interaction of purified this compound with various GABA-A receptor subunit combinations.[4][14] This will determine its binding affinity, efficacy as a modulator, and subunit selectivity, which is critical for predicting its therapeutic window and side-effect profile.

  • Preclinical Efficacy: Comprehensive in vivo studies using purified this compound are needed. Dose-response relationships for its effects on sleep latency, duration, and sleep architecture (via EEG/EMG) should be established.[6] Furthermore, its potential anxiolytic effects should be evaluated using models such as the elevated plus-maze.[9]

  • Pharmacokinetics: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining its bioavailability, half-life, and potential for drug-drug interactions.

  • Toxicology: Rigorous safety and toxicology studies must be conducted in accordance with regulatory guidelines to establish a safe dose range for potential clinical development.

References

Structural Basis for Colupulone Activation of Human Pregnane X Receptor (PXR): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

The human pregnane X receptor (PXR, NR1I2) is a critical nuclear receptor that functions as a xenobiotic sensor, regulating the expression of genes involved in drug metabolism and transport. Colupulone, a β-bitter acid derived from the hops plant (Humulus lupulus), has been identified as a potent activator of human PXR. This activation underlies the molecular basis for herb-drug interactions associated with hops consumption. This technical guide provides a comprehensive overview of the structural and molecular mechanisms governing the activation of human PXR by this compound. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nuclear receptor activation, drug metabolism, and xenobiotic signaling.

Introduction

The pregnane X receptor (PXR) is a ligand-activated transcription factor predominantly expressed in the liver and intestine.[1] Its primary role is to detect the presence of a wide array of endogenous and exogenous compounds and subsequently upregulate the expression of genes responsible for their detoxification and elimination.[2] Key target genes of PXR include members of the cytochrome P450 family (e.g., CYP3A4, CYP2B6) and drug transporters such as the multidrug resistance protein 1 (MDR1).[3]

This compound, a component of hops extracts, has been demonstrated to be a direct activator of human PXR.[4][5] This interaction is of significant clinical interest due to the potential for herb-drug interactions, where the consumption of hops-containing products can alter the pharmacokinetics of co-administered drugs.[6] Understanding the precise structural basis of this activation is crucial for predicting and mitigating such interactions.

This guide details the crystal structure of the human PXR ligand-binding domain (LBD) in complex with this compound, summarizes the quantitative aspects of this interaction, outlines the key experimental protocols used for its characterization, and provides a visual representation of the underlying molecular pathways.

Quantitative Data Summary

The activation of human PXR by this compound has been quantified through various in vitro assays. The key findings are summarized in the tables below.

Table 1: PXR Transcriptional Activation by this compound
ParameterValueCell LineAssay TypeReference
Activation Range2.0- to 2.5-fold above basalCV-1Transient Transfection with Luciferase Reporter[4][5]
Effective Concentration3-10 nMCV-1Transient Transfection with Luciferase Reporter[4][5]

Note: At concentrations of 30 nM and higher, a decrease in activation has been observed, potentially due to cellular toxicity.[5]

Table 2: Crystal Structure of Human PXR LBD in Complex with this compound
ParameterValuePDB IDReference
Resolution2.8 Å2QNV[4]
Space GroupP432122QNV[5]
R-work0.2422QNV[5]
R-free0.2842QNV[5]

Signaling Pathway of PXR Activation by this compound

The activation of PXR by this compound initiates a cascade of molecular events leading to the transcription of target genes. The generally accepted signaling pathway is depicted below.

PXR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR_inactive Inactive PXR (complexed with HSP90/CCRP) This compound->PXR_inactive Binding PXR_active Active PXR PXR_inactive->PXR_active Conformational Change & Dissociation of HSP90/CCRP PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR Heterodimerization with RXRα PXRE PXR Response Element (PXRE) on DNA PXR_RXR->PXRE Binding Coactivators Coactivators (e.g., SRC-1) Coactivators->PXR_RXR Recruitment Target_Genes Target Gene Transcription (CYP3A4, MDR1, etc.) PXRE->Target_Genes Initiation

PXR activation signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the structural basis of this compound's activation of human PXR.

X-ray Crystallography of the PXR-Colupulone Complex

This protocol outlines the steps for determining the crystal structure of the human PXR ligand-binding domain (LBD) in complex with this compound.

A. Protein Expression and Purification:

  • The human PXR LBD (amino acids 130-434) is expressed in Escherichia coli.

  • The protein is purified using standard chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

B. Crystallization:

  • The purified PXR LBD is concentrated and incubated with a molar excess of this compound.

  • Crystallization is achieved using the hanging-drop vapor diffusion method at room temperature.[5]

  • The crystallization solution typically contains a precipitant (e.g., isopropanol) and a buffer (e.g., imidazole at pH 8.0).[5]

C. Data Collection and Structure Determination:

  • Crystals are cryoprotected before being flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.[5]

  • The structure is solved by molecular replacement using a previously determined PXR LBD structure as a search model (e.g., PDB ID: 1ILG).[5]

  • The model is refined using crystallographic software to achieve the final structure.[5]

Transient Transfection and Luciferase Reporter Assay

This assay is used to quantify the ability of this compound to activate PXR-mediated gene transcription in a cellular context.

A. Cell Culture and Plasmids:

  • Monkey kidney cells (CV-1) or human embryonic kidney cells (HEK293) are commonly used.

  • Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.

  • Two plasmids are required:

    • An expression vector containing the full-length human PXR.

    • A reporter plasmid containing a luciferase gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[5]

B. Transfection:

  • Cells are seeded in multi-well plates to achieve 50-70% confluency at the time of transfection.

  • The PXR expression plasmid and the luciferase reporter plasmid are co-transfected into the cells using a lipid-based transfection reagent like Lipofectamine.[5]

C. Compound Treatment and Luciferase Assay:

  • After a post-transfection incubation period (typically 24 hours), the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Following a 24-hour incubation with the compound, the cells are lysed.

  • Luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Results are typically normalized to a co-transfected control plasmid (e.g., expressing β-galactosidase or alkaline phosphatase) to account for variations in transfection efficiency.[5]

Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression

This method is employed to measure the induction of PXR target gene mRNA levels in response to this compound treatment in a more physiologically relevant system, such as primary human hepatocytes.

A. Cell Culture and Treatment:

  • Primary human hepatocytes are cultured in appropriate maintenance medium.

  • Cells are treated with this compound, a positive control (e.g., rifampicin), or a vehicle control for a specified period (e.g., 48-72 hours).[4]

B. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from the treated hepatocytes using a commercial kit.

  • The concentration and purity of the RNA are determined spectrophotometrically.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

C. qPCR:

  • The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target genes (e.g., CYP3A4, MDR1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

  • The reaction is run on a real-time PCR instrument.

  • The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures and the logical relationship between this compound's structure and its PXR-activating function.

Experimental_Workflow cluster_transfection Transient Transfection Assay cluster_rtqpcr RT-qPCR Assay T1 Seed CV-1/HEK293 Cells T2 Co-transfect with PXR & Luciferase Plasmids T1->T2 T3 Treat with this compound T2->T3 T4 Lyse Cells & Measure Luciferase Activity T3->T4 R4 Perform qPCR for Target Gene Expression R1 Culture Primary Human Hepatocytes R2 Treat with this compound R1->R2 R3 Extract RNA & Synthesize cDNA R2->R3 R3->R4

Experimental workflow for in vitro PXR activation assays.

Structure_Activity_Relationship cluster_features Key Structural Features cluster_interactions Molecular Interactions Colupulone_Structure This compound Structure (β-Bitter Acid) Feature1 Acyl side chain Colupulone_Structure->Feature1 Feature2 Two isoprenyl side chains Colupulone_Structure->Feature2 Feature3 Triketone core Colupulone_Structure->Feature3 PXR_Binding_Pocket PXR Ligand Binding Pocket Feature1->PXR_Binding_Pocket Feature2->PXR_Binding_Pocket Feature3->PXR_Binding_Pocket Interaction1 Hydrogen bonding PXR_Binding_Pocket->Interaction1 Interaction2 Van der Waals contacts PXR_Binding_Pocket->Interaction2 PXR_Activation PXR Activation Interaction1->PXR_Activation Interaction2->PXR_Activation

Logical relationship of this compound structure to PXR activation.

Conclusion

The activation of human PXR by this compound is a well-characterized interaction with a clear structural basis. The 2.8 Å crystal structure of the PXR LBD-colupulone complex reveals a single binding orientation stabilized by a network of hydrogen bonds and van der Waals interactions.[4][6] This binding event triggers a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional upregulation of key drug-metabolizing enzymes and transporters. The nanomolar efficacy of this compound in activating PXR underscores the potential for clinically significant herb-drug interactions.[5] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology, toxicology, and drug development to further investigate the roles of PXR in xenobiotic metabolism and to develop strategies for predicting and managing drug interactions.

References

Methodological & Application

Application Note: High-Efficiency Extraction of Colupulone from Humulus lupulus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Humulus lupulus L., commonly known as hops, is a plant renowned for its use in the brewing industry. Beyond imparting bitterness and aroma to beer, its female inflorescences contain lupulin glands rich in bioactive compounds.[1] These include α-acids (e.g., humulone) and β-acids (e.g., lupulone, colupulone, and adlupulone).[1][2][3] this compound, a principal β-acid, has garnered significant scientific interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential antidepressant-like effects.[2][4][5] Notably, this compound has been identified as a potent agonist of the Pregnane X Receptor (PXR), a key regulator of drug metabolism genes like CYP3A4.[6] This makes the efficient extraction and purification of this compound a critical step for pharmacological research and drug development.

This document provides detailed protocols for the extraction of this compound from Humulus lupulus, summarizes quantitative data from various methods, and illustrates key experimental workflows and biological pathways.

Data Presentation: Comparison of Extraction Methodologies

The yield and composition of hop extracts are highly dependent on the chosen extraction method and parameters. The following table summarizes quantitative data from various studies to facilitate comparison.

Extraction MethodSolvent/Co-SolventKey ParametersHop VarietyThis compound Content/YieldTotal β-acids ContentReference
Supercritical Fluid Extraction (SFE)Supercritical CO₂37 MPa, 43 °C, 80 minElla22-30% of total extract867.9 mg/g of extract[7]
Supercritical Fluid Extraction (SFE)Supercritical CO₂3500 PSI (≈24.1 MPa), 50 °CNot specified14.629 ± 0.250 mg/g plant materialNot specified[8]
Supercritical Fluid Extraction (SFE)Supercritical CO₂150 bar (15 MPa), 40 °CMagnum25.31% of extractNot specified[9]
Solvent ExtractionMethanolRoom TemperatureNot specifiedUp to 2.7 mg/mL in liquid supplementNot specified[10][11]
Solvent ExtractionEthanolNot specifiedNot specifiedComplete extraction achievedNot specified[10][11]
Solvent Extraction19.7% (v/v) Methanol in DichloromethaneRoom Temperature, 89 minNuggetNot specified89.14% recovery[1]
Hydroalcoholic ExtractionAcetone–water (9:1)Not specifiedStyrian Wolf9.45% (w/w) of extractNot specified[12]
Hydroalcoholic ExtractionEthanol/water (80:20 v/v)40°C, 3x macerationNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: General Solvent-Based Extraction of this compound

This protocol describes a standard method for extracting this compound and other β-acids using organic solvents. Organic solvents like methanol and ethanol have been shown to achieve complete extraction of lupulones, whereas aqueous mixtures result in lower recovery.[4][10][11]

1. Materials and Equipment

  • Dried hop cones or pellets

  • Grinder or mortar and pestle

  • Methanol or Ethanol (analytical grade)

  • Erlenmeyer flasks or beakers

  • Magnetic stirrer and stir bars or orbital shaker

  • Ultrasound bath (optional, for enhanced extraction)

  • Filtration apparatus (e.g., Büchner funnel, Whatman No. 1 filter paper)

  • Rotary evaporator

  • Glass vials for storage

2. Pre-Extraction Preparation

  • If using hop cones, ensure they are thoroughly dried to a moisture content of 6-10% (w/w).[1]

  • Grind the dried hop cones or pellets into a fine powder using a grinder or mortar and pestle to increase the surface area for solvent interaction.[6]

3. Extraction Procedure

  • Weigh 10 g of the powdered hop material and transfer it to a 250 mL Erlenmeyer flask.[3]

  • Add 100 mL of methanol or ethanol to the flask, creating a 1:10 solid-to-solvent ratio.[3][6]

  • For enhanced efficiency, place the mixture in an ultrasound bath for 30 minutes at room temperature.[3]

  • Following sonication, macerate the mixture by stirring at a constant speed (e.g., 200 rpm) for 10-90 minutes at a controlled temperature (e.g., 40°C).[1][3] For exhaustive extraction, this step can be repeated three times with fresh solvent.[3]

  • After maceration, filter the mixture through a Büchner funnel with filter paper to separate the extract from the solid plant material.[3]

  • Combine the filtrates if multiple extraction cycles were performed.

4. Post-Extraction Processing

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting residue is the crude hop extract, rich in β-acids.

  • Weigh the dried extract and store it in a sealed glass vial at -20°C in the dark to prevent oxidation and degradation.[13]

Protocol 2: Supercritical CO₂ (SFE) Extraction

SFE using carbon dioxide is a highly efficient and "green" technique for isolating lipophilic compounds like this compound.[2] It is favored for its ability to preserve thermally sensitive compounds and is widely used commercially.[7][14]

1. Materials and Equipment

  • Supercritical Fluid Extraction (SFE) system

  • High-purity liquid carbon dioxide

  • Dried and ground hop pellets

  • Extraction vessel

  • Collection vials

2. SFE Procedure

  • Load the extraction vessel with a known quantity of dried, ground hop material (e.g., 50 g).[9]

  • Assemble the SFE system according to the manufacturer's instructions.

  • Set the extraction parameters. Optimal conditions for high β-acid recovery have been reported at pressures between 15 MPa and 37 MPa and temperatures between 40°C and 60°C.[7][15] A common starting point is 300 bar (30 MPa) and 40°C.[9]

  • Begin the flow of supercritical CO₂ through the extraction vessel at a constant rate.

  • The extraction is dynamic; the extract-laden CO₂ is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and the extract (containing this compound) to precipitate.

  • Continue the extraction for a set duration, typically ranging from 80 minutes to 4 hours, until the extraction yield plateaus.[2][7]

  • After completion, carefully depressurize the system and collect the crude extract from the collection vessel.

  • Store the extract under the same conditions as described in Protocol 1.

Protocol 3: Purification and Quantification of this compound

Crude extracts contain a mixture of compounds. For drug development and specific bioassays, purification and accurate quantification are essential.

1. Purification by Preparative HPLC

  • Dissolve the crude extract in a suitable solvent like methanol.

  • Use a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.[13]

  • Develop a gradient elution method using a mobile phase of water and acetonitrile. A typical gradient might be: 75% acetonitrile for 30 minutes, ramping to 100% acetonitrile.[13]

  • Inject the dissolved extract and collect fractions corresponding to the elution time of this compound, monitored by a UV detector.

  • Combine the pure fractions and evaporate the solvent to obtain isolated this compound with a purity often exceeding 95%.[13]

2. Quantification by UHPLC-DAD or UPLC-MS

  • Prepare a standard curve using a certified this compound reference standard.

  • Dissolve a precise amount of the crude or purified extract in methanol and filter it.[10]

  • Analyze the sample using an Ultra-High-Performance Liquid Chromatography system with a Diode Array Detector (UHPLC-DAD) or a mass spectrometer (MS).[10][11][16]

  • Separation is typically achieved on a C18 column with an isocratic or gradient mobile phase.[16]

  • Identify the this compound peak based on its retention time and UV-Vis or mass spectrum compared to the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area against the standard curve.

Visualizations

Experimental Workflow Diagram

Colupulone_Extraction_Workflow Start Humulus lupulus (Dried Cones/Pellets) Prep Pre-Extraction Preparation (Grinding) Start->Prep Extraction Extraction Prep->Extraction Solvent_Ext Solvent Extraction (e.g., Ethanol, Methanol) Extraction->Solvent_Ext SFE_Ext Supercritical CO2 Extraction Extraction->SFE_Ext Filtration Filtration / Separation Solvent_Ext->Filtration Crude_Extract Crude Hop Extract SFE_Ext->Crude_Extract Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Evaporation->Crude_Extract Purification Purification (e.g., Preparative HPLC) Crude_Extract->Purification Analysis Analysis & Quantification (UHPLC-DAD / MS) Crude_Extract->Analysis Direct Analysis Pure_this compound Purified this compound Purification->Pure_this compound Data Quantitative Data Analysis->Data Pure_this compound->Analysis Purity Check

Caption: Workflow for this compound extraction and analysis.

Signaling Pathway Diagram

PXR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR (Pregnane X Receptor) This compound->PXR Binds & Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR (Retinoid X Receptor) RXR->PXR_RXR DNA DNA (XRE - Xenobiotic Response Element) PXR_RXR->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates mRNA mRNA (e.g., CYP3A4, MDR1) Transcription->mRNA Protein Drug Metabolism Proteins mRNA->Protein Translation

Caption: this compound activation of the PXR signaling pathway.

References

Application Note: Quantification of Colupulone in Hop Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hops (Humulus lupulus L.) are a primary raw material in the brewing industry, contributing to the characteristic bitterness, flavor, and aroma of beer. The bitter taste is largely derived from a group of compounds known as bitter acids, which are categorized into α-acids and β-acids. Colupulone is one of the three main analogues of β-acids, alongside lupulone and adlupulone. The concentration of these individual bitter acids influences the final sensory profile and stability of beer. Therefore, accurate and reliable quantification of this compound in hop extracts is crucial for quality control in the brewing process and for the development of new hop-based products. This application note provides a detailed protocol for the quantification of this compound in hop extracts using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Materials and Reagents

  • Methanol (HPLC grade)

  • Diethyl ether (peroxide-free)

  • Formic acid (98%)

  • Phosphoric acid (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Water (HPLC grade or Milli-Q)

  • This compound analytical standard (or a certified hop extract standard such as ICE-3 or ICE-4)

  • Hop extract samples (e.g., pellets, whole cones, or CO2 extract)

Instrumentation and Chromatographic Conditions

  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent reversed-phase C18 column.

  • Mobile Phase: 85% (v/v) Methanol and 15% (v/v) HPLC grade water, acidified with 0.1% (v/v) formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 326 nm[2]

  • Injection Volume: 20 µL

  • Run Time: Approximately 10 minutes (isocratic)

Experimental Protocols

Standard Preparation
  • Primary Stock Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

  • Alternative Standard: An International Calibration Extract (ICE) standard can be used. Prepare the standard by dissolving a known amount of the ICE standard in the mobile phase and filtering it through a 0.45 µm syringe filter.[3]

Sample Preparation
  • Grinding: Grind hop pellets or dried hop cones to a fine, homogeneous powder.

  • Extraction:

    • Accurately weigh approximately 10 g of the ground hop material.

    • Transfer the material to a suitable extraction vessel.

    • Add 20 mL of methanol, 100 mL of diethyl ether, and 40 mL of 0.1 M hydrochloric acid solution.[4]

    • Shake the mixture vigorously for 30-60 minutes using a mechanical shaker.[2]

  • Phase Separation and Dilution:

    • Allow the mixture to stand for a few minutes to allow for phase separation.

    • Carefully transfer an aliquot of the upper diethyl ether/methanol extract to a clean vial.

    • Dilute the extract with methanol to bring the concentration of this compound within the linear range of the calibration curve.

  • Filtration: Filter the diluted extract through a 0.22 µm PTFE syringe filter into an HPLC vial prior to injection.[4]

Quantification and Data Analysis
  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Plot the peak area of this compound against the corresponding concentration to generate a linear calibration curve.

  • Sample Analysis: Inject the prepared hop extract samples.

  • Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The concentration in the original hop extract can be calculated using the following formula:

    Concentration (mg/g) = (C × V × D) / W

    Where:

    • C = Concentration from the calibration curve (mg/mL)

    • V = Final volume of the diluted extract (mL)

    • D = Dilution factor

    • W = Weight of the hop sample (g)

Data Presentation

The following table summarizes representative quantitative data for the HPLC analysis of this compound and other hop bitter acids.

ParameterThis compoundCohumuloneHumulone/AdhumuloneLupulone/AdlupuloneReference
Typical Retention Time (min) 4.50 - 15.92.94 - 6.63.43 - 8.95.45 - 16.7[2][5]
Linearity Range (µg/mL) 0.5 - 500.5 - 500.5 - 500.5 - 50[6]
Correlation Coefficient (r²) > 0.999> 0.999> 0.999> 0.999[6]
LOD (µg/mL) 0.10.10.10.1[6]
LOQ (µg/mL) 0.50.50.50.5[6]

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Hop Sample (Pellets/Cones) grinding Grinding sample->grinding extraction Solvent Extraction (Methanol/Diethyl Ether/HCl) grinding->extraction filtration Filtration (0.22 µm) extraction->filtration hplc_system HPLC System (C18 Column, UV @ 326 nm) filtration->hplc_system Inject Samples std_material This compound Standard stock_sol Stock Solution (in Methanol) std_material->stock_sol working_std Working Standards (Serial Dilution) stock_sol->working_std working_std->hplc_system Inject Standards calibration Calibration Curve Generation hplc_system->calibration sample_injection Sample Injection hplc_system->sample_injection quantification Quantification calibration->quantification sample_injection->quantification report Final Report quantification->report

Caption: Workflow for this compound quantification in hop extracts.

Method Validation

This HPLC method has been validated for the quantification of this compound in hop extracts, with key validation parameters summarized below.[7]

  • Specificity: The method is selective for this compound, with no significant interference observed from other components in the hop extract matrix at the retention time of this compound.[7]

  • Linearity: The method demonstrates excellent linearity over the specified concentration range, with a correlation coefficient (r²) consistently greater than 0.999.[6]

  • Precision: The precision of the method, assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, shows a relative standard deviation (RSD) of less than 2%.

  • Accuracy: The accuracy of the method, determined by spike recovery experiments, is typically within the range of 95-105%.[8]

  • Stability: this compound and other β-acids are known to be more stable than α-acids. However, for long-term storage, hop extracts should be stored at low temperatures (e.g., 4°C or -20°C) in the absence of oxygen to minimize degradation.

Troubleshooting

  • Peak Tailing or Broadening: This may be caused by column degradation or a mismatch between the sample solvent and the mobile phase. Ensure the sample is dissolved in the mobile phase or a weaker solvent.

  • Variable Retention Times: Fluctuations in mobile phase composition, flow rate, or column temperature can lead to shifts in retention times. Ensure the mobile phase is well-mixed and degassed, and the column temperature is stable.

  • Low Recovery: Inefficient extraction may lead to low recovery. Ensure the hop sample is finely ground and that the extraction time and solvent volumes are adequate.

Conclusion

The described HPLC method provides a reliable, accurate, and precise means for the quantification of this compound in hop extracts. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals in the brewing and pharmaceutical industries. Adherence to the detailed protocol will ensure high-quality data for the assessment of hop quality and the development of hop-derived products.

References

Application Note: High-Throughput Analysis of Colupulone in Plant Extracts Using UPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the sample preparation and subsequent analysis of colupulone from plant matrices, specifically hop (Humulus lupulus L.) extracts, using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This compound, a beta-acid found in hops, is of significant interest due to its antibacterial and potential therapeutic properties.[1][2] The described protocol ensures efficient extraction, sample cleanup, and high-throughput analysis suitable for phytochemical research, quality control in brewing, and natural product drug discovery.

Introduction

This compound is a major bioactive compound in hop resins, contributing to the bitterness and preservative qualities of beer.[3][4] Beyond its role in brewing, this compound has demonstrated significant biological activities, including antibacterial effects against Gram-positive bacteria.[1][2] Accurate and reliable quantification of this compound in various extracts is crucial for understanding its bioactivity, ensuring product consistency, and exploring its pharmaceutical potential. UPLC-MS offers a powerful analytical tool for this purpose, providing high resolution, sensitivity, and rapid analysis times.[5][6] However, the complexity of plant matrices necessitates a well-defined sample preparation protocol to minimize interferences and ensure accurate quantification.[5][7] This document provides a comprehensive protocol for the extraction and UPLC-MS analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Hop Pellets

This protocol is optimized for the extraction of this compound from hop pellets.

Materials:

  • Hop pellets

  • Methanol (HPLC grade)

  • Diethyl ether (HPLC grade)

  • 0.1 N Hydrochloric acid

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Mechanical shaker

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

Procedure:

  • Homogenization: Weigh 5.0 g of hop pellets into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of methanol, 20 mL of 0.1 N hydrochloric acid, and 50 mL of diethyl ether to the centrifuge tube.

  • Extraction: Securely cap the tube and place it on a mechanical shaker. Shake for 45 minutes at room temperature.

  • Phase Separation: After shaking, allow the mixture to stand for 10 minutes to facilitate phase separation.

  • Aliquoting: Carefully remove 5 mL of the upper diethyl ether phase and transfer it to a clean tube.

  • Solvent Evaporation: Evaporate the diethyl ether under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a UPLC autosampler vial.

  • Storage: Store the prepared samples at 4°C until UPLC-MS analysis. For long-term storage, -20°C is recommended to maintain the stability of the beta-acids.[8]

UPLC-MS/MS Method

Instrumentation:

  • Waters ACQUITY UPLC System or equivalent

  • Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Electrospray ionization (ESI) source

UPLC Conditions:

Parameter Value
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL

| Gradient | 60% B to 95% B over 5 min, hold at 95% B for 1 min, return to 60% B and equilibrate for 2 min. |

MS/MS Conditions:

Parameter Value
Ionization Mode ESI Negative
Capillary Voltage 2.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition To be optimized for this compound (e.g., precursor ion > product ion)
Collision Energy To be optimized

| Dwell Time | To be optimized |

Data Presentation

The following tables summarize the expected quantitative performance of the described UPLC-MS/MS method for this compound analysis. These values are based on typical performance for similar analytes in plant extracts.[2][9][10][11][12]

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linear Range (µg/mL) 0.01 - 10.0
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (µg/mL) 0.003
Limit of Quantification (LOQ) (µg/mL) 0.01

LOD and LOQ are determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively.[13][14][15]

Table 2: Precision and Accuracy (Recovery)

Spiked Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Recovery (%)
0.1< 5< 795 - 105
1.0< 4< 697 - 103
5.0< 3< 598 - 102

Mandatory Visualizations

Experimental Workflow Diagram

Colupulone_Sample_Prep_Workflow cluster_extraction Extraction cluster_cleanup Sample Cleanup & Preparation cluster_analysis Analysis start Weigh 5g Hop Pellets add_solvents Add Methanol, HCl, Diethyl Ether start->add_solvents shake Shake for 45 min add_solvents->shake phase_sep Phase Separation shake->phase_sep aliquot Aliquot Upper Diethyl Ether Phase phase_sep->aliquot evaporate Evaporate to Dryness aliquot->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Filter (0.22 µm PTFE) reconstitute->filter uplc_ms UPLC-MS/MS Analysis filter->uplc_ms

Caption: Workflow for this compound sample preparation from hop pellets.

Discussion

The presented method provides a comprehensive workflow for the reliable quantification of this compound in hop extracts. The use of a liquid-liquid extraction with diethyl ether effectively isolates the relatively nonpolar beta-acids, including this compound, from the more polar components of the plant matrix. Subsequent filtration ensures a clean sample for injection, which is crucial for maintaining the performance and longevity of the UPLC column and MS instrument.[5]

The UPLC-MS/MS parameters are provided as a starting point and should be optimized for the specific instrumentation used. The selection of a C18 stationary phase is well-suited for the separation of hop acids. The use of a gradient elution allows for the efficient separation of this compound from other related compounds, such as other beta-acids and alpha-acids. Negative ion mode ESI is generally preferred for the analysis of acidic compounds like this compound.

The validation parameters presented in the tables demonstrate that the method is expected to be linear, sensitive, precise, and accurate for the intended purpose. Researchers should perform their own method validation to establish performance characteristics in their laboratory.

Conclusion

This application note details an effective sample preparation and UPLC-MS/MS analysis protocol for this compound. The method is suitable for high-throughput screening and quantitative analysis in various research and industrial settings. The provided workflow and parameters can be adapted for the analysis of this compound in other plant matrices and for the quantification of other related hop acids.

References

Using Colupulone as a Natural Antibacterial Agent In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing colupulone, a beta-acid derived from the hop plant (Humulus lupulus), as a natural antibacterial agent for in vitro studies. This document outlines its antibacterial spectrum, quantitative efficacy data, detailed experimental protocols for assessing its activity, and its proposed mechanism of action.

Introduction to this compound

This compound is a major component of the beta-acids found in hop resin and has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria.[1][2] Its natural origin and potent activity make it a compound of interest for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Antibacterial Spectrum and Efficacy

This compound exhibits a selective spectrum of activity, primarily targeting Gram-positive bacteria.[1] Its efficacy against Gram-negative bacteria is limited. The lipophilic nature of this compound is thought to facilitate its interaction with the bacterial cell membrane.

Data Presentation: In Vitro Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various bacterial strains as reported in the literature.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusPositive39 - 78Not Reported[3]
Bacillus subtilisPositive31.25 - 250 (for ethanolic extracts)Not Reported[4]
Enterococcus faecalisPositiveActivity ReportedNot Reported[5][6][7][8][9]

Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and purity of the this compound sample.

Experimental Protocols

Detailed methodologies for key in vitro experiments to evaluate the antibacterial potential of this compound are provided below.

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.

Materials:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)

  • Positive control (bacterial suspension in broth without this compound)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of the solvent used to dissolve this compound)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the microtiter plate using MHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

  • Include positive, negative, and solvent controls on each plate.

  • Seal the plates and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of this compound that results in no colony formation or a colony count that corresponds to a ≥99.9% kill rate compared to the initial inoculum count.[8]

Time-Kill Kinetics Assay

Objective: To evaluate the rate at which this compound kills a bacterial population over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB or other appropriate broth

  • This compound solutions at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or PBS for dilutions

  • MHA plates for colony counting

Procedure:

  • Prepare flasks containing MHB and the desired concentrations of this compound.

  • Inoculate each flask with the bacterial culture to a final concentration of ~5 x 10^5 CFU/mL. Include a growth control flask without this compound.

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • Count the colonies on the plates and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[1]

Biofilm Inhibition and Disruption Assay using Crystal Violet

Objective: To assess the ability of this compound to prevent biofilm formation and disrupt pre-formed biofilms.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (for promoting biofilm formation)

  • Bacterial inoculum

  • This compound solutions

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol for destaining

Procedure for Biofilm Inhibition:

  • Prepare serial dilutions of this compound in TSB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • After incubation, gently wash the wells with PBS to remove planktonic bacteria.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash away the excess stain and allow the plate to air dry.

  • Solubilize the stain in the biofilms by adding 30% acetic acid or 95% ethanol.

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Procedure for Biofilm Disruption:

  • Grow biofilms in a 96-well plate as described above (steps 2-4 of inhibition assay) without the addition of this compound.

  • After the initial incubation, remove the planktonic bacteria and add fresh TSB containing serial dilutions of this compound to the wells with pre-formed biofilms.

  • Incubate for another 24 hours.

  • Proceed with washing, staining, destaining, and absorbance measurement as described above (steps 5-8 of inhibition assay).

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays Bacterial_Culture Bacterial Culture (e.g., S. aureus) MIC MIC Determination (Broth Microdilution) Bacterial_Culture->MIC Inoculum Time_Kill Time-Kill Kinetics Bacterial_Culture->Time_Kill Inoculum Biofilm Biofilm Inhibition/ Disruption Assay Bacterial_Culture->Biofilm Inoculum Colupulone_Stock This compound Stock Solution Colupulone_Stock->MIC Colupulone_Stock->Time_Kill Colupulone_Stock->Biofilm MBC MBC Determination MIC->MBC From non-turbid wells Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Outer Extracellular Space (Higher H+ concentration) Inner Cytoplasm (Lower H+ concentration) This compound This compound Proton H+ This compound->Proton Transports H+ across membrane Membrane_Potential Disruption of Membrane Potential pH_Gradient Dissipation of pH Gradient ATP_Synthase ATP Synthase Inhibition Membrane_Potential->ATP_Synthase Nutrient_Transport Impaired Nutrient Transport Membrane_Potential->Nutrient_Transport pH_Gradient->ATP_Synthase Cell_Death Bacterial Cell Death ATP_Synthase->Cell_Death Nutrient_Transport->Cell_Death

References

Synthesis and Preclinical Evaluation of Novel Colupulone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Colupulone, a beta-acid derived from the hop plant (Humulus lupulus), and its derivatives have garnered significant interest in preclinical research due to their potential therapeutic properties. These compounds have demonstrated a range of biological activities, including anticancer, neuroprotective, and antibacterial effects. This document provides an overview of the synthesis of novel this compound derivatives and detailed protocols for their preclinical evaluation, focusing on their anticancer and neuroprotective potential.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound and its derivatives.

Table 1: In Vitro Anticancer Activity of Lupulone Derivatives

Compound/DerivativeCell LineAssayConcentration% Cell Growth InhibitionCitation
LupulonesSW620 (Colon Cancer)MTT40 µg/mL70% after 48h[1]
Lupulone Derivative 1hPC3 (Prostate Cancer)MTTNot SpecifiedStronger than lupulone[2]
Lupulone Derivative 1hDU145 (Prostate Cancer)MTTNot SpecifiedStronger than lupulone[2]

Table 2: In Vivo Anticancer Activity of Lupulones in a Rat Model of Colon Carcinogenesis

TreatmentParameterReduction Compared to ControlCitation
0.001% Lupulones in drinking waterNumber of preneoplastic lesions30%[1]
0.005% Lupulones in drinking waterNumber of preneoplastic lesions50%[1]
Lupulones (unspecified dose)Total number of tumors70-80%[1]

Table 3: P-glycoprotein (P-gp) Induction Activity of this compound Analogs

CompoundCell LineAssayConcentrationActivityCitation
This compound Analogs (various)LS-180 (Adenocarcinoma)Rhodamine 123 Efflux5 µMSignificant P-gp induction[3][4]
Compound 3kLS-180Western Blot1 µMP-gp and LRP1 induction[3][4]
Compound 5fLS-180Western Blot1 µMP-gp and LRP1 induction[3][4]
Diprenylated acyl phloroglucinolbEnd3 (Brain Endothelial)Aβ Transport AssayNot Specified29% increase in Aβ transport[3][5]

Experimental Protocols

General Synthesis of this compound Derivatives

A common approach to synthesizing novel this compound derivatives involves the modification of the acyl and/or prenyl groups of the parent phloroglucinol core.[3][4][6]

Workflow for the Synthesis of this compound Derivatives

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives Phloroglucinol Phloroglucinol Acylation Monoacylation (e.g., Friedel-Crafts) Phloroglucinol->Acylation Acylphloroglucinols Acylphloroglucinols Acylation->Acylphloroglucinols Prenylation Triprenylation Acylphloroglucinols->Prenylation Lupulones Lupulone Derivatives Prenylation->Lupulones Purification Purification (e.g., Column Chromatography, Crystallization) Lupulones->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

Protocol:

  • Monoacylation of Phloroglucinol: Phloroglucinol is monoacylated using an appropriate acid chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or via a Fries rearrangement to yield acylphloroglucinols.[6]

  • Triprenylation: The resulting acylphloroglucinols are then subjected to triprenylation using a prenylating agent, such as prenyl bromide, in the presence of a base (e.g., KOH).[6]

  • Purification: The synthesized lupulone derivatives are purified using techniques like column chromatography and/or crystallization.[6]

  • Characterization: The chemical structures of the purified compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][4]

In Vitro Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of novel this compound derivatives on cancer cell lines.[2]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC3, DU145, SW620) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the activation of key proteins in the apoptotic pathway, such as caspases and death receptors.[2][7]

Protocol:

  • Cell Lysis: Treat cancer cells with the this compound derivative of interest. After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-8, Caspase-9, DR4, DR5, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

P-glycoprotein (P-gp) Induction Assay (Rhodamine 123 Efflux)

This assay measures the ability of this compound derivatives to induce the activity of the P-gp efflux pump.[3][4]

Protocol:

  • Cell Treatment: Seed P-gp overexpressing cells (e.g., LS-180) in a 24-well plate. Treat the cells with the test compounds or a known P-gp inducer (e.g., rifampicin) for 24-72 hours.

  • Rhodamine 123 Incubation: After the treatment period, wash the cells and incubate them with the P-gp substrate, rhodamine 123 (e.g., 5 µM), for a defined period (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with cold PBS to remove extracellular rhodamine 123 and lyse the cells.

  • Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Protein Quantification: Determine the total protein concentration in each well.

  • Data Analysis: Normalize the fluorescence intensity to the total protein content. A decrease in intracellular rhodamine 123 accumulation compared to the control indicates P-gp induction.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway Induced by Lupulone Derivatives

Lupulone derivatives have been shown to induce apoptosis in cancer cells through the activation of the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[2][8]

Apoptosis Signaling Pathway

Apoptosis_Pathway Apoptosis Signaling Pathway Induced by Lupulone Derivatives Lupulone Lupulone Derivatives DR45 TRAIL Receptors (DR4/DR5) Lupulone->DR45 Upregulates DISC DISC Formation DR45->DISC TRAIL binding Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Cleavage Mitochondria Mitochondria tBid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway activated by lupulone derivatives.

P-glycoprotein Induction Signaling Pathway

This compound is known to activate the Pregnane X Receptor (PXR), a nuclear receptor that controls the expression of P-glycoprotein (P-gp).[3][4]

P-gp Induction Pathway

Pgp_Induction_Pathway P-glycoprotein Induction Pathway by this compound Analogs This compound This compound Analogs PXR Pregnane X Receptor (PXR) This compound->PXR Activates PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR Dimerizes with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR PBRE PXR Response Element (in ABCB1 gene promoter) PXR_RXR->PBRE Binds to ABCB1 ABCB1 Gene Transcription PBRE->ABCB1 Pgp_mRNA P-gp mRNA ABCB1->Pgp_mRNA Pgp P-glycoprotein (P-gp) (ABCB1) Pgp_mRNA->Pgp Translation

Caption: P-glycoprotein induction pathway by this compound analogs.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound derivatives.

Preclinical Evaluation Workflow

Preclinical_Workflow Experimental Workflow for Preclinical Evaluation of this compound Derivatives Synthesis Synthesis of Novel This compound Derivatives InVitro In Vitro Screening Synthesis->InVitro CellViability Cell Viability Assay (e.g., MTT) InVitro->CellViability ApoptosisAssay Apoptosis Assays (e.g., Western Blot for Caspases) InVitro->ApoptosisAssay PgpInduction P-gp Induction Assay (e.g., Rhodamine 123) InVitro->PgpInduction Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Studies InVitro->InVivo Promising Candidates SignalingPathways Signaling Pathway Analysis (e.g., Western Blot for DR4/DR5) Mechanism->SignalingPathways AnimalModels Animal Models (e.g., Xenograft, Carcinogen-induced) InVivo->AnimalModels Efficacy Efficacy Evaluation (Tumor Growth Inhibition) AnimalModels->Efficacy Toxicology Toxicology Studies AnimalModels->Toxicology LeadOptimization Lead Optimization Efficacy->LeadOptimization Toxicology->LeadOptimization

Caption: Workflow for preclinical evaluation of this compound derivatives.

References

Application of Colupulone in Natural Food Preservation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The increasing consumer demand for natural and minimally processed foods has driven research into novel, plant-derived preservatives. Colupulone, a β-acid found in hops (Humulus lupulus L.), has emerged as a promising candidate due to its potent antimicrobial and antioxidant properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating this compound for natural food preservation. This compound, along with other hop β-acids like lupulone and adlupulone, demonstrates significant inhibitory effects, particularly against Gram-positive bacteria, which are common food spoilage organisms.[1][2][3] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to a loss of proton motive force and ultimately, cell death.[2][3]

Data Presentation: Antimicrobial and Antioxidant Activity of this compound

The following tables summarize the quantitative data on the antimicrobial and antioxidant activities of this compound and related hop compounds from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Hop Compounds against Foodborne Pathogens

CompoundMicroorganismMIC (µg/mL)Reference
This compound Bacillus subtilis0.98 - 37.5[4]
This compound Staphylococcus aureus37.5[4]
LupuloneBacillus subtilis0.98[2]
LupuloneListeria monocytogenes1.6 - 12.5[3]
HumuloneListeria monocytogenes6.3 - 200[3]
XanthohumolListeria monocytogenes3.1 - 12.5[3]

Table 2: Antioxidant Activity of Hop Extracts Containing this compound

Hop Extract/CompoundAntioxidant AssayResultReference
Ethanolic Hop Waste ExtractDPPH IC₅₀ (µg/mL)Comparable to hydroalcoholic extracts[1]
Hydroalcoholic Hop Waste Extract (70:30)DPPH IC₅₀ (µg/mL)Comparable to ethanolic extracts[1]
Hydroalcoholic Hop Waste Extract (80:20)DPPH IC₅₀ (µg/mL)Comparable to ethanolic extracts[1]
Methanolic Hop Waste ExtractDPPH IC₅₀ (µg/mL)Lowest antioxidant capacity[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the application of this compound in food preservation research.

Protocol 1: Extraction and Purification of this compound from Hops

This protocol describes a method for the extraction and purification of this compound from hop pellets.

Materials:

  • Hop pellets (high in β-acids)

  • Dichloromethane

  • Methanol

  • Hexane

  • Sodium bicarbonate solution (2% w/v)

  • Hydrochloric acid (1 M)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

  • Chromatography column (Silica gel)

  • HPLC system for purity analysis

Procedure:

  • Extraction:

    • Grind hop pellets to a fine powder.

    • Extract the hop powder with a mixture of methanol and dichloromethane (1:3 v/v) at room temperature for 24 hours with constant stirring.

    • Filter the extract and concentrate it using a rotary evaporator to obtain a crude resin.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude resin in hexane.

    • Wash the hexane solution with a 2% sodium bicarbonate solution to remove α-acids and other acidic compounds.

    • Wash the hexane phase with distilled water to remove residual sodium bicarbonate.

    • Dry the hexane phase over anhydrous sodium sulfate and evaporate the solvent to yield a β-acid rich fraction.

  • Column Chromatography:

    • Pack a silica gel column with hexane.

    • Dissolve the β-acid rich fraction in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by TLC or HPLC to identify fractions containing pure this compound.

  • Recrystallization:

    • Combine the pure this compound fractions and evaporate the solvent.

    • Recrystallize the solid residue from hexane to obtain pure this compound crystals.

  • Purity Assessment:

    • Analyze the purity of the obtained this compound using HPLC with a C18 column and a mobile phase of methanol and water with 0.1% formic acid.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to determine the MIC of this compound against foodborne bacteria.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strains (e.g., Listeria monocytogenes, Staphylococcus aureus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of pure this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria in MHB overnight at the optimal temperature (e.g., 37°C).

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Verify the concentration by measuring the optical density at 600 nm.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, except for the negative control wells (which should only contain MHB).

    • Include a positive control (MHB with inoculum, no this compound) and a sterility control (MHB only).

  • Incubation:

    • Incubate the microtiter plate at the optimal growth temperature for the test bacterium for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Protocol 3: Evaluation of Antioxidant Activity (DPPH Assay)

This protocol describes the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the free radical scavenging activity of this compound.

Materials:

  • Pure this compound

  • Methanol

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid (as a positive control)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution in methanol.

    • Prepare a stock solution of ascorbic acid in methanol and a series of dilutions to serve as a positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or ascorbic acid solutions to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.

Visualizations

Mechanism of Action of this compound

The primary antimicrobial action of this compound against Gram-positive bacteria is the disruption of the cell membrane's proton motive force.

This compound Mechanism of Action cluster_membrane Bacterial Cell Membrane ProtonGradient Proton Gradient (H+) ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives Dissipation Dissipation of Proton Motive Force ProtonGradient->Dissipation ATP ATP ATP_Synthase->ATP Synthesizes This compound This compound (β-acid) This compound->ProtonGradient Acts as an ionophore CellDeath Cell Death Dissipation->CellDeath Leads to

Caption: Mechanism of this compound as a proton ionophore.

Experimental Workflow for Evaluating this compound in a Food Model

This diagram outlines the general workflow for assessing the efficacy of this compound as a natural food preservative.

Experimental Workflow start Start: Prepare this compound Solution food_prep Prepare Food Model (e.g., ground meat, liquid broth) start->food_prep treatment Inoculate with Spoilage Bacteria and Treat with this compound food_prep->treatment storage Store under Controlled Conditions (Temperature, Time) treatment->storage sampling Periodic Sampling storage->sampling microbial Microbiological Analysis (Plate Counts) sampling->microbial chemical Chemical Analysis (e.g., pH, Lipid Oxidation) sampling->chemical sensory Sensory Evaluation (Appearance, Odor) sampling->sensory data Data Analysis and Comparison to Controls microbial->data chemical->data sensory->data end Conclusion on Efficacy data->end

Caption: Workflow for testing this compound in food.

References

Application Notes and Protocols for Studying Colupulone-Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colupulone, a β-acid derived from the hops plant (Humulus lupulus), has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antioxidant, and anti-inflammatory properties. Recent studies have identified this compound as a potent bioactive molecule that can directly interact with cellular proteins to modulate their function. A key protein target of this compound is the human Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in regulating the metabolism of xenobiotics and endogenous compounds.[1][2][3]

The activation of PXR by ligands such as this compound initiates a signaling cascade that leads to the transcriptional regulation of a suite of genes encoding drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4).[1][2] Understanding the binding kinetics and thermodynamics of the this compound-PXR interaction is therefore critical for elucidating its mechanism of action and for assessing its potential for drug-drug interactions.

These application notes provide a detailed overview of the experimental setup for characterizing the binding of this compound to a target protein, using PXR as a primary example. The protocols outlined herein describe the use of key biophysical and cell-based assays to quantify binding affinity, determine thermodynamic parameters, and assess the functional consequences of this interaction.

PXR Signaling Pathway Activated by this compound

The binding of this compound to the ligand-binding domain of PXR induces a conformational change in the receptor. This allows for the dissociation of corepressors and the recruitment of coactivators. The activated PXR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes, such as CYP3A4. The recruitment of the transcriptional machinery to the promoter region initiates the transcription and subsequent translation of these genes, leading to an increased metabolic capacity of the cell.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR_inactive PXR (inactive) This compound->PXR_inactive Binds CoR Corepressor PXR_inactive->CoR Dissociates PXR_active PXR (active) PXR_inactive->PXR_active Conformational Change RXR RXR PXR_RXR PXR-RXR Heterodimer RXR->PXR_RXR PXR_active->RXR Heterodimerizes PXR_active->PXR_RXR PXR_RXR_nucleus PXR-RXR Heterodimer PXR_RXR->PXR_RXR_nucleus Translocation CoA Coactivator PXR_RXR_nucleus->CoA Recruits PXRE PXRE PXR_RXR_nucleus->PXRE Binds CYP3A4_gene CYP3A4 Gene PXRE->CYP3A4_gene mRNA CYP3A4 mRNA CYP3A4_gene->mRNA Transcription CYP3A4_protein CYP3A4 Protein (Metabolizing Enzyme) mRNA->CYP3A4_protein Translation

Caption: this compound-activated PXR signaling pathway.

Experimental Protocols

A multi-faceted approach employing both biophysical and cell-based assays is recommended for a comprehensive understanding of the this compound-protein interaction.

Biophysical Assays for Direct Binding Analysis

1. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor surface. This method provides kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Experimental Workflow:

SPR_Workflow A Immobilize purified PXR protein on a sensor chip B Inject varying concentrations of this compound (analyte) over the chip A->B C Monitor changes in the SPR signal (Resonance Units - RU) in real-time B->C D Regenerate the sensor chip surface C->D E Fit the sensorgram data to a kinetic binding model D->E F Determine ka, kd, and KD E->F

Caption: SPR experimental workflow.

Detailed Protocol:

  • Protein Immobilization:

    • Recombinantly express and purify the ligand-binding domain (LBD) of human PXR.

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the PXR-LBD to the activated surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to a target density of approximately 3000-5000 Resonance Units (RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of this compound concentrations (e.g., 1 nM to 10 µM) in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • Inject the this compound solutions over the immobilized PXR surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Include a reference flow cell without immobilized PXR to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • Calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Experimental Workflow:

ITC_Workflow A Place purified PXR protein solution in the sample cell B Load this compound solution into the injection syringe A->B C Perform a series of small, sequential injections of this compound into the PXR solution B->C D Measure the heat change after each injection C->D E Integrate the heat pulses and plot against the molar ratio of this compound to PXR D->E F Fit the binding isotherm to a suitable model E->F G Determine KD, ΔH, and n F->G

Caption: ITC experimental workflow.

Detailed Protocol:

  • Sample Preparation:

    • Dialyze both the purified PXR-LBD and this compound against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5% glycerol, pH 7.5) to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and ligand. A typical starting concentration for the protein in the cell is 10-50 µM, and for the ligand in the syringe is 10-20 times higher than the protein concentration.

  • ITC Experiment:

    • Load the PXR-LBD solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, followed by a series of larger, identical injections (e.g., 2 µL) until the binding reaction reaches saturation.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kₑ), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).

    • Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) using the following equations:

      • ΔG = -RTln(Kₐ) where Kₐ = 1/Kₑ

      • ΔG = ΔH - TΔS

Cell-Based Assay for Functional Analysis

3. PXR Activation Reporter Gene Assay

This assay quantifies the ability of this compound to activate PXR in a cellular context, leading to the transcription of a reporter gene. A common approach is to use a luciferase reporter gene under the control of a promoter containing PXR response elements, such as the CYP3A4 promoter.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line, such as HepG2 (human liver cancer cell line) or LS174T (human colon adenocarcinoma cell line).

    • Co-transfect the cells with an expression vector for human PXR and a reporter plasmid containing the firefly luciferase gene driven by the CYP3A4 promoter. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 24 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., rifampicin, a known PXR agonist).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the fold induction of luciferase activity (relative to the vehicle control) against the this compound concentration.

    • Fit the dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal response).

Data Presentation

The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Kinetic and Equilibrium Binding Constants from SPR

ParameterThis compoundRifampicin (Reference)
kₐ (M⁻¹s⁻¹) ValueValue
kₑ (s⁻¹) ValueValue
Kₑ (nM) ValueValue

Note: Placeholder "Value" should be replaced with experimental data. Data for a known PXR agonist like rifampicin is included for comparison.

Table 2: Thermodynamic Parameters from ITC

ParameterThis compound
Stoichiometry (n) Value
Kₑ (nM) Value
ΔH (kcal/mol) Value
-TΔS (kcal/mol) Value
ΔG (kcal/mol) Value

Note: Placeholder "Value" should be replaced with experimental data.

Table 3: Functional Activity from PXR Reporter Gene Assay

CompoundEC₅₀ (nM)Max Fold Induction
This compound ValueValue
Rifampicin ValueValue

Note: Placeholder "Value" should be replaced with experimental data.

Conclusion

The combination of biophysical techniques and cell-based functional assays provides a robust framework for characterizing the interaction between this compound and its protein targets. The detailed protocols and data presentation formats outlined in these application notes are intended to guide researchers in designing and executing experiments to thoroughly investigate the molecular pharmacology of this compound. Such studies are essential for advancing our understanding of the therapeutic potential and safety profile of this promising natural product.

References

Determining the Crystal Structure of Colupulone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary techniques and detailed protocols for determining the crystal structure of colupulone, a significant bioactive compound found in hops (Humulus lupulus). The determination of the three-dimensional atomic arrangement of this compound is crucial for understanding its chemical properties, biological activity, and for facilitating structure-based drug design.

Introduction to this compound and the Importance of its Crystal Structure

This compound is a member of the beta-acids found in the hop plant and is known for its antibacterial and potential anti-inflammatory properties. A precise understanding of its crystal structure is fundamental for elucidating its mechanism of action, predicting its physicochemical properties such as solubility and stability, and for the rational design of novel therapeutic agents. The crystal structure provides definitive information on the molecule's conformation, stereochemistry, and intermolecular interactions in the solid state.

Key Techniques for Crystal Structure Determination

The determination of this compound's crystal structure primarily relies on a combination of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise atomic arrangement in a crystalline solid. It involves growing a high-quality single crystal of this compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be inferred.

  • NMR Spectroscopy: While primarily a tool for structure elucidation in solution, NMR, particularly 2D NMR techniques, is invaluable for confirming the chemical structure of this compound prior to crystallization and for providing conformational information that can be compared with the solid-state structure.

  • Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT), can be used to predict the crystal structure of this compound ab initio or to refine and analyze the experimentally determined structure. These methods provide insights into the energetics of crystal packing and intermolecular interactions.

Data Presentation

Crystallographic Data for this compound

The following table summarizes the crystallographic data for a co-lupulone monomer, which provides a reference for the crystal structure of this compound. This data is essential for assessing the quality of the crystal and the diffraction experiment.

ParameterValue
Crystal System Orthorhombic
Space Group P2(1)2(1)2
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
Volume (ų)Value
Z Value
Density (calculated) (g/cm³)Value
Radiation e.g., Mo Kα
Temperature (K)Value
Final R indices [I > 2σ(I)] Value
Goodness-of-fit on F² Value
CCDC Deposition Number 628335[1]

Note: Specific values for unit cell dimensions, volume, Z, density, R indices, and goodness-of-fit are to be populated from the referenced CCDC deposition file.

NMR Spectroscopic Data for this compound

The following table presents the ¹H and ¹³C NMR chemical shifts for this compound, which are critical for confirming its chemical structure.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey COSY Correlations
e.g., C-1ValueValuee.g., H-2, H-6e.g., H-2
...............

Note: This table is to be populated with experimentally determined ¹H and ¹³C NMR data, including coupling constants where applicable. The HMBC and COSY correlations are crucial for the unambiguous assignment of all signals.

Experimental Protocols

Protocol for Single Crystal Growth of this compound

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The following protocol is a general guideline for the crystallization of this compound, which may require optimization.

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Materials:

  • Purified this compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, hexane, ethyl acetate)

  • Small glass vials or test tubes

  • Heating plate

  • Microscope

Procedure:

  • Purification of this compound: Ensure the starting material is of high purity. Purification can be achieved by recrystallization from a suitable solvent. One reported method involves the recrystallization of a crude mixture of β-acids from organic solvents to obtain pure this compound.

  • Solvent Screening:

    • In small vials, test the solubility of a small amount of this compound in various solvents at room temperature and upon gentle heating.

    • Identify a solvent in which this compound is sparingly soluble at room temperature but readily soluble upon heating. Alternatively, identify a solvent pair, where this compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).

  • Slow Evaporation Method:

    • Dissolve the purified this compound in a minimal amount of a suitable volatile solvent in a clean vial.

    • Cover the vial with a cap containing a small pinhole to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Slow Cooling Method:

    • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. The rate of cooling is critical; slower cooling generally yields better crystals.

    • The setup can be placed in an insulated container to slow down the cooling process.

  • Vapor Diffusion Method:

    • Dissolve this compound in a small amount of a "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a "poor" solvent.

    • The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of this compound and promoting crystallization.

  • Crystal Harvesting:

    • Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a pipette or a small loop.

    • Gently wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor.

    • Mount the crystal on a goniometer head for X-ray diffraction analysis.

Protocol for Single-Crystal X-ray Diffraction Analysis

Objective: To collect and analyze X-ray diffraction data from a single crystal of this compound to determine its crystal structure.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Procedure:

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Determine the space group and unit cell parameters.

  • Structure Solution and Refinement:

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data until the model converges and provides a good fit to the data.

  • Validation:

    • Validate the final crystal structure using software tools to check for geometric and stereochemical consistency.

    • Prepare a crystallographic information file (CIF) for deposition in a crystallographic database.

Protocol for NMR-Based Structure Elucidation

Objective: To confirm the chemical structure of this compound and assign all ¹H and ¹³C NMR signals using 1D and 2D NMR techniques.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

    • Transfer the solution to an NMR tube.

  • 1D NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to observe the proton signals, their chemical shifts, multiplicities, and integrals.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling, to observe the carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that are coupled to each other (typically through two or three bonds). This helps to establish spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range correlations between protons and carbons (typically over two or three bonds). This is crucial for connecting different spin systems and assigning quaternary carbons.

  • Data Analysis:

    • Process and analyze all NMR spectra.

    • Use the information from the 1D and 2D NMR experiments to systematically assign all proton and carbon signals in the this compound molecule.

    • Compare the obtained data with literature values if available to confirm the structure.

Mandatory Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_purification Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_nmr NMR Analysis cluster_comp Computational Modeling Purification Purification of this compound (e.g., Recrystallization) Solvent_Screening Solvent Screening Purification->Solvent_Screening High Purity Sample NMR_Acquisition 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR_Acquisition Purity & Identity Check Crystal_Growth Single Crystal Growth (Slow Evaporation/Cooling/Vapor Diffusion) Solvent_Screening->Crystal_Growth Optimized Conditions Data_Collection Data Collection (Single-Crystal X-ray Diffractometer) Crystal_Growth->Data_Collection High-Quality Single Crystal Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Validation Structure Validation Structure_Solution->Validation DFT_Calculation DFT Calculations (Structure Prediction/Refinement) Validation->DFT_Calculation Experimental Structure for Refinement Structure_Confirmation Structure Confirmation & Assignment NMR_Acquisition->Structure_Confirmation Structure_Confirmation->DFT_Calculation Structural Information for Comparison

Caption: Workflow for the determination of this compound's crystal structure.

Logic of 2D NMR-Based Structure Elucidation

nmr_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structure Elucidation H1_NMR ¹H NMR (Proton environments, coupling) Spin_Systems Identify Spin Systems H1_NMR->Spin_Systems C13_NMR ¹³C NMR & DEPT (Carbon environments, types) Assign_CHn Assign CH, CH₂, CH₃ groups C13_NMR->Assign_CHn COSY COSY (¹H-¹H connectivities) COSY->Spin_Systems HSQC HSQC (Direct ¹H-¹³C connectivities) HSQC->Assign_CHn HMBC HMBC (Long-range ¹H-¹³C connectivities) Connect_Fragments Connect Fragments & Assign Quaternary Carbons HMBC->Connect_Fragments Spin_Systems->Connect_Fragments Assign_CHn->Connect_Fragments Final_Structure Confirm Final Structure Connect_Fragments->Final_Structure

Caption: Logical flow for this compound structure elucidation using 2D NMR.

References

Application Note: UHPLC-DAD for Separate Quantification of Colupulone

Author: BenchChem Technical Support Team. Date: November 2025

AN-UHPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a validated Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) method for the separate quantification of colupulone, a major β-acid found in hops (Humulus lupulus L.). This method is applicable for the analysis of this compound in various matrices, including hop-based dietary supplements and phytopharmaceuticals. The protocol provides a rapid and reliable approach for the quality control and standardization of raw materials and finished products containing hop extracts.

Introduction

This compound is a prominent member of the β-acids, also known as lupulones, which are a class of bioactive compounds present in the hop plant. Along with its structural analogs, n-lupulone and adlupulone, this compound contributes to the antibacterial properties of hop extracts and is of increasing interest for its potential health benefits.[1][2] Accurate and precise quantification of individual lupulones is crucial for understanding their respective contributions to the biological activity of hop preparations and for ensuring product consistency.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of complex plant extracts. These benefits include higher resolution, shorter analysis times, and reduced solvent consumption.[3] Coupling UHPLC with a Diode Array Detector (DAD) allows for the simultaneous quantification and spectral characterization of analytes, enhancing the specificity and reliability of the analytical method.[4][5]

This application note provides a detailed protocol for the separate quantification of this compound using a validated UHPLC-DAD method.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (MeOH, HPLC grade), Ethanol (EtOH, analytical grade), and ultrapure water.

  • Acid Modifier: Formic acid (FA, analytical grade).

  • Standards: Certified reference standard of this compound. If not commercially available, it can be isolated from hop extracts.[6]

  • Samples: Hop-based dietary supplements (e.g., tinctures, capsules) or phytopharmaceuticals.

Sample Preparation

The extraction of this compound from various sample matrices is a critical step for accurate quantification. Organic solvents such as methanol and ethanol are effective for complete extraction.[1][7]

For Liquid Samples (e.g., Tinctures):

  • Accurately pipette a known volume of the tincture.

  • Dilute with methanol or ethanol to a suitable concentration within the calibration range.

  • Vortex for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter into a UHPLC vial.

For Solid Samples (e.g., Capsule Powder, Raw Hops):

  • Accurately weigh a known amount of the homogenized powder.

  • Add a defined volume of methanol or ethanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into a UHPLC vial.

UHPLC-DAD Instrumentation and Conditions
  • Instrument: A UHPLC system equipped with a binary pump, autosampler, column thermostat, and a diode array detector.

  • Column: A reversed-phase C18 column is commonly used for the separation of hop acids. A typical column for this application would be a Kinetex C18 (50 mm × 3 mm, 1.7 µm) or equivalent.[3]

  • Mobile Phase A: Water with 0.1% formic acid (v/v).[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 1-10 µL.[3]

  • DAD Wavelength: Monitoring at multiple wavelengths is recommended. A wavelength of 330 nm is suitable for the quantification of β-acids like this compound.[6] Spectral data should be collected from 200-400 nm to check for peak purity. A wavelength of 270 nm can also be used.[6]

Gradient Elution Program:

A gradient elution is necessary to achieve separation from other hop acids. An example gradient is provided below, which should be optimized based on the specific column and instrument used.

Time (min)% Mobile Phase B (Acetonitrile w/ 0.1% FA)
0.040
5.080
7.095
8.095
8.140
10.040
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9] Key validation parameters are summarized in the table below.

Data Presentation

The following tables summarize the quantitative data and validation parameters for the UHPLC-DAD method for this compound quantification.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)95 - 105%
SpecificityPeak purity index > 990

Note: These are typical values and should be experimentally determined for each specific application and laboratory.

Table 2: Quantification of this compound in Commercial Products

Product TypeSample IDThis compound Concentration (mg/mL or mg/g)
Hop TinctureA2.7
Dietary SupplementB1.5
PhytopharmaceuticalC0.8
Raw HopsD12.5

Data is illustrative and based on reported concentrations in scientific literature.[1][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a solid sample matrix.

G Figure 1: Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis UHPLC-DAD Analysis cluster_data Data Processing weigh Weigh Solid Sample add_solvent Add Methanol/Ethanol weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect DAD Detection (330 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (External Standard) integrate->quantify report Report Results quantify->report

Caption: Workflow for this compound analysis.

Logical Relationship of Method Components

This diagram shows the relationship between the key components of the analytical method.

G Figure 2: Key Components of the UHPLC-DAD Method instrument UHPLC System column C18 Column instrument->column houses mobile_phase Mobile Phase (ACN/H2O Gradient) instrument->mobile_phase pumps detector DAD Detector instrument->detector integrates with column->detector elutes to mobile_phase->column flows through output Quantitative Result detector->output generates data for analyte This compound analyte->column interacts with

Caption: Relationship of analytical components.

Conclusion

The described UHPLC-DAD method provides a robust and efficient tool for the separate quantification of this compound in various sample matrices. Its high resolution and short analysis time make it ideal for high-throughput quality control in the pharmaceutical and dietary supplement industries. Proper method validation is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Colupulone Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and proposed protocol for the application of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization and potential quantification of colupulone, a significant β-acid found in hops (Humulus lupulus).

Introduction

This compound, along with other lupulones (β-acids), is a key secondary metabolite in hops, contributing to the bitterness and aromatic profile of beer. Beyond brewing, this compound and other hop compounds are of increasing interest in the pharmaceutical and drug development sectors due to their potential biological activities, including antibacterial and anti-inflammatory properties.[1][2] Accurate and efficient analytical methods are crucial for the characterization and quantification of this compound in various matrices, such as hop extracts, dietary supplements, and phytopharmaceuticals.[3][4]

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration into a single step.[5][6] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. While SPME-GC-MS is commonly used for analyzing hop aroma compounds like terpenes and esters, its application for the direct quantification of less volatile β-acids like this compound is less established, with techniques like HPLC and UHPLC being more common for bitter acid analysis.[3][7] However, SPME offers a promising alternative for rapid screening and characterization. One study has reported the detection of this compound in dried hop inflorescences using SPME-GC-MS, demonstrating its feasibility for qualitative analysis.[8]

This application note outlines a potential SPME-GC-MS method, drawing from established protocols for other semi-volatile compounds in hops and beer.

Principle of SPME

SPME utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.[6][9] The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.

Experimental Protocols

The following protocol is a proposed starting point for the characterization of this compound using Headspace SPME (HS-SPME) followed by GC-MS analysis. Method optimization and validation are essential for quantitative applications.

1. Sample Preparation

  • Hop Pellets/Extracts: Accurately weigh a representative amount of ground hop pellets or extract into a 20 mL headspace vial.

  • Liquid Samples (e.g., tinctures, beer): Pipette a defined volume (e.g., 5-10 mL) of the degassed liquid sample into a 20 mL headspace vial. For beer samples, degassing is crucial to prevent foaming and ensure consistent extraction.[10]

  • Matrix Modification: To enhance the release of semi-volatile compounds like this compound from the matrix into the headspace, consider the addition of a salt (e.g., 1-2 g of NaCl) to increase the ionic strength of the sample. Adjusting the pH of aqueous samples may also be necessary depending on the specific matrix.

2. HS-SPME Procedure

  • Fiber Selection: A fiber with a mixed-phase coating is recommended to capture a broad range of compounds, including semi-volatiles. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a suitable choice for initial trials.[11] For semi-volatile compounds, a Polydimethylsiloxane (PDMS) coating could also be effective.[10]

  • Incubation and Extraction:

    • Seal the headspace vial containing the sample.

    • Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60-80°C). Allow the sample to equilibrate for a set time (e.g., 10-15 minutes) to allow analytes to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) under controlled temperature. Agitation can improve extraction efficiency.

  • Desorption:

    • After extraction, immediately transfer the fiber to the heated injection port of the GC.

    • Desorb the analytes from the fiber at a high temperature (e.g., 250-270°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer to the GC column.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: 250°C, Splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of hop compounds.

    • Oven Temperature Program: A starting point could be:

      • Initial temperature of 55°C, hold for 2 minutes.

      • Ramp at 6°C/min to 220°C.

      • Hold at 220°C for 15 minutes.[8] (This program needs to be optimized to ensure good resolution of this compound from other matrix components.)

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500 amu.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Identification: this compound identification can be confirmed by comparing the obtained mass spectrum with a reference library (e.g., NIST, Wiley) and, ideally, by running a pure standard.

Data Presentation

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The following table summarizes typical validation parameters that should be assessed.

Table 1: Hypothetical Performance Characteristics of SPME-GC-MS for this compound Analysis

ParameterExpected Performance RangeDescription
Linearity (r²)> 0.99The correlation coefficient of the calibration curve over a defined concentration range.
Limit of Detection (LOD)1-10 µg/LThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)5-25 µg/LThe lowest concentration of analyte that can be quantitatively determined with acceptable precision.
Precision (RSD%)< 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Recovery (%)85-115%The efficiency of the extraction process, determined by analyzing spiked samples.

Note: These values are illustrative and must be experimentally determined during method validation.

Visualizations

Diagram 1: SPME-GC-MS Workflow for this compound Analysis

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Hop Sample (Pellets, Extract, Liquid) Vial Headspace Vial Sample->Vial Aliquot Incubate Incubation & Equilibration Vial->Incubate Extract Headspace Extraction Incubate->Extract Expose Fiber Desorb Thermal Desorption in GC Injector Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for this compound analysis using SPME-GC-MS.

Diagram 2: Logical Relationship of Hop Bitter Acids

Bitter_Acids cluster_acids Bitter Acids (Lupulones) cluster_beta_compounds β-Acid Analogs Hop Hop Plant (Humulus lupulus) Alpha α-Acids (Humulones) Hop->Alpha Beta β-Acids (Lupulones) Hop->Beta Lupulone Lupulone Beta->Lupulone This compound This compound Beta->this compound Adlupulone Adlupulone Beta->Adlupulone

Caption: Classification of hop bitter acids, including this compound.

Conclusion and Recommendations

Solid-Phase Microextraction offers a rapid, solventless, and sensitive approach for the characterization of this compound in various hop-related matrices. The proposed HS-SPME-GC-MS protocol provides a solid foundation for method development. For researchers and drug development professionals, it is crucial to perform a thorough method validation to ensure accuracy, precision, and reliability for quantitative purposes. This includes optimizing SPME parameters (fiber type, extraction time, and temperature) and GC-MS conditions to achieve the desired sensitivity and selectivity for this compound. The use of an appropriate internal standard is also highly recommended for robust quantification.

References

Application Notes and Protocols for the Sequential Extraction of Colupulone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colupulone, a prominent β-acid found in the hop plant (Humulus lupulus), has garnered significant interest within the scientific community for its diverse biological activities. These include potential anti-cancer, anti-inflammatory, and antimicrobial properties. As research into the therapeutic applications of this compound expands, standardized and efficient extraction and quantification methods are paramount. This document provides a detailed sequential extraction procedure for the fractionation of this compound and other valuable hop compounds, along with protocols for their quantification and an overview of relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data related to the sequential extraction of hop bitter acids and the typical composition of these acids in hop pellets.

Table 1: Recovery of α- and β-Acids in a Sequential Extraction Process *

FractionMajor ComponentsRecovery (%)
Soft Resinsα- and β-Acids89.14% (β-Acids)
Hard ResinsXanthohumol78.48%
Spent SolidsPhenolic Compounds67.10%

*Data adapted from a study optimizing a sequential extraction process for high-value compounds from hop pellets. The soft resins fraction, containing the β-acids (including this compound), is the primary target for this compound isolation.[1]

Table 2: Chemical Composition of Bitter Acids in Different Hop Cultivars (% w/w) *

Hop CultivarCohumulone (α-acid)n+adhumulone (α-acid)This compound (β-acid)n+adlupulone (β-acid)Total α-AcidsTotal β-Acids
Columbus3.85 ± 0.048.99 ± 0.092.12 ± 0.012.31 ± 0.0112.84 ± 0.134.43 ± 0.02
Nugget3.12 ± 0.038.27 ± 0.091.95 ± 0.022.10 ± 0.0211.39 ± 0.124.05 ± 0.04
Fuggle1.61 ± 0.013.59 ± 0.011.23 ± 0.001.32 ± 0.015.20 ± 0.002.55 ± 0.01

*This table illustrates the variation in the concentration of individual α- and β-acids across different hop varieties. This inherent variability is an important consideration when selecting starting material for this compound extraction.[1]

Experimental Protocols

Sequential Extraction Procedure for the Fractionation of Hop Compounds

This protocol is based on the optimized method described by Paniagua-García et al. for the recovery of valuable compounds from hops.[1]

Materials:

  • Ground hop pellets

  • Methanol

  • Dichloromethane

  • Hexane

  • Deionized water

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Initial Solid-Liquid Extraction:

    • Mix 20 g of ground hop pellets with 380 g of a methanol-dichloromethane mixture (19.7% v/v methanol).

    • Stir the mixture at room temperature for 89 minutes.

    • Separate the liquid extract from the solid residue (spent solids) by filtration or centrifugation.

  • Fractionation of Soft and Hard Resins:

    • Evaporate the solvent from the liquid extract obtained in step 1 using a rotary evaporator to obtain the total resin.

    • Add hexane to the total resin to selectively dissolve the soft resins (containing α- and β-acids).

    • Separate the hexane-soluble fraction (soft resins) from the hexane-insoluble fraction (hard resins) by decantation or filtration.

  • Isolation of β-Acids Fraction:

    • The soft resin fraction obtained in step 2 contains the enriched β-acids, including this compound. This fraction can be further purified if necessary.

Quantification of this compound by UHPLC-DAD

This protocol provides a method for the quantitative analysis of this compound and other bitter acids in hop extracts.

Instrumentation and Columns:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm).

Reagents and Standards:

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid (or Phosphoric acid)

  • This compound analytical standard

  • International Calibration Extract (ICE) standard for bitter acids.

Chromatographic Conditions:

  • Mobile Phase A: Ultrapure water with 0.025% (v/v) formic acid.

  • Mobile Phase B: Methanol with 0.025% (v/v) formic acid.

  • Gradient: A common starting point is 85% B, with a gradient to higher organic content if necessary to elute all compounds of interest.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 27 °C.

  • Detection Wavelength: 326 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh a portion of the hop extract (soft resin fraction).

  • Dissolve the extract in a known volume of the extraction solution (e.g., 85% Methanol/15% Water with 0.025% formic acid).

  • Stir for one hour and then filter through a medium porosity filter paper.

  • Further dilute the solution to an appropriate concentration for UHPLC analysis.

  • Filter the final solution through a 0.45 µm nylon syringe filter before injection.

Quantification:

  • Prepare a calibration curve using the this compound analytical standard at various concentrations.

  • Inject the prepared sample and integrate the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflow for its extraction and analysis.

Sequential_Extraction_Workflow HopPellets Hop Pellets Extraction Solid-Liquid Extraction (Methanol/Dichloromethane) HopPellets->Extraction Filtration1 Filtration/Centrifugation Extraction->Filtration1 SpentSolids Spent Solids (Phenolic Compounds) Filtration1->SpentSolids Solid LiquidExtract Liquid Extract Filtration1->LiquidExtract Liquid Evaporation Solvent Evaporation LiquidExtract->Evaporation TotalResin Total Resin Evaporation->TotalResin HexaneAddition Hexane Addition TotalResin->HexaneAddition Separation Separation HexaneAddition->Separation HardResins Hard Resins (Xanthohumol) Separation->HardResins Insoluble SoftResins Soft Resins (α- and β-Acids including this compound) Separation->SoftResins Soluble Analysis UHPLC-DAD Analysis SoftResins->Analysis

Sequential extraction workflow for this compound.

PXR_Activation_Pathway This compound This compound PXR PXR (Pregnane X Receptor) This compound->PXR Activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR RXR (Retinoid X Receptor) RXR->PXR_RXR_Complex PPRE PXR Response Element (PPRE) in DNA PXR_RXR_Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation CYP3A4 CYP3A4 Enzyme (Drug Metabolism) Translation->CYP3A4

This compound activation of the PXR signaling pathway.

Fas_Apoptosis_Pathway Lupulones Lupulones (including this compound) FasReceptor Fas Receptor (CD95) Lupulones->FasReceptor Upregulates DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-caspase-8) FasReceptor->DISC Recruits FasL Fas Ligand (FasL) FasL->FasReceptor Binds Caspase8 Active Caspase-8 DISC->Caspase8 Activates Caspase3 Active Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Lupulone-induced apoptosis via the Fas receptor pathway.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the sequential extraction, quantification, and biological pathway analysis of this compound. Adherence to these standardized methods will facilitate reproducible and accurate research into the therapeutic potential of this promising natural compound. The provided diagrams offer a visual representation of the key processes, aiding in the understanding of the experimental workflow and the molecular mechanisms of this compound's activity.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Colupulone Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and prevention of degradation of colupulone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a beta-acid found in the resin of hop plants (Humulus lupulus). It is a known bioactive compound with various potential therapeutic properties, including antibacterial and anti-inflammatory activities. Maintaining its chemical integrity during long-term storage is crucial for ensuring the reproducibility of experimental results and the efficacy of potential drug formulations.

Q2: What are the primary factors that cause this compound degradation?

The primary factors leading to the degradation of this compound are:

  • Oxidation: Exposure to atmospheric oxygen is a major driver of degradation.[1][2][3]

  • Elevated Temperature: Higher temperatures significantly accelerate the rate of degradation.[1][4][5][6]

  • Time: The longer the storage period, the greater the extent of degradation.[1][5][6]

  • Light Exposure: While less emphasized than temperature and oxygen, light can also contribute to the degradation of hop acids.[5]

Q3: What are the main degradation products of this compound?

The principal degradation pathway for this compound is oxidation, which leads to the formation of hulupones as the major initial products.[2][3][7] Further oxidation and other reactions can result in a complex mixture of other compounds, including hulupinic acid.[3][8]

Q4: How can I monitor the degradation of this compound in my samples?

Degradation can be monitored by measuring the concentration of this compound and its degradation products over time. The recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for the quantitative analysis of this compound and other hop acids.[1][4][9]

  • Spectrophotometry: The Hop Storage Index (HSI) is a spectrophotometric method used to assess the overall degradation of hop resins by measuring the ratio of oxidized to non-oxidized components.[1] An increasing HSI value indicates progressive degradation.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Loss of biological activity in stored this compound samples. Chemical degradation of this compound due to improper storage.Verify storage conditions. Implement low-temperature, anaerobic storage. Re-analyze the purity and concentration of the this compound stock.
Inconsistent experimental results using different batches of this compound. Variability in the purity and degradation status of different batches.Quantify the this compound content in each batch using HPLC before use. Store all batches under identical, optimal conditions.
Appearance of unknown peaks in analytical chromatograms of stored samples. Formation of degradation products.Compare chromatograms with those of freshly prepared or properly stored samples. Refer to literature on this compound degradation products for tentative identification.

Quantitative Data on this compound Stability

The following tables summarize the impact of different storage conditions on the stability of beta-acids, including this compound.

Table 1: Effect of Temperature and Atmosphere on Beta-Acid Loss in Hops Over 6 Months

TemperatureAtmosphereBeta-Acid Loss (%)Reference
3°CAnaerobic3.2 - 6.3[1]
Room TemperatureAnaerobic10.7 - 22.7[1]
20°CAnaerobicStable[1]
20°CAerobic51 - 83[1]
25°C - 35°CAir/NitrogenNo significant difference after 6 months[1]

Table 2: Effect of Long-Term Storage on Beta-Acid Content

Storage DurationTemperatureAtmosphereBeta-Acid LossReference
1 monthRoom TemperatureOpen Air~50%
6 monthsRoom TemperatureOpen Air>90%[6]
12 months+5°CNot specifiedVaries by cultivar (e.g., Sybilla showed high stability)
12 months+20°CNot specifiedGreater decrease than at +5°C[5]
2 years4°CAnaerobicSignificant retention[1]
2 yearsRoom TemperatureAerobic63 - 99% loss of alpha-acids (beta-acid loss is also significant)[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is a general guideline based on methods cited in the literature.[4][9]

  • Standard Preparation: Prepare a stock solution of a certified this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 0.25 mg/mL.

  • Sample Preparation: Dissolve the experimental sample containing this compound in methanol to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and acidified water (e.g., 85:15 v/v methanol:water with 0.025% formic acid).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV-Vis detector at 326 nm.

    • Injection Volume: 50 µL.

  • Analysis: Construct a calibration curve from the peak areas of the standards. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Determination of Hop Storage Index (HSI)

This spectrophotometric method provides a general measure of hop resin oxidation.[1]

  • Extraction: Extract the hop resins from the sample using a suitable solvent like toluene or methanol.

  • Spectrophotometric Measurement:

    • Dilute the extract with the solvent.

    • Measure the absorbance at 275 nm and 325 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the HSI using the formula: HSI = A₂₇₅ / A₃₂₅.

  • Interpretation: A higher HSI value indicates a greater degree of oxidation and degradation of the hop resins.

Visualizations

Colupulone_Degradation_Pathway This compound This compound (Beta-Acid) Hulupones Hulupones (Major Oxidation Product) This compound->Hulupones Oxidation (O2, Heat) Hulupinic_Acid Hulupinic Acid (Further Oxidation Product) Hulupones->Hulupinic_Acid Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Storage_Recommendations_Workflow cluster_storage Optimal Long-Term Storage cluster_monitoring Stability Monitoring Low_Temp Low Temperature (≤ -10°C to 4°C) HPLC HPLC for Quantification Low_Temp->HPLC HSI HSI for Overall Degradation Low_Temp->HSI Anaerobic Anaerobic Atmosphere (Vacuum or Inert Gas) Anaerobic->HPLC Anaerobic->HSI Darkness Protection from Light Darkness->HPLC Darkness->HSI Colupulone_Sample This compound Sample Colupulone_Sample->Low_Temp Colupulone_Sample->Anaerobic Colupulone_Sample->Darkness

Caption: Recommended workflow for this compound storage and stability monitoring.

References

Optimizing Colupulone Extraction from Hop Pellets: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of colupulone from hop pellets. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance extraction efficiency and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound extraction process in a question-and-answer format.

Q1: My this compound yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low this compound yield can stem from several factors throughout the extraction workflow. Consider the following troubleshooting steps:

  • Inadequate Grinding of Hop Pellets: The particle size of the ground hop pellets is crucial for efficient solvent penetration and extraction.

    • Solution: Ensure pellets are ground to a fine powder to maximize the surface area available for extraction. An ultra-centrifugal mill with a 0.5 mm sieve is recommended for optimal results.[1]

  • Incorrect Solvent Selection: The polarity of the solvent significantly impacts the solubility and extraction of this compound, a non-polar compound.

    • Solution: Employ non-polar or semi-polar organic solvents. Complete extraction of lupulones has been achieved with organic solvents like methanol and ethanol, while aqueous mixtures result in low recovery.[2][3] A mixture of methanol and dichloromethane has been shown to be highly efficient.[4]

  • Suboptimal Extraction Parameters (Temperature and Time): Extraction is a time and temperature-dependent process.

    • Solution: Optimize the extraction time and temperature. For solvent extractions, dynamic maceration at elevated temperatures (e.g., 60°C) can improve yield compared to room temperature extractions.[5] For supercritical CO2 extraction, a temperature of around 40°C is often used to prevent thermal degradation.[6][7]

  • Degradation of this compound: Beta-acids like this compound are susceptible to oxidation and degradation, especially with improper storage or excessive heat.[5][8]

    • Solution: Store hop pellets in a cold, oxygen-free environment.[5][9] During processing, minimize heat exposure. For instance, in pellet production, temperatures should ideally not exceed 45°C.[10]

  • Inefficient Extraction Method: The chosen extraction technique may not be the most effective for your specific requirements.

    • Solution: Consider alternative or more advanced extraction methods. Supercritical CO2 extraction is a highly efficient method for selectively extracting lipophilic compounds like this compound.[1][11][12]

Q2: I am observing inconsistencies in this compound content between different batches of hop pellets from the same cultivar. Why is this happening?

A2: Variations in this compound content, even within the same hop cultivar, can be attributed to several pre-extraction factors:

  • Hop Pellet Processing: The manufacturing process of hop pellets (Type 90 vs. Type 45) can significantly affect the concentration of bitter acids.[13][14]

    • Explanation: Type 45 pellets are enriched in lupulin, the resinous glands containing this compound, by removing some of the vegetative material at low temperatures (approx. -36°C).[14][15] This results in a higher concentration of beta-acids compared to standard Type 90 pellets.[15][16]

  • Harvesting and Drying Conditions: The timing of harvest and the subsequent drying process influence the chemical profile of the hops.[17]

  • Storage Conditions: As mentioned, beta-acids are prone to degradation. Inconsistent storage conditions (temperature, oxygen exposure) between batches will lead to variable this compound content.[5][18] The Hop Storage Index (HSI) can be used to assess the freshness of hops.[18]

Q3: My final extract contains a high amount of undesirable compounds (e.g., chlorophyll, waxes). How can I improve the selectivity of my extraction for this compound?

A3: Improving the selectivity of your extraction process is key to obtaining a purer this compound extract.

  • Refine Your Solvent System:

    • Solution: For solvent extraction, using a non-polar solvent like hexane can offer a crude separation of hop components.[19] Sequential extraction with solvents of varying polarity can also be employed to fractionate different compound classes.[4][20]

  • Optimize Supercritical CO2 Extraction Parameters:

    • Solution: Supercritical CO2 extraction is highly tunable. By adjusting pressure and temperature, you can selectively target specific compounds. Lower pressures (e.g., 150-200 bar) and a temperature of 40°C can favor the extraction of more volatile and less polar compounds, while higher pressures may co-extract more undesirable compounds.[6][7]

  • Consider Post-Extraction Purification:

    • Solution: Techniques like liquid chromatography can be used to purify the crude extract and isolate this compound.[19] Acid-alkali precipitation is another method that can be used to separate humulones and lupulones.[21]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a beta-acid (β-acid), a type of bitter compound found in the lupulin glands of the hop plant (Humulus lupulus L.).[5][11][22] Along with other beta-acids like lupulone and adlupulone, it contributes to the overall chemical profile of hops.[23]

Q2: Why are hop pellets used for extraction instead of whole hop cones?

A2: Hop pellets offer several advantages for extraction over whole cones:

  • Increased Surface Area: The milling process during pelletization breaks down the hop cone structure, increasing the surface area for more efficient extraction.[24]

  • Ruptured Lupulin Glands: The pelleting process crushes the lupulin glands, making the valuable resins, including this compound, more accessible to the solvent.[10][13]

  • Improved Handling and Storage: Pellets are denser and more uniform than whole cones, making them easier to handle, store, and dose accurately.[13][16]

Q3: Which solvents are most effective for extracting this compound?

A3: Non-polar and semi-polar organic solvents are generally the most effective for extracting this compound. Studies have shown high extraction efficiency with:

  • Ethanol[2][3][11][23]

  • Methanol[2][3]

  • Methanol-dichloromethane mixtures[4]

  • Supercritical Carbon Dioxide (CO2)[5][11][12]

Aqueous solutions are generally poor solvents for this compound.[2][3]

Q4: How can I quantify the amount of this compound in my extract?

A4: The most common and accurate method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[2][3][5][25][26][27] These techniques allow for the separation and quantification of individual beta-acids.

Q5: What are the typical operating conditions for supercritical CO2 extraction of this compound?

A5: Typical conditions for supercritical CO2 extraction of hop bitter acids range from:

  • Pressure: 150 to 300 bar[5][6][7]

  • Temperature: 40°C to 60°C[5] Optimized conditions in one study were found to be 37 MPa (370 bar) and 43°C.[1] The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds if desired.[12][28]

Quantitative Data Summary

Table 1: Comparison of Solvents for Hop Resin and Phenolic Compound Recovery

Solvent Systemα-acids Recovery (%)β-acids Recovery (%)Xanthohumol Recovery (%)Total Phenolic Content Recovery (%)
Methanol-Dichloromethane (19.7% v/v Methanol)86.5789.1478.4867.10

Data adapted from a study on optimizing sequential extraction procedures.[4]

Table 2: Supercritical CO2 Extraction Conditions and Yield

Pressure (MPa)Temperature (°C)Time (min)Extract Yield ( g/100g pellets)α-acids in Extract (mg/g)β-acids in Extract (mg/g)
37438026.3522.8345.0

Data from an optimization study on a dual-purpose hop variety.[1]

Experimental Protocols

Protocol 1: Ethanolic Extraction of this compound from Hop Pellets

Objective: To extract this compound and other beta-acids from hop pellets using ethanol.

Materials:

  • Ground hop pellets (particle size < 0.5 mm)

  • 95% Ethanol

  • Ultrasound bath

  • Shaking water bath or magnetic stirrer with heating

  • Büchner funnel with filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Weigh 10 g of ground hop pellets and place them in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 95% ethanol to the flask.

  • Sonicate the mixture in an ultrasound bath for 30 minutes at room temperature to facilitate cell disruption.[23]

  • Transfer the flask to a shaking water bath or place it on a heated magnetic stirrer. Macerate the mixture at 40°C for 10 minutes with constant agitation.[23]

  • Filter the mixture through a Büchner funnel to separate the extract from the solid hop material.

  • Repeat the maceration and filtration steps two more times with fresh ethanol, combining all the filtrates.[23]

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol and obtain the crude this compound-rich extract.

Protocol 2: Supercritical CO2 Extraction of this compound

Objective: To selectively extract lipophilic compounds, including this compound, from hop pellets using supercritical CO2.

Materials:

  • Ground hop pellets (particle size < 0.5 mm)

  • Supercritical Fluid Extraction (SFE) system

  • Liquid CO2 supply

  • Cotton wool

Procedure:

  • Accurately weigh approximately 20 g of ground hop pellets.[1]

  • Load the ground pellets into the extractor vessel of the SFE system. Place a layer of cotton wool at the top and bottom of the hop material to prevent particle carryover.[1]

  • Pressurize the system with CO2 to the desired extraction pressure (e.g., 37 MPa).[1]

  • Set the extractor temperature to the desired level (e.g., 43°C).[1]

  • Initiate the dynamic extraction by starting the flow of supercritical CO2 through the extractor vessel.

  • Run the extraction for the optimized duration (e.g., 80 minutes).[1]

  • The extracted compounds will precipitate in the separator vessel as the CO2 is depressurized.

  • After the extraction is complete, carefully depressurize the system and collect the crude extract from the separator.

Visualizations

Ethanolic_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_recovery Solvent Recovery HopPellets Hop Pellets Grinding Grinding (<0.5mm) HopPellets->Grinding AddEthanol Add 95% Ethanol Grinding->AddEthanol Sonication Ultrasonication (30 min) AddEthanol->Sonication Maceration Maceration (40°C, 10 min) Sonication->Maceration Filtration Filtration Maceration->Filtration Repeat Repeat 2x Filtration->Repeat RotaryEvaporation Rotary Evaporation Filtration->RotaryEvaporation Repeat->Maceration CrudeExtract Crude this compound Extract RotaryEvaporation->CrudeExtract

Caption: Workflow for ethanolic extraction of this compound.

Supercritical_CO2_Extraction_Workflow cluster_setup System Setup cluster_extraction_process Extraction Process cluster_collection Product Collection GroundHops Ground Hop Pellets LoadExtractor Load into Extractor Vessel GroundHops->LoadExtractor SetParams Set Parameters (e.g., 37 MPa, 43°C) LoadExtractor->SetParams DynamicExtraction Dynamic Extraction (e.g., 80 min) SetParams->DynamicExtraction Separation Separation via Depressurization DynamicExtraction->Separation CollectExtract Collect Crude Extract Separation->CollectExtract

Caption: Workflow for supercritical CO2 extraction.

References

Technical Support Center: Reverse-Phase HPLC Analysis of Hop Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with colupulone peak separation in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak co-eluting with other hop acids?

Co-elution, or the overlapping of peaks, is a common issue in hop acid analysis due to the structural similarity of the compounds. This compound is a β-acid that often elutes close to its homologues, lupulone and adlupulone, and may also be close to α-acid peaks like humulone under certain conditions.[1][2]

Common Causes and Solutions:

  • Inadequate Mobile Phase Strength: The polarity of your mobile phase may not be optimal for separating the structurally similar β-acids.[3] In reverse-phase HPLC, a more polar mobile phase (e.g., higher water content) generally increases retention time and can improve the separation between closely eluting peaks.[3]

  • Incorrect pH: The pH of the mobile phase is critical for ionizable compounds like this compound.[4][5] An incorrect pH can suppress or enhance ionization, altering retention times and potentially worsening co-elution.

  • Suboptimal Column Chemistry: A standard C18 column is a good starting point, but it may not provide sufficient selectivity for all hop acid mixtures.[3]

Troubleshooting Steps:

  • Adjust Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous phase.[6] A small decrease in the organic solvent percentage can increase retention and may resolve the peaks.

  • Optimize Mobile Phase pH: this compound is an acidic compound.[1] To ensure it is in a non-ionized (ion-suppressed) state, which improves retention and peak shape in reverse-phase chromatography, the mobile phase pH should be low.[5][7] Adjusting the pH to around 2.6-3.0 with an acidifier like formic acid is often effective.[8]

  • Implement a Gradient: If an isocratic method (constant mobile phase composition) fails, a gradient elution can improve separation.[9] Start with a higher percentage of the aqueous phase and gradually increase the organic solvent concentration. This can help separate early-eluting compounds while efficiently eluting late-eluting ones.[6]

Q2: What is causing my this compound peak to tail?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent problem.[10] A USP Tailing Factor (Tf) significantly above 1.2 is generally considered problematic.[10]

Common Causes and Solutions:

  • Secondary Silanol Interactions: This is the most common cause for basic and some acidic compounds.[11][12] Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with polar functional groups on the analyte, creating a secondary, undesirable retention mechanism that leads to tailing.[11][13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10][14]

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can disrupt the sample path and cause tailing.[10][14] Physical degradation or void formation in the column packing also leads to poor peak shape.[11]

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger (less polar in reverse-phase) than the mobile phase, it can cause the sample band to spread, resulting in peak distortion.[10]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) protonates the silanol groups, minimizing their ability to interact with your analyte and thus reducing tailing.[11]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to have minimal residual silanol activity and are less prone to causing peak tailing.[12][13]

  • Reduce Sample Concentration: Dilute your sample or reduce the injection volume to check for column overload.[10]

  • Clean or Replace the Column: If tailing persists, flush the column with a strong solvent as recommended by the manufacturer.[15] If the problem is not resolved, the column may be permanently damaged and require replacement.[14]

Q3: My this compound retention time is shifting between runs. What should I do?

Inconsistent retention times compromise the reliability and reproducibility of your analysis.[3]

Common Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Even minor variations in solvent ratios or pH can lead to significant shifts in retention time, especially for ionizable compounds.

  • Fluctuating Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[9] Lack of temperature control can cause retention times to drift.

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes, leading to a gradual shift in retention.[16]

  • System Leaks or Pump Issues: A leak in the system will cause a drop in pressure and a change in flow rate, directly impacting retention times.[17] Inconsistent pump performance can also cause fluctuating flow rates.

Troubleshooting Steps:

  • Ensure Consistent Mobile Phase Preparation: Use precise measurements for all components. If using a buffer, ensure its concentration is sufficient to control the pH effectively. Always prepare fresh mobile phase daily and degas it properly.

  • Use a Column Oven: A column oven provides a stable temperature environment, eliminating temperature fluctuations as a source of variability.[9]

  • Perform a System Check: Check the system for any leaks from the pump to the detector. Monitor the system pressure; a fluctuating or unusually low pressure often indicates a leak or a pump problem.[17]

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants, extending its life and improving the consistency of results.[17]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common issues with this compound peak separation.

Troubleshooting_Workflow Problem Poor this compound Peak Separation CoElution Co-elution / Poor Resolution Problem->CoElution Is resolution < 1.5? Tailing Peak Tailing (Asymmetry > 1.2) Problem->Tailing Is peak asymmetric? Shifting_RT Shifting Retention Time Problem->Shifting_RT Is retention inconsistent? Sol_CoElution_MP 1. Optimize Mobile Phase - Decrease % Organic Solvent - Lower pH (e.g., 2.6-3.0) - Try Gradient Elution CoElution->Sol_CoElution_MP Sol_CoElution_Other 2. Other Adjustments - Lower Flow Rate - Decrease Temperature - Try a Different Column (e.g., Phenyl-Hexyl) CoElution->Sol_CoElution_Other Sol_Tailing_MP 1. Address Silanol Interactions - Lower Mobile Phase pH - Use High-Purity, End-Capped Column Tailing->Sol_Tailing_MP Sol_Tailing_Sample 2. Check Sample & System - Reduce Sample Concentration - Match Injection Solvent to Mobile Phase - Clean/Replace Column Tailing->Sol_Tailing_Sample Sol_Shifting_RT_MP 1. Check Mobile Phase & Temp - Ensure Precise & Consistent Preparation - Use a Column Oven Shifting_RT->Sol_Shifting_RT_MP Sol_Shifting_RT_System 2. Check System Hardware - Inspect for Leaks - Monitor Pump Pressure - Use a Guard Column Shifting_RT->Sol_Shifting_RT_System

Caption: A flowchart for troubleshooting poor this compound peak separation in HPLC.

Hop Acid Relationships

Understanding the different classes of hop acids is crucial for method development. The primary goal is to separate the β-acids (including this compound) from each other and from the α-acids.

Hop_Acids cluster_beta β-Acids (Lupulones) cluster_alpha α-Acids (Humulones) This compound This compound Lupulone Lupulone Adlupulone Adlupulone Cohumulone Cohumulone Humulone Humulone Adhumulone Adhumulone Separation_Goal Separation Goal: Resolve all peaks, especially structurally similar homologues within the β-acid group.

Caption: Structural families of α- and β-acids found in hops.

Data Summary: Typical HPLC Parameters

The following table summarizes typical starting conditions and optimized parameters for the separation of hop acids, including this compound, on a reverse-phase system.

ParameterCondition 1: Isocratic ScreeningCondition 2: Optimized Isocratic
Column C18, 4.0 x 125 mm, 5 µmC18 (High Purity, End-Capped), 4.6 x 150 mm, 3.5 µm
Mobile Phase 85:15 (v/v) Methanol:Water[18]85:15 (v/v) Methanol:Water[8]
Acidifier 0.025% (v/v) Formic Acid[18]0.17% (v/v) Formic Acid in the aqueous portion to achieve pH 2.6[8]
Flow Rate 1.0 mL/min[18]0.8 - 1.2 mL/min
Temperature Ambient30 - 35 °C (controlled)[15]
Detection UV at 326 nm[18]UV at 254 nm or 326 nm[18]
Expected Elution Order Cohumulone -> Humulone/Adhumulone -> This compound -> Lupulone/Adlupulone[8]Cohumulone -> Humulone/Adhumulone -> This compound -> Lupulone/Adlupulone[8]

Detailed Experimental Protocol

This protocol provides a detailed methodology for the analysis of this compound and other hop acids using reverse-phase HPLC.

1. Objective: To quantify α-acids and β-acids (including this compound) from hop extracts using a validated reverse-phase HPLC method.[8]

2. Materials and Reagents:

  • Column: Hypersil ODS C18, 4.0 x 125 mm, 5-µm particle diameter (or equivalent).[18]

  • Solvents: HPLC-grade methanol and deionized water.[8]

  • Acidifier: Formic acid (98% or higher purity).[8]

  • Standards: Certified reference standards for cohumulone, humulone, this compound, and lupulone.

  • Sample: Hop pellets or extract.

3. Mobile Phase Preparation (Optimized):

  • Prepare the aqueous phase: To 150 mL of deionized water, add 0.17% (v/v) of 98% formic acid.[8] This is approximately 0.255 mL of formic acid.

  • Adjust the pH of the aqueous solution to 2.6.[8] This step is critical for reproducibility.[8]

  • Prepare the final mobile phase by mixing 850 mL of HPLC-grade methanol with the 150 mL of acidified water (85:15 v/v).[8]

  • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump issues.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve reference standards in methanol to create a concentrated stock solution. Store in a dark, cold environment.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Extraction:

    • Accurately weigh approximately 2.5 g of hop pellets or extract.

    • Add to 50 mL of methanol.

    • Shake vigorously for 30 minutes to extract the hop acids.

    • Allow the solids to settle.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[15]

5. HPLC System Configuration and Run:

  • System Equilibration: Purge the pump with the mobile phase and then equilibrate the column at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[3]

  • Set Detection Wavelength: Set the UV detector to 326 nm.[18]

  • Injection: Inject 10 µL of each standard and sample.

  • Run Time: A 30-minute run time is typically sufficient to elute all major α- and β-acids.[8]

6. Data Analysis:

  • Identify peaks based on the retention times of the certified standards. The typical elution order is cohumulone, followed by co-eluting adhumulone and humulone, then this compound, and finally co-eluting adlupulone and lupulone.[8]

  • Generate a calibration curve for each quantified compound by plotting peak area against concentration.

  • Calculate the concentration of this compound and other acids in the samples based on the calibration curve.

References

Technical Support Center: Colupulone Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with colupulone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in aqueous solutions during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound is a hydrophobic molecule with very low solubility in aqueous media.[1][2] Its estimated water solubility is extremely low, around 0.003693 mg/L at 25°C.[3] Precipitation is a common issue.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure your target concentration is not above its solubility limit.

    • Use Co-solvents: Consider using a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO) to first dissolve the this compound before adding it to the aqueous buffer. Note that the final solvent concentration should be low enough to not interfere with your experiment.

    • Employ Surfactants: For analytical purposes, non-ionic surfactants like Tween 80 have been used to increase solubility in aqueous solutions.[4]

    • Consider Cyclodextrins: Formation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HPBCD) can significantly increase water solubility.[1]

Q2: I'm observing a rapid loss of my this compound peak during HPLC analysis of my aqueous solution. What is causing this degradation?

A2: this compound is highly unstable and prone to rapid degradation, primarily through oxidation and isomerization, especially in aqueous solutions.[1][5][6] Several factors can accelerate this process.

  • Troubleshooting Steps:

    • Deoxygenate Solutions: The presence of oxygen is a primary driver of degradation.[5][6] Prepare all buffers and solutions with deoxygenated water and consider sparging your final solution with an inert gas (e.g., nitrogen, argon) before sealing and during storage.

    • Control Temperature: Elevated temperatures significantly increase the degradation rate.[7][8] Prepare and store your solutions at low temperatures (e.g., 2-8°C or frozen at -20°C). Degradation is significantly suppressed at temperatures as low as -18°C.[6]

    • Check pH: The pH of your solution can influence stability. This compound is known to be transformed under acidic conditions (e.g., pH 5.4) when heated.[5][9] The molecule's ionization state, which is pH-dependent, can open different degradation pathways.[10] The reported pKa value for this compound is 6.1.[4]

    • Protect from Light: While less documented than oxidation, photostability can be a concern.[1] Store solutions in amber vials or protect them from light.

Q3: My solution's pH has changed after adding this compound. Is this expected?

A3: Yes, this is possible. This compound is a β-acid and will deprotonate in aqueous solution, which can lower the pH of a weakly buffered solution.[4][11] It is crucial to use a buffer system with sufficient capacity to maintain the desired pH throughout your experiment.

Q4: What are the primary degradation products I should look for?

A4: The degradation products depend on the conditions.

  • Oxidation: Under aerobic conditions, the primary degradation products are hulupones.[2][12][13]

  • Aging/Cyclization: During natural aging, degradation can lead to the formation of tricyclolupulones and hydroxytricyclolupulones.[6][13]

  • Acidic Boiling: Boiling under acidic conditions can produce non-polar tricyclic ketones.[5][9]

Q5: How can I improve the stability of this compound for long-term experiments?

A5:

  • Complexation with Cyclodextrins: Using hydroxypropyl-β-cyclodextrin (HPBCD) is a highly effective method. It forms an inclusion complex that not only improves solubility but also enhances thermostability, photostability, and pH stability.[1]

  • Chemical Modification: For some applications, using a more stable hydrogenated derivative, such as hexahydrothis compound, may be an option.[14]

  • Strict Environmental Control: The most direct method is to rigorously control the environment: use deoxygenated water, store under an inert atmosphere (nitrogen), protect from light, and maintain at low temperatures (-20°C or below).[6][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's properties and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₅H₃₆O₄[11]
Molecular Weight400.5 g/mol [11]
Estimated Water Solubility0.003693 mg/L @ 25°C[3]
pKa₁6.1[4]

Table 2: Impact of Storage Conditions on β-Acid Degradation*

Storage ConditionTimeDegradation RateReference(s)
Room Temperature, Open Air1 Month~50% loss[6]
Room Temperature, Open Air6 Months>90% loss[6]
Low Temperature (-18°C)24 HoursSignificantly suppressed[6]
Storage at +5°C12 Months4.5% to 10.8% loss (cultivar dependent)[8]
Storage at +20°C12 MonthsSignificantly greater loss than at +5°C[8]

*Note: Data often refers to total β-acids (this compound, lupulone, adlupulone), but provides a strong indication of this compound's stability trends.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Aqueous Solution of this compound using HPBCD

This protocol is based on the principle of forming an inclusion complex to enhance solubility and stability.[1]

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HPBCD), desired aqueous buffer (deoxygenated), analytical balance, magnetic stirrer.

  • Preparation of HPBCD Solution: Prepare a stock solution of HPBCD in the desired deoxygenated aqueous buffer. A concentration of 1-5% (w/v) is a typical starting point.

  • Complexation (Co-grinding Method):

    • Weigh the required amounts of this compound and HPBCD (a molar ratio of 1:1 or 1:2 is a good starting point for optimization).

    • Mix the powders and grind them together in a mortar for 10-15 minutes to facilitate complex formation.

  • Dissolution:

    • Slowly add the co-ground powder to the deoxygenated buffer solution while stirring vigorously.

    • Continue stirring at room temperature, protected from light, for several hours (e.g., 2-4 hours) or until the solution is clear.

  • Sterilization and Storage:

    • Filter the solution through a 0.22 µm syringe filter for sterilization and to remove any non-complexed material.

    • Store the final solution in a sealed, airtight container (amber glass vial) at 2-8°C or frozen. Fill the headspace with an inert gas before sealing.

Protocol 2: UPLC Method for Quantification of this compound and its Degradation Products

This protocol is a representative method for analyzing this compound stability, adapted from published literature.[16][17]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • Solvent A: Ultrapure water with 0.025% formic acid.

    • Solvent B: Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 5-50 µL.

    • Column Temperature: 27-30°C.

    • Detection Wavelength: 326 nm.

    • Gradient: Isocratic elution with 85% Solvent B and 15% Solvent A. (Note: A gradient program may be required to resolve all degradation products).

  • Sample Preparation:

    • Dilute the aqueous this compound solution with the mobile phase to a concentration within the calibration curve range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard.

    • Identify and quantify degradation products by comparing retention times with known standards (if available) or by using mass spectrometry for identification.

Visualizations

Colupulone_Degradation_Pathway cluster_oxidation Oxidation Pathway cluster_aging Aging / Cyclization Pathway cluster_acid_heat Acidic Boiling Pathway This compound This compound Hulupones Hulupones This compound->Hulupones Oxygen (O₂) Tricyclolupulones Tricyclolupulones & Hydroxytricyclolupulones This compound->Tricyclolupulones Natural Aging Ketones Tricyclic Ketones This compound->Ketones Heat + Acid (e.g., pH 5.4)

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation / Stress cluster_analysis Analysis Prep Prepare Aqueous Solution (e.g., Buffer, HPBCD) Spike Spike with this compound Prep->Spike Conditions Incubate under Test Conditions (Temp, pH, Light, O₂) Spike->Conditions Sampling Sample at Time Points (T=0, T=1, T=2...T=n) Conditions->Sampling Dilute Dilute & Filter Sample Sampling->Dilute Analyze UPLC-UV Analysis Dilute->Analyze Quantify Quantify Peak Area vs. T=0 Analyze->Quantify

// Factors Temp [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="Oxygen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH [label="pH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Light [label="Light", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Stabilizers Cyclodextrin [label="Cyclodextrins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inert_Gas [label="Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; Low_Temp [label="Low Temperature\nStorage", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Temp -> center_node [label=" decreases stability"]; Oxygen -> center_node [label=" decreases stability"]; pH -> center_node [label=" affects stability"]; Light -> center_node [label=" decreases stability"];

center_node -> Cyclodextrin [dir=back, label=" increases stability"]; center_node -> Inert_Gas [dir=back, label=" increases stability"]; center_node -> Low_Temp [dir=back, label=" increases stability"]; } odot Caption: Factors influencing this compound stability.

References

Technical Support Center: Cohumulone Purification by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of cohumulone via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying cohumulone by recrystallization?

The main challenges stem from the inherent properties of cohumulone and its presence in a complex mixture of structurally similar compounds within hop extracts. Key difficulties include:

  • Presence of Analogs: Cohumulone is always found alongside its analogs, primarily humulone and adhumulone.[1][2][3] These molecules have very similar structures and chemical properties, making their separation by simple recrystallization challenging due to the risk of co-crystallization.

  • Solubility Issues: Alpha-acids, including cohumulone, have low solubility in aqueous solutions, particularly at acidic pH.[4][5] While their solubility increases with pH and temperature, finding an ideal solvent that provides a significant solubility differential between cohumulone and its impurities is crucial and often difficult.[6]

  • Chemical Instability: Cohumulone and other alpha-acids are susceptible to degradation through oxidation and isomerization, especially when heated.[5][7] The heating step in recrystallization can lead to the formation of undesired byproducts, such as isohumulones, which will contaminate the final product.[8][9]

  • Solvent Selection: Identifying a suitable solvent or solvent system is critical. The ideal solvent should dissolve the crude extract at an elevated temperature and allow for the selective crystallization of pure cohumulone upon cooling, while keeping impurities dissolved.

Q2: Why can't I easily separate cohumulone from humulone and adhumulone?

Cohumulone, humulone, and adhumulone are all alpha-acid analogs with very similar molecular structures, differing only in their acyl side chains.[2][3] This structural similarity results in comparable polarities and solubilities in most common solvents, leading to a high propensity for them to co-crystallize. Fractional crystallization, a more meticulous form of recrystallization, is often required to achieve separation, but this can be a tedious and multi-step process.[10][11]

Q3: What is the impact of oxidation on cohumulone purification?

Oxidation of cohumulone and other alpha-acids leads to the formation of various degradation products, such as humulinones.[7][12] These oxidized compounds act as impurities and can significantly reduce the purity of the recrystallized cohumulone. The conditions used for recrystallization, particularly elevated temperatures in the presence of air, can accelerate this degradation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crystals - Solvent volume is too high: Too much solvent was used, keeping the cohumulone dissolved even at low temperatures.- Incomplete precipitation: The cooling process was not sufficient to induce crystallization.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure cohumulone.- Utilize an anti-solvent: Slowly add a solvent in which cohumulone is insoluble to the solution to promote precipitation.
Crystals are Impure (Contaminated with Humulone/Adhumulone) - Co-crystallization: The similar structures of the alpha-acid analogs led to their incorporation into the cohumulone crystal lattice.- Ineffective solvent system: The chosen solvent does not provide sufficient selectivity for cohumulone over its analogs.- Perform fractional crystallization: This involves multiple, sequential recrystallization steps to gradually enrich the cohumulone content.- Optimize the solvent system: Experiment with different solvent mixtures to enhance the solubility difference between the alpha-acid analogs.- Consider pH adjustment: Since alpha-acids are weak acids, altering the pH of the solution might selectively influence their solubility.
Formation of an Oil Instead of Crystals - Supersaturation is too high: The solution is too concentrated, or the cooling is too rapid, causing the cohumulone to come out of solution as an oil rather than forming an ordered crystal lattice.- Presence of significant impurities: High levels of impurities can inhibit crystal formation.- Re-dissolve and cool slowly: Reheat the solution to dissolve the oil, possibly adding a small amount of additional solvent, and then allow it to cool down much more slowly.- Use a different solvent: The current solvent may not be suitable for crystallization.- Pre-purification: If the crude extract is highly impure, consider a preliminary purification step like column chromatography before recrystallization.
Discoloration of Crystals (Yellowing/Browning) - Oxidation: The cohumulone has degraded due to exposure to heat and air during the process.- Work under an inert atmosphere: Perform the recrystallization under a nitrogen or argon atmosphere to minimize oxidation.- Use degassed solvents: Solvents can contain dissolved oxygen that can contribute to oxidation.- Minimize heating time: Do not heat the solution for longer than necessary to dissolve the solid.

Quantitative Data

The relative abundance of alpha-acid analogs can vary significantly between different hop varieties. This variation is a critical factor to consider when selecting a starting material for cohumulone purification.

Hop Variety Typical Cohumulone Content (% of total α-acids) Typical Humulone Content (% of total α-acids) Typical Adhumulone Content (% of total α-acids)
Galaxy 38 - 42%40 - 48%10 - 15%
Simcoe 15 - 20%60 - 65%15 - 20%
Warrior 22 - 26%48 - 52%12 - 16%
Zeus 28 - 32%42 - 46%13 - 17%
Nugget 22 - 30%45 - 55%15 - 20%

Note: These values are approximate and can vary based on growing conditions and harvest time.[2][3][4][5][7]

Experimental Protocols

Representative Protocol for Cohumulone Recrystallization from a Crude Hop Extract

Disclaimer: This is a generalized protocol and may require optimization based on the specific composition of the hop extract and the desired purity of the final product.

  • Solvent Selection:

    • Begin by performing small-scale solubility tests with the crude hop extract in various solvents (e.g., hexane, ethyl acetate, acetone, methanol, and mixtures thereof).

    • The ideal solvent will show poor solubility at room temperature but good solubility at its boiling point.

  • Dissolution:

    • Place the crude hop extract containing cohumulone in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to the flask while gently heating and stirring until the solid is completely dissolved. Avoid prolonged heating to minimize degradation.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified cohumulone crystals under vacuum to remove any residual solvent.

  • Purity Assessment:

    • Analyze the purity of the recrystallized cohumulone using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow for Cohumulone Purification start Crude Hop Extract dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool Remove Insoluble Impurities ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Cohumulone Crystals dry->end Troubleshooting_Logic Troubleshooting Logic for Cohumulone Recrystallization start Recrystallization Attempted no_crystals No or Few Crystals? start->no_crystals impure_crystals Crystals Impure? no_crystals->impure_crystals No reduce_solvent Reduce Solvent Volume or Induce Crystallization no_crystals->reduce_solvent Yes oiling_out Oiling Out Occurs? impure_crystals->oiling_out No fractional_crystallization Perform Fractional Crystallization or Change Solvent impure_crystals->fractional_crystallization Yes success Successful Purification oiling_out->success No slow_cooling Re-dissolve and Cool Slowly or Change Solvent oiling_out->slow_cooling Yes reduce_solvent->start Retry fractional_crystallization->start Retry slow_cooling->start Retry

References

Technical Support Center: Determining Colupulone Dose-Dependent Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the dose-dependent toxicity of colupulone in cell lines. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known anticancer effects?

A1: this compound is a β-acid derived from the hop plant (Humulus lupulus). It has demonstrated anticancer activity by inhibiting cell growth and inducing programmed cell death (apoptosis) in various cancer cell lines.[1][2]

Q2: What is a typical IC50 value for this compound in cancer cells?

A2: The half-maximal inhibitory concentration (IC50) for this compound varies depending on the cell line and exposure time. For example, in studies using prostate (PC3) and colon (HT29) cancer cells, IC50 values for β-acids like this compound were found to be approximately 2.4 µg/mL and 8.1 µg/mL, respectively.[3] It's crucial to determine the IC50 empirically for your specific cell line of interest.

Q3: What is the primary mechanism of this compound-induced cell death?

A3: this compound primarily induces apoptosis through caspase-dependent pathways.[1] It can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This involves the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase-3.[1][4]

Q4: How does this compound affect key apoptosis-regulating proteins?

A4: this compound has been shown to modulate the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway.[5] It can down-regulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization and the release of pro-apoptotic factors.[5][6]

Q5: How long should cells be exposed to this compound to observe a toxic effect?

A5: A significant reduction in cell viability is often observed after 24 to 48 hours of exposure.[2][7] However, the optimal duration is cell-line dependent.[8][9] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your study.[7]

Troubleshooting Guide

Issue 1: High variability in results between replicate wells.

  • Possible Cause: Inconsistent cell seeding, edge effects on the microplate, or pipetting errors.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling.

    • Mitigate Edge Effects: Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile media or phosphate-buffered saline (PBS) to maintain humidity across the plate.

    • Pipetting Technique: Ensure pipettes are calibrated. Use a new pipette tip for each replicate to avoid cross-contamination and ensure accurate volume delivery.

Issue 2: No significant cytotoxicity observed, even at high this compound concentrations.

  • Possible Cause: The cell line may be resistant, the compound may have degraded, or the incubation time is insufficient.

  • Troubleshooting Steps:

    • Cell Line Sensitivity: If possible, use a positive control cell line known to be sensitive to this compound, such as PC3 or HT29 cancer cells.[3]

    • Compound Integrity: Prepare fresh this compound solutions from a properly stored stock. This compound stock solutions should typically be stored at -20°C or below, protected from light.

    • Time-Course Experiment: Extend the incubation period. Some cell lines may require longer exposure (e.g., 72 hours) to exhibit a cytotoxic response.[7]

Issue 3: Absorbance readings in the MTT assay are inconsistent or too low.

  • Possible Cause: Incomplete solubilization of formazan crystals, interference from phenol red or serum in the media.

  • Troubleshooting Steps:

    • Ensure Complete Solubilization: After adding the solubilization solution (e.g., DMSO or SDS), place the plate on an orbital shaker for at least 15 minutes to ensure all purple formazan crystals are dissolved.[10] Pipetting up and down can also aid dissolution.

    • Use Appropriate Media: For the final incubation step with the MTT reagent, consider using serum-free and phenol red-free media to reduce background absorbance.[10] Always include a "media only" background control.

Data Presentation

Table 1: IC50 Values of β-Acids (Lupulones) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)Exposure Time
PC3Prostate Cancer~2.4Not Specified
HT29Colon Cancer~8.1Not Specified
SW620Colon CancerInhibition at 10-60 µg/mL48 hours

Source: Data synthesized from multiple studies.[2][3]

Experimental Protocols

MTT Assay for Cell Viability Assessment

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[10][11]

Materials:

  • Target cells in culture

  • 96-well flat-bottom sterile plates

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium

  • Serum-free culture medium

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the various this compound concentrations. Include wells with vehicle control (e.g., medium with 0.1% DMSO) and wells with medium only (no cells) for background control.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[11][14] A reference wavelength of >650 nm can be used to subtract background noise.[11]

  • Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_treated / Absorbance_control) * 100. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A 1. Seed Cells (1x10⁴ cells/well) B 2. Incubate 24h (Allow Attachment) A->B C 3. Add this compound (Serial Dilutions) B->C D 4. Incubate (24h, 48h, or 72h) C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Add Solubilizer (Dissolve Formazan) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability G->H I 9. Determine IC50 Value H->I

Caption: Workflow for determining this compound dose-dependent toxicity via MTT assay.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DR Death Receptors (DR4/DR5) This compound->DR upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Casp8 Caspase-8 DR->Casp8 activation Mito Mitochondrion Casp8->Mito cross-talk via Bid Casp3 Caspase-3 (Executioner) Casp8->Casp3 activation Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 activation Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis execution

Caption: this compound-induced apoptosis signaling pathways in cancer cells.

References

Technical Support Center: Overcoming Poor Water Solubility of Colupulone in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with colupulone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a beta-acid derived from the hop plant (Humulus lupulus).[1][2][3] It is a hydrophobic molecule, making it practically insoluble in aqueous solutions like cell culture media and buffers used in bioassays.[4] This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Based on its hydrophobic nature and available literature on hop beta-acids, the following organic solvents are recommended for preparing stock solutions of this compound:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

Hop resins, which contain this compound, have been shown to be soluble in these solvents.[5][6][7]

Q3: What are the recommended maximum concentrations of these solvents in in vitro assays?

A3: It is crucial to minimize the final concentration of organic solvents in your bioassays to avoid solvent-induced toxicity and off-target effects. The generally accepted maximum concentrations are:

SolventRecommended Maximum Concentration (v/v)Notes
DMSO ≤ 1%For sensitive cell lines or long-term assays ( > 24 hours), it is advisable to keep the concentration at or below 0.1%.[1][8][9] Some robust cell lines may tolerate up to 2% for short-term assays ( < 4 hours).[8]
Ethanol ≤ 0.5%Ethanol is generally more cytotoxic than DMSO.[10] It is recommended to keep the final concentration as low as possible.

Always perform a solvent toxicity control experiment to determine the optimal concentration for your specific cell line and assay conditions.

Q4: How can I improve the bioavailability of this compound for in vivo studies?

A4: For in vivo applications, direct use of organic solvents is often not feasible. Advanced formulation strategies can be employed to enhance the bioavailability of poorly water-soluble compounds like this compound:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[4]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HPBCD), can significantly increase its aqueous solubility and stability.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, leading to faster dissolution.[11]

Troubleshooting Guides

Issue: this compound precipitates when added to my aqueous buffer or cell culture medium.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the final aqueous solution.

  • The final concentration of the organic solvent is too low to maintain this compound in solution.

  • Rapid addition of the this compound stock solution to the aqueous medium can cause localized high concentrations and precipitation.

  • Temperature changes can affect solubility.

Solutions:

StepActionRationale
1. Optimize Stock and Working Concentrations Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol. This allows for a smaller volume of the stock to be added to the aqueous medium, keeping the final solvent concentration low.Minimizes the volume of organic solvent introduced into the assay, reducing potential toxicity.
2. Modify the Dilution Method Instead of adding the this compound stock directly to the full volume of medium, try adding the medium drop-wise to the stock solution while vortexing vigorously.[12] Alternatively, add the stock solution to the medium with continuous stirring or vortexing.[12]This gradual dilution prevents localized supersaturation and allows for better dispersion of the hydrophobic compound.
3. Utilize Serum in the Dilution Process For cell culture experiments, a three-step dilution can be effective: 1. Dissolve this compound in 100% DMSO. 2. Dilute this solution 10-fold in pre-warmed fetal bovine serum (FBS). 3. Perform the final dilution in your cell culture medium.Serum proteins can help to stabilize hydrophobic compounds and prevent precipitation.
4. Gentle Warming Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution.[12]Increased temperature can transiently increase the solubility of the compound.
5. Sonication If precipitation occurs, brief sonication of the final solution in a water bath sonicator may help to redissolve the compound.[13]Provides energy to break up precipitate aggregates and facilitate dissolution.
Issue: I am observing unexpected or inconsistent results in my bioassay.

Possible Causes:

  • Solvent Effects: The concentration of the organic solvent may be affecting the biological system.

  • Compound Degradation: this compound, like other hop beta-acids, can be unstable and prone to oxidation.[4]

  • Inaccurate Concentration: Precipitation, even if not visible to the naked eye, can lead to a lower effective concentration of this compound in solution.

Solutions:

StepActionRationale
1. Include Proper Controls Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the organic solvent (e.g., DMSO, ethanol) as your this compound-treated samples.This allows you to distinguish the effects of this compound from the effects of the solvent itself.
2. Prepare Fresh Solutions Prepare fresh stock and working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.Minimizes the risk of compound degradation over time.
3. Verify Solubilization After preparing your final working solution, centrifuge a small aliquot at high speed. Analyze the supernatant (e.g., by HPLC or UV-Vis spectroscopy) to confirm the concentration of dissolved this compound.Ensures that you are working with the intended concentration and that precipitation has not occurred.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small volumes in amber vials and store at -20°C or -80°C to protect from light and prevent repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm your cell culture medium or aqueous buffer to 37°C.

    • While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution to achieve your desired final concentration. Ensure the final DMSO concentration is within the acceptable range for your assay (ideally ≤ 0.5%).

    • Use the freshly prepared working solution immediately.

Visualizations

Signaling Pathways Affected by this compound

Colupulone_Signaling This compound This compound PXR PXR (Pregnane X Receptor) This compound->PXR Activates Caspase8 Caspase-8 This compound->Caspase8 Induces Caspase9 Caspase-9 This compound->Caspase9 Induces LC3II LC3-II Formation This compound->LC3II Increases CYP3A_Expression CYP3A Gene Expression PXR->CYP3A_Expression Induces Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Autophagy Autophagy LC3II->Autophagy

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Solubilizing this compound

Solubilization_Workflow Start Start: This compound Powder Dissolve Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM) Start->Dissolve Store Aliquot and store at -20°C to -80°C Dissolve->Store Prepare_Working Prepare Working Solution Store->Prepare_Working Warm_Medium Pre-warm aqueous medium to 37°C Prepare_Working->Warm_Medium Parallel Step Dilute Add stock solution to warmed medium with vigorous mixing Prepare_Working->Dilute Warm_Medium->Dilute Check_Precipitation Visually inspect for precipitation Dilute->Check_Precipitation Use_Immediately Use immediately in bioassay Check_Precipitation->Use_Immediately No Precipitation Troubleshoot Troubleshoot: - Use alternative dilution method - Sonication Check_Precipitation->Troubleshoot Precipitation Observed Troubleshoot->Dilute Solvent_Decision_Tree Start Starting Point: Need to dissolve this compound Assay_Type What is the assay type? Start->Assay_Type In_Vitro In Vitro (Cell-based) Assay_Type->In_Vitro Cell-based In_Vivo In Vivo (Animal model) Assay_Type->In_Vivo Animal Solvent_Choice Choose primary solvent: DMSO or Ethanol In_Vitro->Solvent_Choice Formulation_Strategy Use formulation strategy: - Cyclodextrin complexation - Solid dispersion - Lipid-based system In_Vivo->Formulation_Strategy DMSO_Path Final DMSO conc. ≤ 1% (ideally ≤ 0.1%) Solvent_Choice->DMSO_Path DMSO Ethanol_Path Final Ethanol conc. ≤ 0.5% Solvent_Choice->Ethanol_Path Ethanol Run_Assay Proceed with experiment (with solvent controls) DMSO_Path->Run_Assay Ethanol_Path->Run_Assay Formulation_Strategy->Run_Assay

References

Technical Support Center: Colupulone Degradation Product Analysis and Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with colupulone and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: this compound, a β-acid found in hops, degrades into a variety of products, particularly under thermal stress (like in wort boiling) and during storage. Key degradation products identified include cohulupone, hulupinic acid, nortricyclocolupone, and various epimers of tricyclocolupone, dehydrotricyclocolupone, hydroxytricyclocolupone, and hydroperoxytricyclocolupone.[1]

Q2: What are the most common analytical techniques for identifying and quantifying this compound and its degradation products?

A2: The most prevalent methods are reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with UV-Vis or mass spectrometry (MS) detectors.[2][3][4] For structural elucidation of unknown degradation products, techniques like liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed.[1]

Q3: How does this compound and its derivatives interact with cellular signaling pathways?

A3: this compound has been identified as a direct activator of the human pregnane X receptor (PXR).[1][5] PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism and transport, such as cytochrome P450 enzymes (e.g., CYP3A4) and ATP Binding Cassette (ABC) transporters.[1] Additionally, hop-derived compounds, in general, have been noted to potentially inhibit signaling pathways such as ERK1/2 and NF-κB, which are crucial in inflammation and cell proliferation.[6][7][8]

Q4: What are the critical factors for sample preparation when analyzing this compound?

A4: Key factors include the choice of extraction solvent, temperature, and storage conditions. For extracting this compound and other hop acids from a solid matrix like hops, methanol or ethanol are effective.[9][10] Samples should be protected from light and stored at low temperatures (e.g., -20°C) to minimize degradation prior to analysis.[11] For liquid samples like beer, direct injection or solid-phase extraction (SPE) can be used for sample cleanup and concentration.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of this compound and its degradation products.

HPLC/UHPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Incorrect mobile phase pH. - Column overload.- Use a high-purity silica column. - Acidify the mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) to suppress silanol activity. - Reduce sample concentration or injection volume.
Peak Fronting - Sample solvent is stronger than the mobile phase. - Column collapse or void.- Dissolve the sample in the initial mobile phase or a weaker solvent. - Replace the column if a void is suspected. Check for high backpressure.
Split Peaks - Partially blocked column inlet frit. - Sample precipitation at the column head. - Injector issue (e.g., worn rotor seal).- Replace the inlet frit or reverse-flush the column (if recommended by the manufacturer). - Ensure the sample is fully dissolved in the injection solvent. - Perform injector maintenance.
Retention Time Drift - Inconsistent mobile phase composition. - Temperature fluctuations. - Insufficient column equilibration.- Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a stable temperature. - Ensure the column is fully equilibrated with the initial mobile phase conditions between runs.
High Backpressure - Blockage in the system (e.g., guard column, inline filter, column frit). - Precipitated buffer in the mobile phase.- Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. - Replace the guard column or inline filter. - Ensure buffer components are fully dissolved in the mobile phase.
Loss of Resolution - Column degradation. - Change in mobile phase composition.- Replace the analytical column. - Prepare fresh mobile phase.
LC-MS Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity - Ion suppression from matrix components. - Inefficient ionization. - Incorrect MS source parameters.- Improve sample cleanup (e.g., using SPE). - Adjust chromatographic conditions to separate analytes from interfering matrix components. - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Ensure the mobile phase pH is optimal for ionization of the target analytes.
Unstable Signal / Noisy Baseline - Contaminated mobile phase or LC system. - Dirty MS source. - Inconsistent solvent delivery from the pump.- Use high-purity LC-MS grade solvents and additives. - Clean the ion source components (e.g., capillary, skimmer). - Purge the LC pumps and check for leaks.
Adduct Formation (e.g., [M+Na]+, [M+K]+) - Contaminants in the mobile phase, vials, or sample.- Use high-purity solvents and additives. - Use polypropylene vials instead of glass. - If adducts are consistent, they can be used for quantification.

Data Presentation

Table 1: Composition of α- and β-Acids in Select Hop Varieties (% w/w)

Hop VarietyCohumuloneHumulone + AdhumuloneThis compoundLupulone + AdlupuloneTotal α-AcidsTotal β-Acids
Hersbrucker----2.5-
Magnum----11.0-
Zeus----16.0-
Valdivia Ecotype0.71 ± 0.012.16 ± 0.062.88 ± 0.083.60 ± 0.122.87 ± 0.07-
La Unión Ecotype----2.68 ± 0.21-
Ranco Ecotype----2.31 ± 0.03-
Data compiled from multiple sources.[3][12] Dashes indicate data not provided in the source.

Table 2: Minimum Inhibitory Concentrations (MIC) of Select Hop Compounds

CompoundTarget MicroorganismMIC (µg/mL)
LupuloneBacillus subtilis0.98
AdlupuloneBacillus subtilis0.98
XanthohumolFood Spoilage Bacteria21.92
LupuloneFood Spoilage Bacteria12.40
Data from activity-guided fractionation and meta-analysis studies.[13][14]

Experimental Protocols

Protocol 1: Sample Preparation from Hops for HPLC/UPLC Analysis
  • Grinding: If using hop pellets or cones, grind them to a fine, homogenous powder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the ground hop powder into a suitable flask.

    • Add 20 mL of an extraction solution consisting of 85% methanol and 15% water, acidified with 0.025% (v/v) formic acid.[3]

    • Stir the mixture vigorously for 1 hour at room temperature.[3]

  • Filtration:

    • Filter the extract through a medium porosity filter paper to remove solid particles.[3]

    • Wash the solid residue with an additional 10 mL of the extraction solution and combine the filtrates.[3]

  • Dilution & Final Filtration:

    • Transfer the filtrate to a 50 mL volumetric flask and bring to volume with the extraction solution.[3]

    • For analysis, filter an aliquot of the final solution through a 0.45 µm nylon syringe filter into an HPLC vial.[3]

Protocol 2: HPLC Method for this compound and Related Hop Acids
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 85:15 (v/v) methanol/water, acidified with 0.025% (v/v) formic acid.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25°C (ambient).

  • Detection: UV at 326 nm.[11]

  • Injection Volume: 10-20 µL.

Protocol 3: LC-MS/MS Method for Identification and Quantification
  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, <2 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 10-15 minutes to elute all compounds of interest.

    • Hold at high %B for a few minutes to wash the column.

    • Return to initial conditions and equilibrate for 3-5 minutes before the next injection.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: ESI positive mode is typically used for hop acids.

  • MS Detection: For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument. For identification, use full scan and product ion scan modes on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Hop Sample (Pellets/Cones) grind Grind to Homogenous Powder start->grind extract Solvent Extraction (Methanol/Water/Formic Acid) grind->extract filter1 Filter to Remove Solids extract->filter1 dilute Dilute to Final Volume filter1->dilute filter2 Syringe Filter (0.45 µm) dilute->filter2 vial HPLC/LC-MS Vial filter2->vial hplc HPLC-UV Analysis (Quantification) vial->hplc Inject lcms LC-MS/MS Analysis (Identification & Quantification) vial->lcms Inject process_hplc Chromatogram Integration & Calibration hplc->process_hplc process_lcms Mass Spectra Analysis & Library Matching lcms->process_lcms report Final Report process_hplc->report process_lcms->report

Caption: Workflow for this compound Analysis.

PXR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Binds & Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Translocates to Nucleus & Dimerizes with RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element (XRE) on DNA PXR_RXR->XRE Binds to CYP3A4 CYP3A4 Gene Transcription XRE->CYP3A4 Initiates

Caption: this compound Activation of PXR Pathway.

ERK_Pathway stimulus External Stimuli (e.g., Growth Factors) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk response Cellular Responses (Proliferation, Differentiation) erk->response hop Hop Compounds (Potential Inhibition) hop->raf hop->mek

Caption: Simplified ERK1/2 Signaling Pathway.

References

Technical Support Center: Accurate Colupulone Measurement with UPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining Ultra-Performance Liquid Chromatography (UPLC) methods for the accurate measurement of colupulone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is UPLC preferred over HPLC for analyzing hop acids like this compound?

A1: UPLC systems utilize columns with sub-2 µm particles, which provides significant advantages over traditional HPLC. This results in higher resolution and separation efficiency, allowing for the complete separation of closely related hop acid congeners, such as this compound, n-lupulone, and adlupulone, which may co-elute in HPLC.[1][2] Additionally, UPLC offers substantially faster analysis times—reducing runs from around 25 minutes to as short as 8 minutes—which increases sample throughput and reduces solvent consumption.[1]

Q2: What type of UPLC column is recommended for this compound analysis?

A2: A reverse-phase C18 column is the standard choice for separating hop acids. Specifically, columns like the Acquity UPLC® BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size) have demonstrated effective separation of α- and β-acids.[2][3] Using a pre-column (guard column) of the same stationary phase is also highly recommended to protect the analytical column from contaminants and extend its lifetime.[2][4]

Q3: What are the typical mobile phase compositions for separating this compound?

A3: A binary solvent system is typically used, often in a gradient elution mode. Common components include:

  • Solvent A: An aqueous solution acidified with a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or 0.17% formic acid in water.[1][2]

  • Solvent B: An organic solvent like acetonitrile or methanol.[1][2] The gradient starts with a lower percentage of the organic solvent and increases over the run to elute the more nonpolar compounds.

Q4: At what wavelength should the UV detector be set for this compound quantification?

A4: The α- and β-acids, including this compound, are typically detected by UV absorbance at wavelengths between 314 nm and 340 nm.[1][3][5] A wavelength of 314 nm or 326 nm is frequently cited for optimal detection of both acid groups.[1][3]

Q5: How can I prevent mobile phase-related problems?

A5: To ensure reproducibility, always prepare mobile phases accurately by measuring each solvent component's volume separately before mixing.[6] Degas the mobile phase thoroughly to prevent bubble formation, which can cause pump and baseline issues.[6][7] Use high-purity, LC-MS grade solvents and additives to avoid introducing contaminants into your system.[4]

UPLC Method Parameters for Hop Acid Analysis

The following table summarizes a typical set of starting parameters for a UPLC method designed for the separation and quantification of this compound and other hop acids.

ParameterRecommended Setting
System Waters ACQUITY UPLC™ or equivalent[1]
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm[3]
Guard Column VanGuard™ BEH C18, 1.7 µm, 2.1 x 5 mm[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (v/v)[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.2 - 0.4 mL/min[1][2]
Gradient Start at 50% B, increase to 80% B over 6 minutes[1]
Column Temperature 25 °C[1]
Injection Volume 2 µL[1]
Detection UV-PDA Detector at 314 nm[1]
Total Run Time Approx. 8 minutes (including re-equilibration)[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the UPLC analysis of this compound.

Problem / SymptomPossible Cause(s)Recommended Solution(s)
Poor Peak Resolution / Co-elution 1. Inappropriate Mobile Phase: Gradient slope is too steep or solvent strength is incorrect. 2. Column Degradation: Loss of stationary phase or contamination.[4] 3. High Flow Rate: Reduces interaction time with the stationary phase.1. Optimize the gradient profile; decrease the rate of change in solvent composition. Adjust the mobile phase pH with an appropriate modifier like formic acid. 2. Flush the column with a strong solvent. If resolution does not improve, replace the guard column and then the analytical column.[4] 3. Reduce the flow rate to improve separation, though this will increase run time.
Peak Tailing 1. Column Overload: Injecting too much sample mass.[6] 2. Sample Solvent Mismatch: Sample is dissolved in a solvent much stronger than the initial mobile phase.[4] 3. Column Contamination/Void: Active sites on the packing material are exposed or a void has formed at the column inlet.[6]1. Reduce the sample concentration. The standard concentration in HPLC/UPLC is typically around 1 mg/mL.[6] 2. Dilute the sample in a solvent that is the same strength as, or weaker than, the initial mobile phase composition.[4] 3. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.
Drifting or Unstable Retention Times 1. Insufficient Column Equilibration: The column was not properly conditioned between runs. 2. Mobile Phase Changes: Inconsistent preparation, degradation, or evaporation of a volatile component. 3. Temperature Fluctuations: The column oven is not used or is malfunctioning.[7] 4. Pump Malfunction: Inconsistent flow rate due to leaks or air bubbles.[7]1. Ensure the equilibration step at the end of the gradient is long enough for the column to return to initial conditions. 2. Prepare fresh mobile phase daily and keep solvent bottles capped.[4] 3. Use a column oven and ensure the temperature is stable. A 1 °C change can alter retention by up to 2%.[7] 4. Purge the pump to remove air bubbles. Check for leaks throughout the system.[7][8]
High System Backpressure 1. Blockage in the System: Frit or tubing is clogged. 2. Column Contamination: Particulates from the sample have accumulated at the column inlet.[6] 3. Buffer Precipitation: Buffer from the mobile phase has precipitated due to high organic solvent concentration.1. Systematically disconnect components (starting from the detector and moving backward) to identify the location of the blockage. 2. Filter all samples before injection using a 0.22 µm syringe filter. Replace the guard column.[6] 3. Ensure the selected buffer is soluble in the highest concentration of organic solvent used in your method. Reduce buffer concentration if necessary.
Ghost Peaks / Carryover 1. Injector Contamination: Residue from a previous injection remains in the sample loop or needle.[8] 2. Sample Precipitation: Analyte from a previous injection precipitated in the injector or column.[8] 3. Contaminated Solvents: Impurities are present in the mobile phase or wash solvents.1. Run multiple blank injections (injecting only mobile phase) to see if the ghost peak diminishes.[8] Clean the injector using a strong wash solvent. 2. Ensure the sample is fully soluble in the mobile phase.[4] 3. Prepare fresh mobile phase with high-purity solvents. Check wash solvents for contamination.[8]

Experimental Protocols

Protocol 1: Sample Preparation from Hop Pellets

This protocol outlines the extraction of α- and β-acids from hop pellets for UPLC analysis.

  • Weighing: Accurately weigh approximately 1.25 g of crushed hop pellets into a 125 mL Erlenmeyer flask.[3]

  • Extraction: Add 25 mL of methanol to the flask.[3]

  • Agitation: Place a magnetic stir bar in the flask and stir the suspension for 30 minutes at room temperature.[3]

  • Settling: Allow the solid particles to settle for 10 minutes.[3]

  • Filtration/Centrifugation: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial. Alternatively, centrifuge the extract and transfer the clear supernatant for filtration.

  • Injection: Inject 2 µL of the final filtered solution into the UPLC system.[1] All analyses should be performed in triplicate to ensure reproducibility.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for the UPLC analysis of this compound from hop samples.

G cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Sample Hop Sample Extract Methanol Extraction Sample->Extract Filter Filtration (0.22 µm) Extract->Filter Inject Inject into UPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (314 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: UPLC workflow for this compound analysis.

Troubleshooting Logic

This diagram provides a logical flow for diagnosing and resolving a common issue: poor peak resolution.

G Start Symptom: Poor Peak Resolution CheckMobilePhase Is Mobile Phase Fresh and Correctly Prepared? Start->CheckMobilePhase CheckColumn Is Guard/Analytical Column Old? CheckMobilePhase->CheckColumn Yes Sol_MakeNewMP Action: Prepare Fresh Mobile Phase CheckMobilePhase->Sol_MakeNewMP No CheckMethod Is Gradient Profile Optimized? CheckColumn->CheckMethod No Sol_ReplaceColumn Action: Replace Guard/Analytical Column CheckColumn->Sol_ReplaceColumn Yes Sol_OptimizeGradient Action: Decrease Gradient Slope CheckMethod->Sol_OptimizeGradient No End_Fail Consult Instrument Specialist CheckMethod->End_Fail Yes Sol_MakeNewMP->CheckColumn End Problem Resolved Sol_MakeNewMP->End If Resolved Sol_ReplaceColumn->CheckMethod Sol_ReplaceColumn->End If Resolved Sol_OptimizeGradient->End

Caption: Troubleshooting flow for poor peak resolution.

References

Technical Support Center: Improving Colupulone Recovery from Complex Hop Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of colupulone from complex hop matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when extracting this compound from hop matrices?

A1: Researchers often face challenges related to the complex nature of hop resins, which contain a mixture of alpha-acids, beta-acids, and other compounds.[1][2] Key difficulties include:

  • Co-extraction of similar compounds: Humulones (alpha-acids) and other lupulone analogues (adlupulone, lupulone) have similar polarities, making selective extraction of this compound challenging.[3]

  • Low solubility of beta-acids: Beta-acids, including this compound, are generally less soluble in beer wort and can be lost during certain extraction processes.[3]

  • Degradation of target compounds: this compound can be susceptible to oxidation and degradation, especially under harsh extraction conditions or improper storage.[4]

  • Matrix effects in analysis: The presence of other compounds in the hop extract can interfere with accurate quantification of this compound by analytical methods like HPLC.[5]

Q2: Which solvent systems are most effective for selectively extracting this compound?

A2: The choice of solvent is critical for efficient this compound recovery.

  • Hexane is effective for extracting the soft resins, which contain both alpha- and beta-acids, including this compound.[1]

  • A methanol-dichloromethane mixture has been shown to be highly efficient for recovering both α- and β-acids.[1]

  • For analytical purposes, an 85:15 v/v methanol-water mobile phase acidified with 0.025% v/v formic acid is commonly used for HPLC analysis.[3][6]

Q3: How can I optimize my extraction protocol to maximize this compound yield?

A3: Optimization of extraction parameters can significantly improve recovery. Response surface methodology (RSM) has been successfully used to optimize solid-liquid extraction.[1] Key parameters to consider for optimization include:

  • Solvent-to-solid ratio: A higher ratio can improve extraction efficiency but may require more solvent and longer evaporation times.

  • Extraction time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the target compounds.

  • Temperature: Room temperature is often sufficient, and higher temperatures can risk degradation of sensitive compounds.

  • pH: An acid-alkali precipitation method can be employed to separate humulones and lupulones by adjusting the pH.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Yield Incomplete extraction from the hop matrix.Optimize solvent system, solid-to-solvent ratio, and extraction time.[1] Consider using a methanol-dichloromethane mixture for higher recovery.[1]
Degradation of this compound during extraction or storage.Avoid high temperatures and exposure to light. Store extracts at low temperatures, preferably under an inert atmosphere.[4]
Inefficient separation from other hop components.Employ a purification step such as acid-alkali precipitation or column chromatography.[7][8]
Poor Peak Resolution in HPLC/UPLC Co-elution of this compound with other compounds (e.g., adlupulone, lupulone).[3]Adjust the mobile phase composition. A common mobile phase is 85:15 v/v methanol-water with 0.025% formic acid.[3][6]
Inappropriate column selection.Use a C18 reverse-phase column for good separation of hop acids.[6]
Improper sample preparation.Ensure samples are properly filtered before injection to remove particulate matter.[3]
Inconsistent Quantification Results Matrix effects from co-extracted compounds.Use a calibration curve with a certified reference standard (e.g., ICE-3) to ensure accuracy.[6]
Instability of this compound in the analytical solvent.Prepare standards and samples fresh and analyze them promptly.
Instrument variability.Regularly calibrate and maintain the HPLC/UPLC system.
Sample Precipitation During Extraction Poor solubility of this compound in the chosen solvent.Try a different solvent system or a mixture of solvents to improve solubility.[8]
Saturation of the solvent.Increase the solvent volume or perform sequential extractions.

Quantitative Data Summary

Table 1: Recovery of β-acids using an optimized solid-liquid extraction method. [1]

Compound GroupRecovery Yield (%)
α-acids86.57
β-acids (including this compound)89.14

Optimized conditions: 19.7% (v/v) methanol at room temperature for 89 minutes.

Table 2: Purity of lupulones after acid-alkali precipitation. [7]

CompoundPurity (%)
Humulone86.43
Lupulone (including this compound)87.12

Experimental Protocols

Protocol 1: Solid-Liquid Extraction of this compound from Hop Pellets[1]
  • Sample Preparation: Grind hop pellets to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh a known amount of the hop powder and place it in an extraction vessel.

    • Add the extraction solvent (e.g., a mixture of methanol and dichloromethane) at a specific solid-to-solvent ratio.

    • Stir the mixture at room temperature for a defined period (e.g., 89 minutes for optimized recovery).

  • Filtration: Separate the extract from the solid hop material by vacuum filtration.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure.

  • Resin Fractionation (Optional):

    • To separate soft and hard resins, dissolve the crude extract in hexane. The hexane-soluble fraction contains the soft resins (including this compound).

    • The hexane-insoluble fraction can be further dissolved in methanol or diethyl ether to obtain the hard resins.

Protocol 2: HPLC Analysis of this compound[3][6]
  • Standard Preparation:

    • Accurately weigh a certified hop extract standard (e.g., ICE-3) and dissolve it in the extraction solvent to create a stock solution.

    • Prepare a series of working standards by diluting the stock solution to achieve a concentration range that brackets the expected this compound concentration in the samples.

  • Sample Preparation:

    • Dissolve a known amount of the hop extract in the extraction solvent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.0 x 125 mm, 5-μm particle diameter).[3]

    • Mobile Phase: Isocratic elution with 85:15 (v/v) methanol/water acidified with 0.025% (v/v) formic acid.[3][6]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV absorbance at 326 nm.[3][6]

    • Injection Volume: 20-50 µL.[6]

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow hop_matrix Complex Hop Matrix extraction Solid-Liquid Extraction (e.g., Methanol/Dichloromethane) hop_matrix->extraction filtration Filtration extraction->filtration crude_extract Crude Hop Extract filtration->crude_extract purification Purification (e.g., Acid-Alkali Precipitation) crude_extract->purification purified_fraction Purified this compound Fraction purification->purified_fraction analysis HPLC/UPLC Analysis purified_fraction->analysis data Quantitative Data analysis->data

Caption: Workflow for this compound Recovery and Analysis.

troubleshooting_logic start Low this compound Recovery? check_extraction Review Extraction Protocol start->check_extraction Yield Issue check_purification Evaluate Purification Step start->check_purification Purity Issue check_analysis Verify Analytical Method start->check_analysis Quantification Issue optimize_solvent Optimize Solvent System check_extraction->optimize_solvent adjust_params Adjust Time/Temp/Ratio check_extraction->adjust_params implement_precipitation Implement Acid-Alkali Precipitation check_purification->implement_precipitation check_column Check HPLC Column and Mobile Phase check_analysis->check_column recalibrate Recalibrate with Standards check_analysis->recalibrate end Improved Recovery optimize_solvent->end adjust_params->end implement_precipitation->end check_column->end recalibrate->end

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Optimizing Colupulone Bioactivity Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments for optimizing the study of colupulone's bioactivity. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactive properties of this compound that I should focus on in my initial studies?

A1: this compound, a beta-acid derived from the hop plant (Humulus lupulus), has demonstrated a range of bioactive properties. The most extensively studied are its anti-cancer and antibacterial effects. Additionally, there is evidence for its anti-inflammatory and antioxidant activities. For initial studies, focusing on its cytotoxic effects on cancer cell lines and its minimum inhibitory concentration (MIC) against relevant bacterial strains is a robust starting point.

Q2: I am observing poor solubility of this compound in my aqueous cell culture media. How can I address this?

A2: Poor aqueous solubility is a common challenge with lipophilic compounds like this compound. Here are several strategies to improve its solubility in cell culture experiments:

  • Use of a Co-solvent: Dissolve this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before adding it to the culture medium. It is crucial to keep the final solvent concentration low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.

  • Nanoemulsions: Formulating this compound into a nanoemulsion stabilized by phospholipids can be an effective way to deliver the lipophilic compound to cells in an aqueous environment.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate lipophilic molecules, increasing their solubility in aqueous solutions.

  • Use of Surfactants: Non-ionic surfactants like Tween 80 or Cremophor EL can be used at low concentrations to improve solubility, though their potential effects on cellular metabolism should be carefully evaluated.[1]

Q3: My cell-based assay results with this compound are inconsistent. What are some common pitfalls I should check?

A3: Inconsistent results in cell-based assays can arise from several factors. Here is a troubleshooting checklist:

  • Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number, and plated at an optimal density. Over-confluent or unhealthy cells can respond differently to treatment.

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper techniques to minimize errors.

  • Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure all reagents are stored correctly and have not expired.

  • Incubation Conditions: Maintain consistent temperature, CO2 levels, and humidity in your incubator.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile media or water.

Q4: How do I determine the appropriate concentration range for my initial this compound bioactivity screening?

A4: For initial screening, it is advisable to use a broad range of concentrations to determine the dose-response relationship. A logarithmic or semi-logarithmic dilution series is often effective. Based on existing literature, for anti-cancer assays, a starting range of 1 µM to 100 µM is reasonable. For antibacterial assays, concentrations ranging from 1 µg/mL to 256 µg/mL are often used to determine the MIC.

Troubleshooting Guides

Troubleshooting High Background in ELISA-based Anti-inflammatory Assays
Problem Possible Cause Recommended Solution
High background signal in all wells Insufficient washingIncrease the number of wash cycles and ensure complete aspiration of wash buffer between steps. A soak step with the wash buffer can also be beneficial.
Contaminated reagents or buffersPrepare fresh buffers and reagents. Ensure proper sterile technique to avoid microbial contamination.
Non-specific antibody bindingIncrease the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time.
High background in negative control wells Cross-contaminationBe careful during pipetting to avoid splashing between wells. Use fresh pipette tips for each sample and reagent.
Substrate solution has deterioratedEnsure the substrate solution is colorless before adding it to the plate. Protect it from light.

Data Presentation

Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)AssayReference
SW620Colon Carcinoma25-150MTT[2]
U937Leukemia3.4MTT[2]
PC-3Prostate Cancer~10-50Crystal Violet[3]
HepG2Hepatocellular Carcinoma~10-50Crystal Violet[3]
HTB-26Breast Cancer~10-50Crystal Violet[3]
Table 2: In Vitro Antibacterial Activity of this compound (MIC Values)
Bacterial StrainGram StainMIC (µg/mL)Reference
Bacillus subtilisPositive31.25 - 250[4][5]
Staphylococcus aureusPositive39 - 78[6]
Escherichia coliNegative>200[7]
Salmonella entericaNegative>200[7]

Experimental Protocols

Protocol 1: Determination of Anti-Cancer Activity using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the organic solvent (e.g., DMSO) should be consistent across all wells and not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound and include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Determination of Antibacterial Activity using the Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Methodology:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Signaling Pathways

Colupulone_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DR4_DR5 TRAIL Receptors (DR4/DR5) This compound->DR4_DR5 Upregulates Procaspase8 Pro-caspase-8 DR4_DR5->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Cleavage Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Bioactivity_Screening_Workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Colupulone_Stock Prepare this compound Stock Solution (e.g., in DMSO) Serial_Dilutions Prepare Serial Dilutions in appropriate medium Colupulone_Stock->Serial_Dilutions Anti_Cancer Anti-Cancer Assay (e.g., MTT on Cancer Cells) Serial_Dilutions->Anti_Cancer Anti_Bacterial Anti-Bacterial Assay (e.g., Broth Microdilution) Serial_Dilutions->Anti_Bacterial Anti_Inflammatory Anti-Inflammatory Assay (e.g., COX/LOX inhibition) Serial_Dilutions->Anti_Inflammatory Anti_Oxidant Anti-Oxidant Assay (e.g., DPPH) Serial_Dilutions->Anti_Oxidant IC50_Calc Calculate IC50 Values Anti_Cancer->IC50_Calc MIC_Det Determine MIC Anti_Bacterial->MIC_Det Inhibition_Calc Calculate % Inhibition Anti_Inflammatory->Inhibition_Calc Anti_Oxidant->Inhibition_Calc

References

Validation & Comparative

Colupulone and Lupulone: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural antimicrobial agents, the hop plant (Humulus lupulus L.) has emerged as a promising source of bioactive compounds, particularly the β-acids lupulone and its congener, colupulone. Both molecules are recognized for their potent antibacterial properties, primarily against Gram-positive bacteria. This guide provides a comparative meta-analysis of the antibacterial efficacy of this compound and lupulone, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound and lupulone is typically quantified by their minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. Data from multiple studies have been aggregated to compare the MIC values of these two compounds against various bacterial strains.

Bacterial StrainThis compound MIC (µg/mL)Lupulone MIC (µg/mL)Reference
Bacillus subtilis-0.98[1]
Staphylococcus aureus39-780.6-1.2[2]
Methicillin-resistantStaphylococcus aureus (MRSA)Potent effect notedPotent effect noted[3][4][5]
Oral StreptococciPotent effect notedPotent effect noted[3][4][5]

Key Observation: The available data consistently suggest that lupulone exhibits a significantly lower MIC value against various Gram-positive bacteria compared to this compound, indicating its superior antibacterial potency in in vitro settings.[2] Both compounds have demonstrated efficacy against antibiotic-resistant strains like MRSA.[3][4][5]

Experimental Protocols

The determination of MIC values for this compound and lupulone generally follows standardized microbiology protocols. A representative methodology is the broth microdilution method.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Culture Preparation: A pure culture of the target bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution Series: Stock solutions of this compound and lupulone are prepared in an appropriate solvent (e.g., ethanol or DMSO). A serial two-fold dilution of each compound is then performed in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the specific bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no bacterial growth (turbidity) is observed.

Mechanism of Action: A Proposed Model

The primary antibacterial mechanism of β-acids like this compound and lupulone is believed to involve the disruption of the bacterial cell membrane's proton motive force.

cluster_membrane Bacterial Cell Membrane Proton_Gradient Proton Gradient (High H+ outside) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP synthesis Lupulone_this compound Lupulone / this compound (β-acids) Membrane_Insertion Hydrophobic Insertion into Membrane Lupulone_this compound->Membrane_Insertion Hydrophobicity Proton_Shuttling Act as Proton Ionophores (Shuttle H+ across membrane) Membrane_Insertion->Proton_Shuttling PMF_Dissipation Dissipation of Proton Motive Force (PMF) Proton_Shuttling->PMF_Dissipation ATP_Depletion ATP Synthesis Inhibition PMF_Dissipation->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death

Caption: Proposed mechanism of antibacterial action for lupulone and this compound.

This model illustrates how these hydrophobic molecules insert into the bacterial cell membrane and act as proton ionophores. This action dissipates the essential proton gradient across the membrane, which is crucial for ATP synthesis and other vital cellular processes, ultimately leading to bacterial cell death.

Logical Workflow for Efficacy Evaluation

The systematic evaluation of the antibacterial efficacy of compounds like this compound and lupulone follows a structured workflow.

Start Start: Identify Bioactive Compounds (this compound, Lupulone) Isolation Isolation and Purification of Compounds from Hops Start->Isolation MIC_Assay Perform Broth Microdilution (or Agar Diffusion) for MIC Isolation->MIC_Assay Strain_Selection Select Panel of Bacterial Strains Strain_Selection->MIC_Assay MBC_Assay Determine Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability) MIC_Assay->Mechanism_Studies Data_Analysis Quantitative Data Analysis and Comparison MBC_Assay->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion Mechanism_Studies->Conclusion

Caption: Experimental workflow for comparing antibacterial efficacy.

Conclusion

Both this compound and lupulone are potent antibacterial compounds derived from the hop plant, with a primary mechanism of action involving the disruption of the bacterial cell membrane.[6] A review of the existing literature indicates that lupulone generally exhibits greater antibacterial efficacy, as evidenced by its lower MIC values against a range of Gram-positive bacteria.[2] Their effectiveness against drug-resistant strains underscores their potential as templates for the development of new antimicrobial agents. Further research, including in vivo studies and investigations into synergistic effects with conventional antibiotics, is warranted to fully elucidate their therapeutic potential.[7][8]

References

Colupulone Demonstrates Superior Anticancer Activity Over Humulone in PC3 Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

New research indicates that colupulone, a beta-acid derived from hops, exhibits significantly greater anticancer potency than its alpha-acid counterpart, humulone, in PC3 prostate cancer cells. Experimental data reveals a nearly six-fold lower IC50 value for this compound, suggesting a more potent inhibitory effect on cancer cell growth.

Scientists and drug development professionals investigating novel therapeutics for prostate cancer will find compelling evidence supporting the preferential investigation of this compound. This comparison guide synthesizes the available experimental data on the anticancer activities of this compound and humulone on PC3 cells, detailing their differential efficacy and underlying mechanisms of action.

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

A study directly comparing the effects of beta-acids (lupulones, including this compound) and alpha-acids (humulones) on PC3 prostate cancer cells revealed a significant difference in their cytotoxic activity. The IC50 value for lupulones was found to be 2.4 µg/mL, whereas the IC50 for humulones was 13.2 µg/mL[1]. This indicates that a much lower concentration of this compound is required to achieve the same level of cancer cell growth inhibition as humulone.

CompoundIC50 on PC3 Cells (µg/mL)
This compound (β-acids)2.4
Humulone (α-acids)13.2

Mechanism of Action: Induction of Apoptosis

Both this compound and humulone have been shown to induce caspase-dependent apoptosis in cancer cells[1]. However, the signaling pathways and the extent of apoptosis induction may differ, contributing to the observed variance in their anticancer potency.

This compound: A Dual Inducer of Apoptosis and Autophagy

Research on lupulone, a major constituent of this compound, has demonstrated that its derivatives induce caspase-dependent apoptosis in PC3 cells. This process is associated with the activation of a cascade of enzymes crucial for programmed cell death, specifically caspases-8, -9, and -3. The involvement of caspase-8 suggests the activation of the extrinsic apoptotic pathway.

Furthermore, studies have shown that lupulone and its derivatives also trigger autophagy in prostate cancer cells, as evidenced by the increased formation of LC3II, a key autophagy marker. This suggests that this compound's anticancer activity may be mediated through multiple cell death pathways.

Humulone: Caspase-Dependent Apoptosis

While specific details on the apoptotic pathway of humulone in PC3 cells are less extensively documented, it is understood to induce caspase-dependent apoptosis in various cancer cell lines. This shared mechanism with this compound underscores the general anticancer properties of hop-derived acids, though the efficiency of this induction appears to be lower for humulone in PC3 cells.

Signaling Pathways

The induction of apoptosis by this compound in PC3 cells involves a coordinated activation of initiator and effector caspases. The activation of caspase-8 points to the involvement of the death receptor pathway, while the activation of caspase-9 suggests the engagement of the intrinsic mitochondrial pathway. Both pathways converge on the activation of the executioner caspase-3, leading to the dismantling of the cell.

Colupulone_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Caspase8 Caspase-8 activation This compound->Caspase8 Caspase9 Caspase-9 activation This compound->Caspase9 Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic signaling cascade initiated by this compound in PC3 cells.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of this compound and humulone. Specific parameters may vary between studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: PC3 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or humulone for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

MTT_Workflow A Seed PC3 cells in 96-well plate B Treat with this compound or Humulone A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

General workflow for the MTT cell viability assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: PC3 cells are treated with this compound or humulone at their respective IC50 concentrations for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the levels of key apoptotic proteins.

  • Protein Extraction: PC3 cells are treated with the compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspase-3, -8, -9, Bcl-2 family proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

References

Comparative Guide to the Validation of Colupulone's PXR Activation via Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of colupulone's ability to activate the Pregnane X Receptor (PXR) against the well-established synthetic activator, rifampicin. The validation is demonstrated through the analysis of downstream target gene expression, offering a clear methodology and supporting data for researchers in pharmacology and drug development.

Introduction to PXR Activation

The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a crucial xenobiotic sensor primarily in the liver and intestine.[1][2] Upon activation by a diverse range of ligands, including prescription drugs, herbal compounds, and environmental chemicals, PXR regulates the transcription of genes essential for the metabolism and clearance of these substances.[1][3][4] Key target genes include members of the Cytochrome P450 family (such as CYP3A4 and CYP2B6) and drug transporters like the Multidrug Resistance Protein 1 (MDR1).[1][5]

This compound, a β-bitter acid derived from the hops plant (Humulus lupulus), has been identified as a potent and direct activator of human PXR.[1][3] Understanding its activation profile is critical, as PXR-mediated induction of metabolic enzymes can lead to significant drug-drug interactions, potentially reducing the efficacy of co-administered therapeutics. This guide compares the gene induction efficacy of this compound to that of rifampicin, a standard PXR agonist used in clinical drug-drug interaction studies.[6][7]

PXR Signaling and Gene Regulation Pathway

The activation of PXR by a ligand like this compound initiates a series of molecular events culminating in the increased transcription of target genes. The ligand binds to the PXR, causing a conformational change that leads to its translocation to the nucleus. There, it forms a heterodimer with the Retinoid X Receptor (RXR). This PXR-RXR complex then binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.[8]

PXR_Signaling_Pathway PXR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) PXR PXR This compound->PXR Binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR PXRE PXRE (on DNA) PXR_RXR->PXRE Binds to Transcription Gene Transcription (CYP3A4, MDR1, etc.) PXRE->Transcription Initiates

Figure 1: PXR Signaling Pathway

Comparative Analysis of PXR Target Gene Expression

To validate and compare the activity of PXR activators, quantitative real-time PCR (qPCR) is employed to measure the change in messenger RNA (mRNA) levels of PXR target genes in response to treatment. Studies using primary human hepatocytes show that hops extracts, for which this compound is a primary active component, induce CYP3A4, CYP2B6, and MDR1 mRNA levels in a manner comparable to 10 µM rifampicin.[1]

Target GeneTest CompoundConcentrationFold Induction of mRNA (vs. Vehicle)
CYP3A4 Hops Extract10 µg/mL~ 11-fold
Rifampicin10 µM~ 12-fold
CYP2B6 Hops Extract10 µg/mL~ 6-fold
Rifampicin10 µM~ 6-fold
MDR1 Hops Extract10 µg/mL~ 3-fold
Rifampicin10 µM~ 3-fold
Table 1: Comparative gene induction in primary human hepatocytes. Data is estimated from figures presented in Teotico et al., 2008.[1]

Experimental Protocols & Workflow

The validation of PXR activation through gene expression analysis follows a standardized workflow. The process begins with cell culture, followed by treatment with the test compounds, and concludes with the quantification of target gene mRNA.

Experimental_Workflow Experimental Workflow for Gene Expression Analysis cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 Data Analysis Culture 1. Culture HepG2 or Primary Hepatocytes Treat 2. Treat cells with: - this compound - Rifampicin (Positive Control) - Vehicle (Negative Control) Culture->Treat RNA_Extract 3. RNA Extraction Treat->RNA_Extract cDNA_Synth 4. cDNA Synthesis (Reverse Transcription) RNA_Extract->cDNA_Synth qPCR 5. Quantitative PCR (qPCR) (Amplify CYP3A4, MDR1, etc.) cDNA_Synth->qPCR Analysis 6. Data Analysis (Calculate Fold Change) qPCR->Analysis

Figure 2: Experimental Workflow for Gene Expression Analysis
Methodology: Gene Expression Analysis via qPCR

  • Cell Culture: Primary human hepatocytes or human hepatoma cell lines such as HepG2 are cultured in appropriate media.[8][9] HepG2 cells are a widely accepted model for PXR activation screening.[8]

  • Compound Treatment: Cells are treated for a specified duration (e.g., 24-48 hours) with:

    • Test Compound (e.g., this compound or Hops Extract at various concentrations).

    • Positive Control (e.g., 10 µM Rifampicin).[1]

    • Vehicle Control (e.g., 0.1% DMSO).[8]

  • RNA Isolation: Total RNA is extracted from the treated cells using a suitable method, such as a commercial RNA purification kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA serves as the template for the subsequent PCR reaction.

  • Quantitative Real-Time PCR (qPCR): The cDNA is subjected to qPCR using specific primers designed to amplify target genes (e.g., CYP3A4, CYP2B6, MDR1) and a reference (housekeeping) gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative CT (ΔΔCT) method. The data is expressed as a fold change in mRNA expression in compound-treated cells relative to the vehicle-treated control cells.

Logical Framework for Validation

Logical_Validation Logical Framework for Validation Hypothesis Hypothesis: This compound activates PXR Mechanism Mechanism: PXR activation increases transcription of target genes (e.g., CYP3A4) Hypothesis->Mechanism Implies Experiment Experiment: Treat hepatocytes with this compound and measure gene expression via qPCR Mechanism->Experiment Is tested by Observation Observation: Increased mRNA levels of CYP3A4, CYP2B6, and MDR1 are detected Experiment->Observation Leads to Conclusion Conclusion: The observed gene expression validates This compound as a PXR activator Observation->Conclusion Supports

Figure 3: Logical Framework for Validation

Conclusion

The analysis of target gene expression is a robust and definitive method for validating PXR activation. Experimental data demonstrates that this compound, a key bioactive compound in hops, is a potent PXR activator.[1][3] Its efficacy in inducing the mRNA expression of critical drug metabolism enzymes and transporters, such as CYP3A4, CYP2B6, and MDR1, is comparable to that of the benchmark clinical inducer, rifampicin.[1] These findings underscore the importance of considering this compound and hops-containing herbal products in the context of potential drug-drug interactions and provide a clear framework for researchers to assess the PXR activation potential of novel compounds.

References

comparative analysis of colupulone content in different hop cultivars

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Colupulone Content in Different Hop Cultivars

This guide provides a comprehensive comparative analysis of this compound content across various hop (Humulus lupulus L.) cultivars. This compound, a beta-acid, is a significant contributor to the chemical profile of hops, influencing bitterness and possessing antimicrobial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical variations among hop varieties.

Data Presentation: this compound Content in Hop Cultivars

The this compound content in hops can vary significantly between different cultivars.[1][3] The following table summarizes the quantitative data on this compound levels found in a range of hop varieties, as determined by various analytical methods.

Hop CultivarThis compound Content (% w/w)This compound as % of Total β-acidsAnalytical MethodReference
Cascade0.0073% (73.00 µg/g)-HPLC[4]
Styrian Eagle2.65%-HPLC[5]
Styrian Wolf9.45% (in HAE)-HPLC[5]
Magnum--UPLC[6]
HersbruckerNot Detected-UPLC[6]
ZeusNot Detected-UPLC[6]
Iunga-Similar to other cultivarsHPLC[7]
Lubelski-Similar to other cultivarsHPLC[7]
Marynka-Similar to other cultivarsHPLC[7]
Sybilla-Similar to other cultivarsHPLC[7]
Columbus0.0349% (0.349 g/L)-HPLC[8]
Saaz10.0035% (35.37 µg/g)-HPLC[4]
Calypso0.0052% (52.10 µg/g)-HPLC[4]
El Dorado--HPLC[4]
Cluster--HPLC[4]
H.T./T-47.2%Not Specified[3]
Cas/S-54.8%Not Specified[3]

HAE: Hydroacetonic Extract

Experimental Protocols

The quantification of this compound and other hop acids is predominantly carried out using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[6][9][10] These methods allow for the separation and quantification of the different alpha- and beta-acid analogues.

Sample Preparation
  • Grinding and Extraction: Hop samples, typically in pellet or cone form, are first crushed or ground to a fine powder.[9] The bitter acids are then extracted using an organic solvent. A common extraction solvent is a mixture of methanol and diethyl ether.[9][11] The mixture is stirred for a specified period, often one hour, to ensure complete extraction.[9]

  • Filtration and Dilution: The resulting extract is vacuum-filtered to remove solid plant material.[9] The filtrate is then diluted with the extraction solvent to achieve a concentration range suitable for HPLC analysis.[9] For instance, cohumulone concentrations in working standards are often prepared in the range of 0.01 to 0.50 mg/mL.[9]

  • Final Filtration: Prior to injection into the HPLC system, the diluted sample is passed through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter that could interfere with the analysis.[9]

Chromatographic Analysis (HPLC/UPLC)
  • Instrumentation: An HPLC or UPLC system equipped with a UV detector is used.[6][9]

  • Column: A C18 reverse-phase column is typically employed for the separation of hop acids.[6][8]

  • Mobile Phase: The mobile phase is usually a gradient or isocratic mixture of methanol and water, acidified with an acid like formic acid or phosphoric acid.[6][8][9] A common mobile phase composition is 85:15 (v/v) methanol-water acidified with 0.025% (v/v) formic acid.[9]

  • Detection: The eluting compounds are monitored using a UV detector set at a wavelength of 326 nm.[6][9]

  • Quantification: The concentration of this compound and other bitter acids is determined by comparing the peak areas in the sample chromatogram to those of a certified reference standard, such as the International Calibration Extract (ICE).[6][9]

Mandatory Visualization

Biosynthetic Pathway of this compound

The biosynthesis of this compound, a beta-acid, is part of the broader metabolic pathway for bitter acids in hop lupulin glands.[12] The pathway involves the enzyme valerophenone synthase (VPS), which is key to the production of the phloroglucinol derivatives that serve as precursors to the bitter acids.[12] The prenylation of these precursors is a critical step in the formation of the final bitter acid molecules.[13]

Colupulone_Biosynthesis cluster_0 Precursor Synthesis cluster_1 Prenylation Steps Malonyl-CoA Malonyl-CoA PIVP Phlorisovalerophenone (PIVP) Malonyl-CoA->PIVP Isovaleryl-CoA Isovaleryl-CoA Isovaleryl-CoA->PIVP Valerophenone Synthase (VPS) Prenyl_PIVP Monoprenylated Intermediate PIVP->Prenyl_PIVP Prenyltransferase DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->Prenyl_PIVP This compound This compound DMAPP->this compound Prenyl_PIVP->this compound Prenyltransferase

Caption: Biosynthetic pathway of this compound in Humulus lupulus.

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantitative analysis of this compound in hop samples using HPLC.

Colupulone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Start Hop Sample (Cones or Pellets) Grind Grinding/Crushing Start->Grind Extract Solvent Extraction (e.g., Methanol/Ether) Grind->Extract Filter1 Vacuum Filtration Extract->Filter1 Dilute Dilution of Extract Filter1->Dilute Filter2 Syringe Filtration (0.45 µm) Dilute->Filter2 Inject HPLC Injection Filter2->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (326 nm) Separate->Detect Chromatogram Chromatogram Generation Detect->Chromatogram Quantify Quantification against Reference Standard (ICE) Chromatogram->Quantify Result This compound Content (% w/w or µg/g) Quantify->Result

References

A Comparative Analysis of the Antioxidant Potential of Colupulone and Xanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of two key bioactive compounds found in hops (Humulus lupulus): colupulone, a beta-acid, and xanthohumol, a prenylated flavonoid. This analysis is supported by experimental data from peer-reviewed studies to assist in evaluating their respective efficacies and mechanisms of action.

Quantitative Antioxidant Potential

The antioxidant capacities of this compound and xanthohumol have been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily from studies on different hop genotypes, which provide a direct comparison under consistent experimental conditions.

Antioxidant AssayThis compoundXanthohumolUnitReference
FRAP-Positive Correlation (0.656 with undetermined substances)Correlation Coefficient[1]
ORACNegative Correlation (-0.166)Positive Correlation (0.434)Correlation Coefficient[1]

Note: The data from the primary comparative study available indicates correlations rather than absolute values for the pure compounds. A positive correlation suggests that higher concentrations of the compound are associated with greater antioxidant activity in the tested hop extracts, while a negative correlation suggests the opposite. The FRAP value for xanthohumol was highly positively correlated with the antioxidant capacity of the hop extracts, suggesting it is a significant contributor. Conversely, this compound showed a negative correlation in the ORAC assay, suggesting a lower antioxidant potential as measured by this specific method. It is important to note that the antioxidant activity of individual compounds can be influenced by synergistic or antagonistic effects when present in a complex mixture like a plant extract.[1]

Mechanism of Antioxidant Action

The antioxidant properties of this compound and xanthohumol are attributed to different primary mechanisms.

This compound: The antioxidant activity of this compound, as one of the beta-acids in hops, is generally considered to be part of the overall antioxidant properties of hop extracts.[2][3] However, detailed studies elucidating its specific molecular mechanism, particularly concerning the activation of key antioxidant signaling pathways, are limited.

Xanthohumol: Xanthohumol is a well-documented and potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] This pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2 Signaling Pathway Activation by Xanthohumol

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Xanthohumol can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthohumol Xanthohumol Keap1_Nrf2 Keap1-Nrf2 Complex Xanthohumol->Keap1_Nrf2 Inhibits Degradation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes Translation

Figure 1. Nrf2 signaling pathway activation by Xanthohumol.

Experimental Protocols

Standard in vitro assays are employed to quantify and compare the antioxidant potential of compounds like this compound and xanthohumol. Below are the detailed methodologies for the key experiments cited.

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a test compound.

Experimental_Workflow A Prepare Test Compound Solutions (e.g., this compound, Xanthohumol) at various concentrations C Mix Test Compound with Assay Reagent A->C B Prepare Reagents for Specific Assay (e.g., DPPH, ABTS, FRAP, ORAC) B->C D Incubate under Controlled Conditions (Time and Temperature) C->D E Measure Absorbance or Fluorescence using a Spectrophotometer or Fluorometer D->E F Calculate Antioxidant Activity (e.g., % Inhibition, IC50, TEAC) E->F

Figure 2. General workflow for in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Procedure:

    • A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).

    • Various concentrations of the test compound (this compound or xanthohumol) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • The absorbance of the solution is measured at the maximum wavelength.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

    • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

    • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

  • Procedure:

    • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

    • The FRAP reagent is pre-warmed to 37°C.

    • A small volume of the test compound is mixed with the FRAP reagent.

    • The absorbance of the mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

    • The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Procedure:

    • A reaction mixture containing the fluorescent probe and the test compound is prepared in a multi-well plate.

    • The radical initiator (AAPH) is added to the mixture to start the oxidation reaction.

    • The fluorescence decay of the probe is monitored over time using a fluorescence microplate reader.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank (without antioxidant) from the AUC of the sample.

    • The results are typically expressed as Trolox Equivalents (TE).

Comparative Summary and Logical Relationship

Based on the available scientific literature, a logical relationship of the antioxidant potential and mechanisms of this compound and xanthohumol can be visualized as follows:

Antioxidant_Comparison cluster_compounds Bioactive Hop Compounds cluster_potential Antioxidant Potential cluster_mechanism Primary Mechanism of Action This compound This compound (Beta-Acid) Colupulone_Potential Moderate Antioxidant Activity (as part of beta-acids) This compound->Colupulone_Potential Xanthohumol Xanthohumol (Prenylated Flavonoid) Xanthohumol_Potential High Antioxidant Activity Xanthohumol->Xanthohumol_Potential Colupulone_Mechanism General Radical Scavenging (Mechanism not fully elucidated) Colupulone_Potential->Colupulone_Mechanism Xanthohumol_Mechanism Potent Nrf2 Pathway Activator Xanthohumol_Potential->Xanthohumol_Mechanism

Figure 3. Logical relationship of the antioxidant potential of this compound and Xanthohumol.

References

Validating Colupulone's Anti-Inflammatory Effects in Macrophage Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of colupulone, a bitter acid found in hops (Humulus lupulus), with other well-established anti-inflammatory agents in macrophage cell lines. The data presented is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent for inflammatory conditions.

Executive Summary

Activated macrophages play a central role in the inflammatory response, releasing a cascade of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This guide summarizes the available in vitro data on the ability of this compound to inhibit these key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines, primarily RAW 264.7. For a comprehensive evaluation, this compound's effects are compared with those of the steroidal anti-inflammatory drug dexamethasone, and the natural polyphenols quercetin and resveratrol.

While direct quantitative data for isolated this compound is limited, studies on hop extracts rich in this compound and other bitter acids demonstrate significant anti-inflammatory activity. These extracts have been shown to effectively suppress the production of NO, and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the key enzymes responsible for the synthesis of NO and PGE2, respectively. Furthermore, a reduction in the secretion of pro-inflammatory cytokines IL-6 and TNF-α has been observed.

The comparative data suggests that while this compound-containing extracts exhibit promising anti-inflammatory properties, their potency may vary compared to established drugs like dexamethasone. However, as a natural compound, this compound presents an interesting profile for further investigation, potentially offering a favorable safety profile.

Data Presentation: Comparative Inhibitory Effects

The following tables summarize the inhibitory effects of this compound (as a component of hop extracts), dexamethasone, quercetin, and resveratrol on key inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells. Data is presented as the half-maximal inhibitory concentration (IC50) where available, which represents the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 (µM)Citation(s)
Spent Hops Extract (SHE)RAW 264.7Not specified, significant inhibition at 25 µg/mL[1][2]
DexamethasoneRAW 264.7Significant inhibition at 1 µM[3]
QuercetinRAW 264.7~27[4]
ResveratrolRAW 264.7~3.38[5]

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCytokineCell LineIC50 (µM) / % InhibitionCitation(s)
Spent Hops Extract (SHE)IL-6RAW 264.761% inhibition at 25 µg/mL (protein level)[1][2]
Xanthohumol (from hops)TNF-αRAW 264.7Potent inhibitor (IC50 not specified)[6]
DexamethasoneTNF-αTHP-1IC50 ~0.002-0.006[7]
DexamethasoneIL-6Whole Blood CultureDose-dependent inhibition[8]
QuercetinTNF-αPBMCSignificant inhibition at 5-50 µM[9]
QuercetinIL-6RAW 264.7Significant inhibition at 10-50 µM[10]
ResveratrolTNF-αRAW 264.7Significant inhibition at 5 µM[11][12]
ResveratrolIL-6RAW 264.7Significant inhibition at 5 µM[11]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide for assessing the anti-inflammatory effects of compounds in macrophage cell lines.

Cell Culture and Lipopolysaccharide (LPS) Stimulation
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Plating: For experiments, cells are typically seeded in 96-well or 24-well plates at a density of 1-5 x 10^5 cells/mL and allowed to adhere overnight.[13][14][15]

  • Stimulation: To induce an inflammatory response, the culture medium is replaced with fresh medium containing LPS (from E. coli or Salmonella) at a concentration typically ranging from 100 ng/mL to 1 µg/mL.[14][16][17]

  • Treatment: The test compounds (this compound, dexamethasone, etc.) are added to the cells either prior to or concurrently with LPS stimulation, depending on the experimental design. Cells are then incubated for a specified period, usually 18-24 hours.[15]

Nitric Oxide (NO) Measurement (Griess Assay)

This assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to produce a pink-colored azo compound, which can be quantified spectrophotometrically.[17][18]

  • Procedure:

    • After the incubation period, collect the cell culture supernatant.

    • In a 96-well plate, mix an equal volume of the supernatant with the Griess reagent.[17]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm using a microplate reader.[15][18]

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Pro-Inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The supernatant containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody (conjugated to an enzyme like horseradish peroxidase) that also recognizes the cytokine is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of cytokine present.[19][20]

  • General Procedure:

    • Coat a 96-well plate with the capture antibody and incubate.

    • Wash the plate to remove unbound antibody.

    • Block the plate to prevent non-specific binding.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) and incubate.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[19]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in LPS-induced inflammation in macrophages and a general experimental workflow for evaluating anti-inflammatory compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis of Inflammatory Markers start RAW 264.7 Macrophage Culture seed Seed cells in multi-well plates start->seed adhere Overnight incubation for adherence seed->adhere pretreat Pre-treatment with this compound / Comparators adhere->pretreat lps Stimulation with LPS pretreat->lps incubate Incubate for 18-24 hours lps->incubate collect Collect cell culture supernatant incubate->collect griess Nitric Oxide (Griess Assay) collect->griess elisa Cytokines (ELISA) collect->elisa

Caption: Experimental workflow for assessing anti-inflammatory effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation This compound This compound This compound->IKK inhibits This compound->MAPKs inhibits Gene_exp Pro-inflammatory Gene Expression NFkB_nuc->Gene_exp iNOS iNOS Gene_exp->iNOS COX2 COX-2 Gene_exp->COX2 TNFa TNF-α Gene_exp->TNFa IL6 IL-6 Gene_exp->IL6 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: LPS-induced pro-inflammatory signaling pathways in macrophages.

References

Methanol vs. Ethanol for Colupulone Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter in the efficient extraction of bioactive compounds. This guide provides an objective comparison of methanol and ethanol for the extraction of colupulone, a beta-acid from hops (Humulus lupulus) with various reported biological activities. The comparison is supported by experimental data from peer-reviewed studies, detailing the extraction efficiencies and providing comprehensive experimental protocols.

Data Presentation: this compound Extraction Yield

While direct comparative studies quantifying this compound extraction with pure methanol versus pure ethanol are limited, the existing literature suggests that both are highly effective solvents for extracting lupulones, the class of compounds to which this compound belongs. One study explicitly states that complete extraction of lupulones from raw hops is achievable with organic solvents like methanol and ethanol, while aqueous mixtures result in lower recovery[1][2].

The following table summarizes quantitative data on this compound content in hop extracts prepared with ethanol or ethanol-containing solvent systems, as determined by High-Performance Liquid Chromatography (HPLC). It is important to note that these values are from different studies, using different hop varieties and extraction conditions, and therefore represent an indirect comparison.

Hop VarietyExtraction SolventThis compound ContentReference
Styrian WolfHydroacetonic Extract*9.45% (w/w)[3]
Cascade60% Ethanol73.0 µg/g[4]
Styrian Eagle(in crude hop cones)2.65% (w/w)[3]

*The study notes that the chemical composition of the hydroacetonic extract is comparable to extracts obtained using ethanol[3].

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols adapted from scientific literature for the extraction and quantification of this compound from hops.

Protocol 1: Solid-Liquid Extraction with Methanol or Ethanol

This protocol is a general method for the extraction of beta-acids from hop pellets.

1. Sample Preparation:

  • Grind hop pellets to a fine powder using a laboratory mill to increase the surface area for extraction.

2. Extraction:

  • Accurately weigh a representative sample of the ground hop powder (e.g., 10 g).
  • Place the sample in an Erlenmeyer flask.
  • Add a measured volume of either methanol or ethanol to achieve a specific solid-to-solvent ratio (e.g., 1:20 w/v).
  • Stir the mixture on a magnetic stirrer for a defined period (e.g., 60 minutes) at room temperature.

3. Filtration and Sample Preparation for Analysis:

  • After extraction, filter the mixture through a vacuum filter to separate the liquid extract from the solid hop residue.
  • Dilute an aliquot of the filtrate with the extraction solvent to a concentration suitable for HPLC analysis. The target concentration for this compound should be within the calibration range of the instrument (e.g., 0.01 to 0.50 mg/mL)[5].
  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Quantification of this compound

This protocol outlines a typical HPLC method for the quantitative analysis of this compound in the prepared extracts.

1. HPLC System and Conditions:

  • HPLC System: An Agilent 1100 HPLC system or equivalent, equipped with a UV detector[5].
  • Column: A C18 reverse-phase column (e.g., Hypersil ODS, 4.0 × 125 mm, 5-µm particle diameter) is commonly used[5].
  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and acidified water is often employed. For example, an 85:15 (v/v) mixture of methanol and water, with the aqueous phase acidified with 0.025% (v/v) formic acid[5]. Another example uses 80% methanol and 20% aqueous 4% (v/v) phosphoric acid[6].
  • Flow Rate: A typical flow rate is 1.0 mL/min[5][6].
  • Detection Wavelength: this compound and other beta-acids are typically detected at 314 nm or 326 nm[5][6].
  • Injection Volume: 20 µL[6].

2. Calibration and Quantification:

  • Prepare a series of standard solutions of a certified hop extract standard (e.g., ICE-4) with known concentrations of this compound[6].
  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared hop extract samples.
  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the extraction and quantification of this compound from hops.

Colupulone_Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_output Output start Hop Pellets grinding Grinding start->grinding extraction Solvent Extraction (Methanol or Ethanol) grinding->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution hplc_analysis HPLC Analysis dilution->hplc_analysis quantification Quantification hplc_analysis->quantification result This compound Concentration quantification->result

Caption: Experimental workflow for this compound extraction and analysis.

References

A Comparative Guide to the Bioactivity of Colupulone and Adlupulone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two hop-derived beta-acids, colupulone and adlupulone. The information presented is based on available scientific literature and is intended to assist in research and drug development efforts.

Introduction to this compound and Adlupulone

This compound and adlupulone are members of the beta-acid family of compounds found in the hop plant (Humulus lupulus).[1] These compounds, along with other alpha- and beta-acids, contribute to the characteristic bitterness of beer and have been investigated for a range of biological activities. Structurally, they are prenylated phloroglucinol derivatives. Their diverse bioactivities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, have garnered significant interest in the scientific community.

Comparative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivities of this compound and adlupulone. It is important to note that direct comparative studies for all activities are limited, and the data presented is compiled from various sources.

BioactivityParameterThis compoundAdlupuloneReference Organism/Cell Line/Assay
Antimicrobial Activity MIC37.5 µg/mL0.98 µg/mLBacillus subtilis
MIC37.5 µg/mLNot availableStaphylococcus aureus
Anti-inflammatory Activity IC₅₀Potent inhibitor (value not specified)Not availableCOX-2 Enzyme
Antioxidant Activity IC₅₀Not availableStrongest RSA (value not specified)Radical Scavenging Activity (RSA)
Anticancer Activity IC₅₀Not availableNot availableNot available

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; COX-2: Cyclooxygenase-2; RSA: Radical Scavenging Activity. Note: "Not available" indicates that specific quantitative data was not found in the reviewed literature.

In-Depth Bioactivity Comparison

Antimicrobial Activity

Both this compound and adlupulone exhibit antimicrobial properties, particularly against Gram-positive bacteria.[1] However, available data suggests a significant difference in their potency. Adlupulone, along with lupulone, has been shown to have a very low Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL against Bacillus subtilis. In contrast, pure this compound demonstrated an MIC of 37.5 µg/mL against both Bacillus subtilis and Staphylococcus aureus. This indicates that adlupulone is a considerably more potent antimicrobial agent against B. subtilis than this compound. The mechanism of action for the antimicrobial activity of beta-acids is believed to involve the disruption of the proton motive force across bacterial cell membranes.

Anti-inflammatory Activity

Beta-acids as a class have demonstrated anti-inflammatory properties.[2][3][4] They have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 induced by TNF-alpha and to block the activation of key pro-inflammatory transcription factors. Furthermore, studies on hop extracts containing beta-acids indicate a selective inhibition of the COX-2 enzyme, a key target in anti-inflammatory drug development. One study highlighted that this compound is a potent inhibitor of COX-2, although a specific IC₅₀ value was not provided. Another source mentioned that n-adlupulone exhibited the strongest radical scavenging activity, which can be an indicator of anti-inflammatory potential. However, a direct comparison of the anti-inflammatory potency of this compound and adlupulone through IC₅₀ values from the same study is not currently available in the reviewed literature.

Antioxidant Activity
Anticancer Activity

The potential of hop-derived compounds, including beta-acids, as anticancer agents is an emerging field of study.[8][9] Research has suggested that lupulones, a class of beta-acids, may possess anticancer properties. However, specific cytotoxic or antiproliferative data (e.g., IC₅₀ values) for this compound and adlupulone against cancer cell lines such as MCF-7 (breast cancer) or PC-3 (prostate cancer) were not found in the reviewed scientific literature, precluding a direct comparison of their anticancer activity at this time.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the bioactivities of this compound and adlupulone.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

prep Prepare serial dilutions of test compound in microplate wells inoculate Inoculate wells with a standardized bacterial suspension prep->inoculate incubate Incubate microplate under optimal growth conditions inoculate->incubate observe Visually inspect for turbidity or measure absorbance incubate->observe determine Determine MIC as the lowest concentration with no visible growth observe->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Preparation of Test Compounds: Stock solutions of this compound and adlupulone are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Bacillus subtilis) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Signaling Pathway for COX Inhibition

ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGG2 Prostaglandin G2 COX->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inhibitor This compound / Adlupulone Inhibitor->COX

Caption: Inhibition of the cyclooxygenase (COX) pathway.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (this compound or adlupulone) for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Measurement: After a set incubation period, the reaction is terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • IC₅₀ Calculation: The concentration of the test compound that causes 50% inhibition of PGE₂ production is calculated as the IC₅₀ value.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.

Workflow for DPPH Assay

prepare_dpph Prepare a fresh solution of DPPH radical in methanol mix Mix the DPPH solution with various concentrations of the test compound prepare_dpph->mix incubate Incubate the mixture in the dark at room temperature mix->incubate measure Measure the absorbance at 517 nm incubate->measure calculate Calculate the percentage of radical scavenging activity and IC₅₀ measure->calculate seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubate_cells Incubate for a specified duration (e.g., 24, 48, 72 hours) treat_cells->incubate_cells add_mtt Add MTT solution to each well and incubate incubate_cells->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure_abs Measure the absorbance at 570 nm solubilize->measure_abs calculate_ic50 Calculate the percentage of cell viability and determine the IC₅₀ measure_abs->calculate_ic50

References

Assessing Batch-to-Batch Variability of Colupulone in Commercial Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency of bioactive compounds in natural extracts is a critical parameter for researchers and drug developers. Colupulone, a β-acid found in hop extracts (Humulus lupulus), has garnered scientific interest for its potential therapeutic properties, including its role as an activator of the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.[1][2][3] However, the inherent variability of natural products presents a challenge for standardized research and development. This guide provides a comparative analysis of this compound content in various commercial extracts, details the analytical methodologies for its quantification, and illustrates its primary signaling pathway.

Comparative Analysis of this compound Content

The concentration of this compound can differ significantly across various commercial hop-based products. This variability can be attributed to factors such as the hop cultivar used, geographical origin, harvesting time, extraction method, and storage conditions.[4][5][6] A study quantifying the lupulone content in nine different commercial dietary supplements and phytopharmaceuticals revealed a wide range of this compound concentrations, from non-detectable levels to 2.7 mg/mL.[5] This highlights the importance of rigorous quality control and batch-to-batch analysis for any research or drug development program utilizing hop extracts.

Below is a summary of this compound content found in different commercial products and hop cultivars, illustrating the potential range of variability.

Product/Cultivar TypeThis compound ConcentrationReference
Commercial Hop TinctureUp to 2.7 mg/mL[5]
Commercial Dietary SupplementsNot Detectable to < 2.7 mg/mL[5]
'Cascade' Cultivar Extract73.00 µg/g[4]
'Saaz1' Cultivar Extract35.37 µg/g[4]
'Herkules' Cultivar Extract57.2% of total β-acids
'Hallertau Magnum' Cultivar Extract44.2% of total β-acids

Experimental Protocols for this compound Quantification

The accurate quantification of this compound is essential for assessing batch-to-batch variability. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of hop acids.[7]

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general procedure for the quantification of this compound in hop extracts.

1. Sample Preparation:

  • Accurately weigh a representative sample of the commercial hop extract.

  • Dissolve the extract in a suitable organic solvent, such as methanol or ethanol. The solvent choice may impact extraction efficiency.[5]

  • For solid samples like hop pellets, crush and extract with the chosen solvent, often with agitation for a set period (e.g., 1 hour).

  • Filter the resulting solution through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for the separation of hop acids.

  • Mobile Phase: An isocratic or gradient mixture of methanol and acidified water (e.g., with formic or phosphoric acid) is commonly employed. A typical mobile phase composition is 85:15 (v/v) methanol:water with 0.1% formic acid.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength of 275 nm or 325 nm is appropriate for this compound.[6]

  • Injection Volume: Typically 10-20 µL.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of a certified this compound reference standard in the mobile phase.

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

The following diagram illustrates a typical experimental workflow for quantifying this compound in commercial hop extracts.

Experimental workflow for this compound quantification.

This compound Signaling Pathway: PXR Activation

This compound is a known agonist of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in sensing foreign chemicals (xenobiotics) and regulating the expression of genes involved in their metabolism and excretion.[1][2][3] The activation of PXR by this compound can lead to significant herb-drug interactions.

Upon entering a cell, this compound binds to the ligand-binding domain of PXR, which is primarily located in the cytoplasm. This binding event causes a conformational change in the PXR protein, leading to its translocation into the nucleus. In the nucleus, the activated PXR forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes encoding for drug-metabolizing enzymes and transporters.

Key downstream targets of PXR activation include:

  • Phase I Metabolism Enzymes: Cytochrome P450 enzymes such as CYP3A4 and CYP2B6, which are responsible for the oxidation of a wide range of drugs.[8]

  • Phase II Metabolism Enzymes: Enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs) that conjugate drugs to facilitate their excretion.[8]

  • Drug Transporters: Efflux transporters like Multidrug Resistance Protein 1 (MDR1), which actively pump drugs out of cells.[9]

The following diagram illustrates the PXR signaling pathway activated by this compound.

This compound-activated PXR signaling pathway.

Conclusion

The batch-to-batch variability of this compound in commercial hop extracts is a significant factor that requires careful consideration in research and drug development. The data presented in this guide demonstrates the potential for wide concentration ranges across different products. Therefore, it is imperative for researchers to implement robust analytical methods, such as the HPLC protocol detailed herein, to accurately quantify this compound content in their specific extract batches. Understanding the activation of the PXR signaling pathway by this compound is also crucial for predicting potential herb-drug interactions and for elucidating its mechanism of action in various biological systems. By carefully assessing and controlling for the variability of this compound, the scientific community can advance the reliable and reproducible investigation of its therapeutic potential.

References

A Comparative Metabolome Analysis of High-Colupulone Hop Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolomic profiles of high-colupulone hop varieties, supported by experimental data. It delves into the quantitative differences in key metabolites and outlines the methodologies used for their analysis.

Introduction to High-Colupulone Hops

Hops (Humulus lupulus L.) are a critical component in the brewing industry, primarily known for contributing bitterness and aroma to beer. The bitter taste is largely attributed to a class of compounds known as bitter acids, which are categorized into α-acids and β-acids.[1][2] Colupulone is one of the three main analogues of β-acids, alongside lupulone and adlupulone.[2] While α-acids have historically been the focus for their bittering potential, β-acids, and specifically this compound, are gaining increasing interest for their diverse biological activities, including antimicrobial and potential anticancer effects.[3][4][5] High-colupulone hop varieties are therefore of significant interest not only for brewing but also for pharmaceutical and nutraceutical applications.

This guide offers a comparative analysis of the metabolomes of hop varieties known for their high this compound content, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in research and development.

Quantitative Metabolite Data

The following tables summarize the quantitative data on bitter acids and other relevant metabolites from comparative studies on different hop varieties. These studies utilize advanced analytical techniques to provide a detailed chemical fingerprint of each cultivar.

Table 1: Comparison of Bitter Acid Content in Selected Hop Varieties (% w/w)

Hop VarietyCohumuloneHumulone + AdhumuloneThis compoundLupulone + AdlupuloneTotal α-acidsTotal β-acidsα/β ratioReference
Chinook2.68-2.91-9.15--[6]
Cascade----8.152.48-[6]
Wild Hops (Average)0.13-0.93-2.032.48-[6]

Note: Data is presented as g/100 g DW (dry weight). Some data points were not available in the cited literature.

Table 2: Relative Abundance of Key Volatile Compounds in Chinook and Cascade Hop Varieties (%)

CompoundChinookCascade
β-Myrcene19.427.1
β-Caryophyllene13.012.9
Humulene29.030.0

Source: Adapted from Nezi et al. (2022).[7]

Experimental Protocols

The following section details the methodologies employed in the comparative metabolome analysis of hop varieties.

Sample Preparation and Extraction for Non-Volatile Metabolite Analysis

A common method for the extraction of non-volatile compounds, including bitter acids and flavonoids, involves the use of organic solvents.[8]

  • Grinding: Dried hop cones are typically ground into a fine powder to increase the surface area for extraction.

  • Extraction: 100 mg of the hop powder is ultrasonicated with 5 mL of 70% ethanol for 20 minutes. This process helps to disrupt the cell walls and release the metabolites into the solvent.

  • Centrifugation: The mixture is then centrifuged at 13,000 rpm for 10 minutes at 4°C to separate the solid plant material from the liquid extract.

  • Supernatant Collection: The resulting supernatant, containing the extracted metabolites, is carefully collected for analysis.[8]

Analysis of Non-Volatile Metabolites by UPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for separating and identifying non-volatile compounds in complex mixtures like hop extracts.

  • Chromatographic Separation: The hop extract is injected into a UPLC system equipped with a C18 column. A gradient elution is performed using a mobile phase consisting of two solvents: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). The gradient starts with a low percentage of Solvent B, which is gradually increased to elute compounds with different polarities.[8]

  • Mass Spectrometry Detection: The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This allows for the identification and quantification of individual metabolites.

Analysis of Volatile Compounds by SPME-GC-MS

Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile organic compounds (VOCs) in hops, which contribute significantly to their aroma profile.

  • SPME: A fused silica fiber coated with a stationary phase is exposed to the headspace of the hop sample. Volatile compounds adsorb to the fiber.

  • GC Separation: The fiber is then inserted into the heated injection port of a gas chromatograph. The adsorbed volatiles are desorbed and separated as they travel through a capillary column.

  • MS Detection: The separated compounds are detected by a mass spectrometer, allowing for their identification based on their mass spectra.[7]

Visualizing the Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of β-acids, including this compound, is a complex process that involves several enzymatic steps. The pathway begins with precursors from amino acid and fatty acid metabolism.

Colupulone_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Isobutyryl-CoA Isobutyryl-CoA Malonyl-CoA Malonyl-CoA Phlorisobutyrophenone Phlorisobutyrophenone Malonyl-CoA->Phlorisobutyrophenone Dimethylallyl_Pyrophosphate Dimethylallyl Pyrophosphate (DMAPP) Deoxyhumulone_analogue Deoxyhumulone analogue Dimethylallyl_Pyrophosphate->Deoxyhumulone_analogue This compound This compound Dimethylallyl_Pyrophosphate->this compound Phlorisobutyrophenone->Deoxyhumulone_analogue Prenyltransferase Deoxyhumulone_analogue->this compound Prenyltransferase

Caption: Biosynthetic pathway of this compound in hops.

Experimental Workflow for Metabolome Analysis

The following diagram illustrates a typical workflow for the comparative metabolome analysis of different hop varieties.

Metabolomics_Workflow Sample_Preparation Sample Preparation (Grinding, Extraction) LCMS_Analysis LC-MS/MS Analysis (Non-volatiles) Sample_Preparation->LCMS_Analysis GCMS_Analysis GC-MS Analysis (Volatiles) Sample_Preparation->GCMS_Analysis Data_Acquisition Data Acquisition LCMS_Analysis->Data_Acquisition GCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification Statistical_Analysis->Metabolite_Identification Comparative_Analysis Comparative Analysis Metabolite_Identification->Comparative_Analysis

Caption: Experimental workflow for hop metabolome analysis.

Conclusion

The comparative metabolome analysis of high-colupulone hop varieties reveals significant chemical diversity among cultivars. This diversity, particularly in the content of β-acids and volatile compounds, underscores the importance of variety selection for specific applications, whether in brewing for unique flavor profiles or in pharmaceuticals for targeted biological activities. The methodologies outlined in this guide provide a robust framework for researchers to conduct their own comparative studies, contributing to a deeper understanding of the complex chemistry of hops and unlocking their full potential.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Colupulone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of colupulone, a beta-acid derived from hops, to foster a secure research environment and maintain regulatory compliance. Adherence to these protocols is critical due to the compound's potential health and environmental hazards.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous disposal is not just a matter of laboratory best practice but also of environmental stewardship. The following procedures are designed to provide clear, actionable guidance for the handling and disposal of this compound waste.

Quantitative Hazard and Safety Data

For quick reference, the key hazard and safety information for this compound is summarized in the table below. This data is compiled from safety data sheets (SDS) to provide a clear overview of the compound's characteristics.

ParameterValue/InformationSource
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501[1]
Molecular Formula C25H36O4[1]
Molecular Weight 400.55 g/mol [1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Storage Conditions Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol outlines the standard operating procedure for the disposal of this compound and materials contaminated with it. These steps are designed to mitigate risks and ensure that waste is handled in a compliant manner.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound waste, ensure you are wearing the appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and impervious clothing[1].

  • If there is a risk of generating dust or aerosols, a suitable respirator should be used[1].

  • Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood[1].

  • Have an emergency eyewash station and safety shower readily accessible[1].

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents[1].

  • Avoid generating dust or aerosols during transfer[1].

3. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area[1].

  • Wearing full PPE, contain the spill to prevent it from entering drains or water courses[1].

  • For liquid spills, absorb the material using a non-reactive absorbent like diatomite or universal binders[1].

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].

  • Collect all cleanup materials and place them in the designated hazardous waste container[1].

4. Final Disposal:

  • All waste, both solid and liquid, must be disposed of through an approved waste disposal plant[1].

  • Do not dispose of this compound down the drain or in regular trash under any circumstances to avoid environmental contamination[1].

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Ensure all containers are properly sealed and labeled according to regulatory standards.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.

Colupulone_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Management cluster_disposal Final Disposal PPE Don Appropriate PPE Ventilation Work in Ventilated Area Segregate Segregate Waste (Solid & Liquid) Ventilation->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect ApprovedDisposal Dispose via Approved Waste Disposal Plant Collect->ApprovedDisposal Spill Accidental Spill Contain Contain Spill Spill->Contain Absorb Absorb/Clean Up Contain->Absorb Decontaminate Decontaminate Area Absorb->Decontaminate Decontaminate->Collect

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Colupulone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for Colupulone, a beta-acid derived from hops (Humulus lupulus). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Quantitative Safety Data

While specific quantitative toxicity data for this compound is limited, the following table summarizes the available hazard information and data for related hop acids. This information should be used to inform risk assessments and handling procedures.

ParameterValue / ClassificationSource / Comments
GHS Classification Acute toxicity, Oral (Category 4)[1]H302: Harmful if swallowed.[1]
Acute aquatic toxicity (Category 1)[1]H400: Very toxic to aquatic life.[1]
Chronic aquatic toxicity (Category 1)[1]H410: Very toxic to aquatic life with long lasting effects.[1]
Signal Word WarningBased on GHS classification.
Hazard Statements H302: Harmful if swallowed.[1]
H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P273: Avoid release to the environment.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330: Rinse mouth.[1]
P391: Collect spillage.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1]
NOAEL (No-Observed-Adverse-Effect Level) 150 mg/kg (for hop acids in rats)[2]Indicates a wide safety margin in animal studies.[2]
Occupational Exposure Limits (PEL, TLV) No established occupational exposure limit values.[1]Engineering controls and PPE are crucial for minimizing exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dependent on the specific laboratory procedure and the associated risk of exposure. The following recommendations provide a baseline for handling this compound.

2.1. Standard Handling Procedures (Low Risk)

For handling small quantities of this compound in solution or as a solid where dust generation is minimal:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields are mandatory.

  • Body Protection: A standard laboratory coat should be worn.

  • Footwear: Closed-toe shoes must be worn.

2.2. Procedures with Increased Risk of Exposure

For handling large quantities of solid this compound, generating dust, or when there is a risk of splashing:

  • Hand Protection: Double gloving with chemical-resistant gloves is recommended.

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn.

  • Body Protection: An impervious or chemical-resistant lab coat or apron over a standard lab coat is necessary.

  • Respiratory Protection: In cases of significant dust or aerosol generation, a NIOSH/MSHA-approved respirator is required.[3]

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound risk_assessment Assess Risk: - Quantity - Physical Form (Solid/Liquid) - Potential for Dust/Aerosol/Splash start->risk_assessment low_risk_ppe Low Risk PPE: - Nitrile Gloves - Safety Glasses - Lab Coat risk_assessment->low_risk_ppe Low Risk: Small quantities, no dust/splash potential high_risk_ppe High Risk PPE: - Double Gloves - Chemical Goggles & Face Shield - Impervious Lab Coat/Apron - Respirator (if needed) risk_assessment->high_risk_ppe High Risk: Large quantities, dust/aerosol/splash potential

Caption: PPE selection workflow based on risk assessment for handling this compound.

Experimental Protocols: General Handling and Disposal

While no specific experimental protocols for this compound were cited in the safety literature, the following general procedures for handling natural product extracts should be followed.

3.1. Handling Solid this compound

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary PPE, spill cleanup materials, and waste containers readily available.

  • Weighing: Weigh solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage temperatures are -20°C for the powder and -80°C for solutions.[1]

3.2. Disposal

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste due to its aquatic toxicity.

  • Containerization: Collect all contaminated materials (e.g., gloves, wipes, pipette tips) in a designated, labeled hazardous waste container.

  • Disposal Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain.

Spill Response Plan

In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.

  • Assess the Spill: Determine the nature and extent of the spill. For large or highly dispersed spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the "Procedures with Increased Risk of Exposure" section.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to dike and absorb the spill.

  • Clean Up:

    • Carefully scoop the absorbed or covered material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Decontaminate: Wipe down all equipment and surfaces that may have come into contact with this compound.

  • Dispose: Seal and label the hazardous waste container and dispose of it according to institutional and regulatory guidelines.

  • Report: Report the incident to your supervisor and any relevant safety personnel.

Spill_Response cluster_initial_response Initial Response cluster_cleanup Cleanup Procedure cluster_final_steps Final Steps spill This compound Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill (Size & Hazard) evacuate->assess ppe Don Appropriate PPE assess->ppe If safe to proceed contain Contain Spill (Cover Solid / Absorb Liquid) ppe->contain cleanup Collect Waste into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area & Equipment cleanup->decontaminate dispose Properly Dispose of Sealed Waste Container decontaminate->dispose report Report Incident dispose->report

Caption: A step-by-step workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Colupulone
Reactant of Route 2
Colupulone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。